molecular formula C6H8N+ B188087 N-Methylpyridinium CAS No. 694-56-4

N-Methylpyridinium

Cat. No.: B188087
CAS No.: 694-56-4
M. Wt: 94.13 g/mol
InChI Key: PQBAWAQIRZIWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylpyridinium is a member of methylpyridines.

Properties

CAS No.

694-56-4

Molecular Formula

C6H8N+

Molecular Weight

94.13 g/mol

IUPAC Name

1-methylpyridin-1-ium

InChI

InChI=1S/C6H8N/c1-7-5-3-2-4-6-7/h2-6H,1H3/q+1

InChI Key

PQBAWAQIRZIWIV-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC=C1

Canonical SMILES

C[N+]1=CC=CC=C1

Synonyms

1-methylpyridinium
1-methylpyridinium chloride
1-methylpyridinium dibromoiodate (1-)
1-methylpyridinium iodide
1-methylpyridinium mu-iodotetraiododimercurate (1-)
N-methylpyridinium

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Methylpyridinium chloride (C₆H₈ClN). The document details the underlying chemical reaction, experimental protocols, and the analytical techniques used to verify the compound's identity and purity. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

This compound chloride is a quaternary ammonium (B1175870) salt formed by the N-methylation of pyridine (B92270).[1] It is the chloride salt of the this compound cation.[1] This compound and its derivatives are of interest in various fields, including as ionic liquids and in chemical synthesis.[1][2] The synthesis of this compound chloride is a classic example of the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[2]

Synthesis of this compound Chloride

The synthesis of this compound chloride is achieved through a bimolecular nucleophilic substitution (Sₙ2) reaction.[2] In this reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. This concerted mechanism involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the bond between the methyl group and its leaving group.

A common and cost-effective method for this synthesis involves the reaction of pyridine with methyl chloride in an aqueous solution.[3]

Reaction Scheme:

C₅H₅N + CH₃Cl → [C₅H₅NCH₃]⁺Cl⁻

Reaction Mechanism

The diagram below illustrates the Sₙ2 mechanism for the formation of this compound chloride.

G cluster_transition Transition State cluster_product Product Pyridine Pyridine (Nucleophile) TS [Pyridine---CH₃---Cl] Pyridine->TS Nucleophilic Attack MethylChloride Methyl Chloride (Electrophile) MethylChloride->TS Product This compound Chloride TS->Product Leaving Group Departs

Caption: Sₙ2 reaction mechanism for this compound chloride synthesis.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized this compound chloride are confirmed through various analytical techniques. The key quantitative data are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈ClN
Molecular Weight 129.59 g/mol [4][5][6]
Appearance White to almost white crystalline powder
Melting Point 138-144 °C
¹H NMR (D₂O) δ 9.33 (d), 9.02 (t), 8.94 (d), 8.23 (t), 4.53 (s, 3H, N-CH₃) ppm (values for a similar compound)[7]
¹³C NMR Expected peaks for pyridinium (B92312) ring carbons and the N-methyl carbon.
IR Spectroscopy (KBr) Bands corresponding to C-H aromatic stretching and changes in ring vibrations upon quaternization.[8]
Mass Spectrometry (ESI-MS) m/z for C₆H₈N⁺: 94.065 g/mol (Monoisotopic Mass)[1][9]

Experimental Protocols

Synthesis of this compound Chloride

This protocol is adapted from a patented method utilizing pyridine and methyl chloride.[3]

Materials:

  • Pyridine

  • Methyl Chloride

  • Deionized Water

  • Reaction vessel (autoclave or pressure-rated reactor)

Procedure:

  • Charge the reaction vessel with pyridine and water. A typical molar ratio of pyridine to methyl chloride to water is 1:1.05:1.10.[3]

  • Seal the vessel and heat the mixture to a temperature between 50-90 °C.[3]

  • Slowly introduce methyl chloride gas into the reaction mixture while maintaining the temperature. The pressure during the reaction is typically kept between 0 and 0.70 MPa.[3]

  • Continue feeding methyl chloride over a period of several hours (e.g., 6 hours), followed by an incubation period (e.g., 10 hours) to ensure the reaction goes to completion.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting aqueous solution of this compound chloride can be concentrated under reduced pressure to yield the crude product.

  • For purification, the crude product can be washed with a non-polar solvent like diethyl ether to remove any unreacted pyridine.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and transfer to a 5 mm NMR tube.[10]

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra to observe the proton and carbon signals, respectively.[10]

4.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the solid product.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrophotometer.

  • Data Acquisition: Scan the sample over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹) to obtain the infrared absorption spectrum.

4.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol (B129727) or acetonitrile.[10]

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is well-suited for analyzing quaternary ammonium salts.[10]

  • Data Acquisition: Operate the instrument in positive ion mode to detect the this compound cation ([C₅H₅NCH₃]⁺).[10] Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

Synthesis and Characterization Workflow

The following diagram provides a visual representation of the entire workflow, from starting materials to the final, characterized product.

G cluster_char Characterization Start Starting Materials (Pyridine, Methyl Chloride, Water) Reaction Alkylation Reaction (50-90°C, 0-0.70 MPa) Start->Reaction CrudeProduct Crude Product (Aqueous Solution) Reaction->CrudeProduct Purification Purification (Washing, Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Chloride Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR Verify Structure IR IR Spectroscopy PureProduct->IR Confirm Functional Groups MS Mass Spectrometry PureProduct->MS Determine m/z

Caption: Workflow for the synthesis and characterization of this compound chloride.

References

The Neuroprotective Mechanisms of N-Methylpyridinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpyridinium (NMP), a compound formed during the roasting of coffee beans, has emerged as a molecule of interest in the field of neuroprotection. Preclinical evidence suggests that NMP confers protective effects against neuroinflammatory and oxidative insults, which are key pathological features of various neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective actions of NMP. We will delve into its anti-inflammatory and antioxidant properties, detailing the key signaling pathways involved. This document summarizes quantitative data from pivotal studies, outlines experimental methodologies, and provides visual representations of the molecular cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Neuroprotective Mechanisms of this compound

Current research indicates that this compound exerts its neuroprotective effects primarily through two interconnected mechanisms:

  • Anti-inflammatory Action: NMP has been shown to potently suppress neuroinflammatory processes. This is achieved by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.

  • Antioxidant Activity: NMP exhibits antioxidant properties, which are crucial for mitigating the oxidative stress implicated in neuronal damage.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of NMP have been elucidated in studies using models of neuroinflammation. A key study demonstrated that NMP attenuates lipopolysaccharide (LPS)-induced neuroinflammation in human glioblastoma (U87MG) cells.[1][2][3] The central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1][2]

Signaling Pathway

LPS, a component of gram-negative bacteria, activates the Toll-like receptor 4 (TLR4). This activation can trigger a downstream signaling cascade that leads to the activation of NF-κB. NMP intervenes in this pathway, preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes. While direct interaction with TLR4/MyD88/TRAF6 has been suggested as a potential upstream mechanism, the primary evidence points to the inhibition of NF-κB activation.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88_TRAF6 MyD88/TRAF6 TLR4->MyD88_TRAF6 Activates IKK IKK Complex MyD88_TRAF6->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates pIκBα p-IκBα IκBα->pIκBα NFκB_p65_p50 NF-κB (p65/p50) pIκBα->NFκB_p65_p50 Releases NFκB_p65_p50_nuc NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nuc Translocates NMP This compound (NMP) NMP->IKK Inhibits DNA DNA NFκB_p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1: NMP's inhibition of the NF-κB signaling pathway.
Quantitative Data on Anti-inflammatory Effects

The following table summarizes the key quantitative findings from a study investigating the effects of NMP on LPS-induced inflammation in U87MG cells.

ParameterConditionResultFold Change/PercentageReference
Cell Viability NMP (0.01–10 µM) for 24hNo significant toxicity-[2]
LPS (1 µg/mL) for 24hDecreased cell proliferation-[3]
NMP (0.5 µM) + LPS (1 µg/mL) for 24hImproved cell proliferation vs. LPS alone-[3]
Pro-inflammatory Cytokine mRNA Expression
IL-1βLPS (1 µg/mL) vs. ControlSignificantly increased-[2][3]
NMP (0.5 µM) + LPS vs. LPS aloneSignificantly decreased-[2][3]
TNF-αLPS (1 µg/mL) vs. ControlSignificantly increased-[2][3]
NMP (0.5 µM) + LPS vs. LPS aloneSignificantly decreased-[2][3]
IL-6LPS (1 µg/mL) vs. ControlSignificantly increased-[2][3]
NMP (0.5 µM) + LPS vs. LPS aloneSignificantly decreased-[2][3]
NF-κB Pathway Protein Expression
p-IκBα/IκBα ratioLPS (1 µg/mL) vs. ControlIncreased-[2][3]
NMP (0.5 µM) + LPS vs. LPS aloneSignificantly reduced-[2][3]
p-NF-κB p65/NF-κB p65 ratioLPS (1 µg/mL) vs. ControlIncreased-[2][3]
NMP (0.5 µM) + LPS vs. LPS aloneSignificantly reduced-[2][3]
Experimental Protocols
  • Cell Line: Human glioblastoma cells (U87MG).

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: U87MG cells are pre-treated with NMP (e.g., 0.5 µM) for 1 hour, followed by exposure to LPS (e.g., 1 µg/mL) for 24 hours to induce neuroinflammation.[1][2][3]

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or cell counting.

  • Procedure: Cells are seeded in 96-well plates and treated with various concentrations of NMP for 24 hours to assess cytotoxicity. For neuroprotection studies, cells are pre-treated with NMP followed by LPS stimulation. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). Absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Objective: To quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6).

  • Procedure:

    • Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

    • RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

    • qRT-PCR is performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression is calculated using the ΔΔCt method.

  • Objective: To determine the protein expression levels of key components of the NF-κB pathway (e.g., p-IκBα, IκBα, p-NF-κB p65, NF-κB p65).

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified using densitometry software. A loading control (e.g., β-actin) is used for normalization.[2]

Antioxidant Mechanism: Activation of the Nrf2/ARE Pathway

In addition to its anti-inflammatory effects, NMP is recognized for its antioxidant properties.[1][2] Studies have identified NMP as an inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[5] This pathway is a master regulator of cellular antioxidant defenses.

Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of inducers like NMP, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1) and Glutathione S-transferases (GSTs).

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMP This compound (NMP) Keap1_Nrf2 Keap1-Nrf2 Complex NMP->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GSTs) ARE->Antioxidant_Genes Transcription

Figure 2: NMP's activation of the Nrf2/ARE antioxidant pathway.

Other Potential Neuroprotective Mechanisms and Considerations

Blood-Brain Barrier Penetration

A critical factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). Pyridinium (B92312) compounds are generally highly charged and hydrophilic, which can limit their BBB penetration.[6] While specific studies on the BBB permeability of NMP are limited, its presence in coffee and purported neuroprotective effects suggest that it may cross the BBB to some extent, or that its metabolites are active in the central nervous system. Further research is warranted to quantify the BBB penetration of NMP.

Mitochondrial Function

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, leading to energy deficits, oxidative stress, and apoptosis.[7][8][9][10] Nerve cells are particularly dependent on healthy mitochondrial function for their high energy demands.[8] While there is no direct evidence to date on the specific effects of NMP on mitochondrial function in neurons, its antioxidant properties could indirectly support mitochondrial health by reducing the oxidative burden. Future studies should investigate whether NMP directly modulates mitochondrial bioenergetics, dynamics (fission and fusion), or mitochondrial-mediated apoptotic pathways in neurons.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, primarily through its well-documented anti-inflammatory effects via inhibition of the NF-κB pathway and its antioxidant activity through the activation of the Nrf2/ARE pathway. The available data, predominantly from in vitro studies, provides a strong foundation for its neuroprotective potential.

For drug development professionals, NMP represents an interesting lead compound. Future research should focus on:

  • In vivo efficacy: Validating the neuroprotective effects of NMP in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

  • Pharmacokinetics and BBB penetration: Quantifying the bioavailability of NMP in the central nervous system.

  • Mitochondrial effects: Investigating the direct impact of NMP on neuronal mitochondrial function.

  • Clinical relevance: Exploring the potential for NMP-rich diets or NMP-based therapeutics in human clinical trials for neurodegenerative conditions.

A deeper understanding of these aspects will be crucial for translating the neuroprotective potential of this compound into tangible therapeutic strategies.

References

N-Methylpyridinium's Interaction with DNA and G-Quadruplexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpyridinium derivatives, particularly cationic porphyrins such as 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphine (TMPyP4), have garnered significant attention in the field of nucleic acid recognition and drug development.[1][2] These compounds exhibit a strong affinity for DNA, with a particular avidity for G-quadruplex (G4) structures.[3][4][5] G-quadruplexes are four-stranded secondary structures formed in guanine-rich regions of DNA and RNA, such as telomeres and oncogene promoters.[6][7][8] The stabilization of these structures by small molecules like this compound derivatives has emerged as a promising strategy for anticancer therapy, primarily through the inhibition of telomerase and the regulation of gene expression.[3][4][9] This technical guide provides a comprehensive overview of the interaction between this compound compounds and nucleic acids, with a focus on G-quadruplexes. It details the quantitative aspects of these interactions, outlines key experimental protocols for their study, and visualizes the underlying molecular mechanisms.

Quantitative Data on this compound-Nucleic Acid Interactions

The interaction of this compound derivatives with DNA and G-quadruplexes has been quantified using various biophysical techniques. The following tables summarize key data points from the literature, including binding constants, changes in melting temperature (ΔTm), and inhibitory concentrations (IC50), providing a comparative view of the efficacy and selectivity of these compounds.

Table 1: Binding Affinities of this compound Porphyrins to G-Quadruplex DNA

CompoundG-Quadruplex SequenceMethodBinding Constant (K_a, M⁻¹)Reference
TMPyP4Human Telomeric (antiparallel/parallel hybrid)Absorption TitrationSite 1: 1.07 x 10⁶, Site 2: 4.42 x 10⁸[10]
TMPyP4Human Telomeric (parallel-stranded)Absorption TitrationSite 1: 8.67 x 10⁵, Site 2: 2.26 x 10⁸[10]
TPrPyP4Human Telomeric (antiparallel/parallel hybrid)Absorption Titration1.24 x 10⁷[10]
TPrPyP4Human Telomeric (parallel-stranded)Absorption Titration5.58 x 10⁶[10]
A₂ trans PorphyrinHuman Telomeric (antiparallel)Surface Plasmon ResonanceHigh Affinity (Specific K_a not provided)[7]
A₃ PorphyrinHuman Telomeric (antiparallel)Surface Plasmon ResonanceHigh Affinity (Specific K_a not provided)[7]

Table 2: G-Quadruplex Stabilization and Telomerase Inhibition by this compound Derivatives

CompoundG-Quadruplex Sequence/AssayMethodΔT_m (°C)IC₅₀ (µM)Reference
Cationic Porphyrins (general)Telomeric G-quadruplexTRAP AssayNot specified< 50[3][4]
Dibenzophenanthroline derivative 9Human TelomericFRET Melting / TRAP Assay> 100.028[11][12]
Various G4 LigandsTelomeric G-quadruplexDirect Telomerase AssayNot specified0.7 - 5.6[13]

Key Experimental Protocols

The study of this compound interactions with DNA and G-quadruplexes employs a range of biophysical and biochemical techniques. Below are detailed methodologies for some of the most critical experiments.

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Structure Analysis

Circular dichroism spectroscopy is a powerful technique for characterizing the conformation of G-quadruplexes and observing changes upon ligand binding.[14][15][16] Different G-quadruplex topologies (parallel, antiparallel, hybrid) exhibit distinct CD spectral signatures.[14]

  • Sample Preparation:

    • Prepare a stock solution of the G-quadruplex-forming oligonucleotide in a buffer containing a monovalent cation (e.g., 10 mM Tris-HCl, 150 mM KCl, pH 7.4).[6]

    • Anneal the oligonucleotide by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.[6]

    • Prepare a stock solution of the this compound compound in the same buffer.

  • Data Acquisition:

    • Record a baseline CD spectrum of the buffer alone.

    • Record the CD spectrum of the folded G-quadruplex solution. Typical spectra for parallel G-quadruplexes show a positive peak around 264 nm and a negative peak around 245 nm, while antiparallel structures exhibit a positive peak around 295 nm and a negative peak around 260 nm.[14]

    • Titrate the G-quadruplex solution with increasing concentrations of the this compound compound, recording a CD spectrum after each addition and equilibration.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Normalize the CD signal to molar circular dichroism (Δε) to allow for comparison between experiments.[17]

    • Analyze the changes in the CD spectrum upon ligand binding to infer conformational changes in the G-quadruplex.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET is widely used to assess the stabilization of G-quadruplex structures by ligands.[8][11][18] This assay measures the change in melting temperature (Tm) of a G-quadruplex in the presence and absence of a ligand.

  • Principle: An oligonucleotide designed to form a G-quadruplex is labeled at its 5' and 3' ends with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) pair.[18] In the folded G-quadruplex state, the ends are in close proximity, allowing for efficient FRET. Upon thermal denaturation, the structure unfolds, increasing the distance between the fluorophores and decreasing FRET.

  • Protocol:

    • Prepare the dual-labeled oligonucleotide in a suitable buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).

    • Anneal the oligonucleotide to form the G-quadruplex structure.

    • Prepare solutions of the oligonucleotide with and without the this compound ligand.

    • Use a real-time PCR machine or a spectrofluorometer with a temperature controller to monitor the fluorescence of the donor as the temperature is gradually increased.

  • Data Analysis:

    • Plot the normalized fluorescence intensity against temperature.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, typically the inflection point of the melting curve.

    • The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand. A positive ΔTm indicates stabilization of the G-quadruplex by the ligand.[12]

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a common method to measure telomerase activity and its inhibition by G-quadruplex ligands.[19][20]

  • Principle: The assay involves two main steps: 1) telomerase-mediated extension of a substrate oligonucleotide, and 2) PCR amplification of the extension products.[13] G-quadruplex stabilizing ligands can inhibit the first step by sequestering the telomeric DNA substrate into a G-quadruplex structure that is not recognized by telomerase.

  • Protocol:

    • Prepare a reaction mixture containing a telomerase extract, a substrate primer (e.g., TS primer), dNTPs, and the this compound compound at various concentrations.

    • Incubate the mixture to allow for telomerase-mediated elongation.

    • Add a reverse primer (e.g., CX primer) and Taq polymerase to amplify the telomerase extension products via PCR.

    • Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize them using a suitable stain (e.g., SYBR Green).

  • Data Analysis:

    • Quantify the intensity of the characteristic DNA ladder produced by telomerase activity.

    • Determine the concentration of the this compound compound that causes a 50% reduction in telomerase activity (IC50).

    • It is crucial to include controls to ensure that the ligand does not inhibit the PCR amplification step itself, which can be a source of artifacts in this assay.[13] A modified TRAP-G4 assay can be used to discriminate between true telomerase inhibition and PCR inhibition.[19]

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the interaction of this compound with G-quadruplexes.

G4_Ligand_Telomerase_Inhibition cluster_Telomere Telomere 3' Overhang ssDNA Single-stranded G-rich DNA G4 G-Quadruplex Formation ssDNA->G4 Spontaneous Folding Ligand This compound Ligand G4->Ligand Stabilized_G4 Stabilized G-Quadruplex G4->Stabilized_G4 Ligand->Stabilized_G4 Binding & Stabilization Telomerase Telomerase Stabilized_G4->Telomerase Blocks Binding Telomerase->ssDNA Binds & Elongates Inhibition Inhibition of Telomere Elongation No_Elongation Telomere Shortening & Cellular Senescence Inhibition->No_Elongation

Caption: Mechanism of telomerase inhibition by this compound G-quadruplex ligands.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Compound CD_Spec Circular Dichroism Spectroscopy Start->CD_Spec Assess G4 Conformational Changes FRET_Melt FRET Melting Assay Start->FRET_Melt Quantify G4 Stabilization (ΔTm) Binding_Affinity Determine Binding Affinity (e.g., SPR, ITC) Start->Binding_Affinity Measure Binding Kinetics/Thermodynamics TRAP_Assay TRAP Assay CD_Spec->TRAP_Assay FRET_Melt->TRAP_Assay Binding_Affinity->TRAP_Assay Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Gene Expression) TRAP_Assay->Cell_Based_Assays Evaluate Biological Activity (IC50) Lead_Optimization Lead Compound Optimization Cell_Based_Assays->Lead_Optimization

References

Spectroscopic Analysis of N-Methylpyridinium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of N-Methylpyridinium salts. These quaternary ammonium (B1175870) compounds are significant in various fields, from their role as reagents in organic synthesis to their presence in biological systems and potential as pharmacological agents.[1][2][3] Accurate structural elucidation and quantification are critical, and the methodologies outlined herein serve as a comprehensive resource for professionals in drug development and chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound salts, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a deuterated solvent residual peak, for referencing the chemical shift scale to 0 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Representative Data

The positive charge on the nitrogen atom significantly deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to neutral pyridine (B92270).

  • N-Methyl Group: The singlet corresponding to the N-CH₃ protons is highly characteristic and its chemical shift is sensitive to substituents on the pyridinium (B92312) ring.[4]

  • Pyridinium Ring Protons: The protons on the pyridinium ring, particularly those at the 2, 4, and 6 positions (ortho and para to the nitrogen), are strongly deshielded and often appear in the 8.0-9.5 ppm range in ¹H NMR.[5][6][7] Quaternization of the pyridine nitrogen causes these peaks to shift to a higher frequency.[5][6]

  • Substituent Effects: Electron-donating or withdrawing groups on the pyridinium ring systematically affect the chemical shifts of both the ring protons and the N-methyl group, a phenomenon that can be correlated with substituent constants.[4]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound Salts

Proton Typical Chemical Shift (ppm) Notes
N-CH₃ 4.1 - 4.8 Singlet; position is sensitive to ring substituents and solvent.[4][7]
H-2, H-6 8.5 - 9.4 Doublet or multiplet; highly deshielded due to proximity to the positive nitrogen.[6][7]
H-4 8.0 - 8.7 Triplet or multiplet.[7]

| H-3, H-5 | 7.8 - 8.5 | Triplet or multiplet.[7] |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound Salts

Carbon Typical Chemical Shift (ppm) Notes
N-CH₃ 45 - 55 Sensitive to electronic effects of ring substituents.[4][8]
C-2, C-6 140 - 150 Highly deshielded.[8]
C-4 140 - 150 [8]

| C-3, C-5 | 125 - 135 |[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Protocol: FTIR
  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the salt with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

    • Solution Samples: A solution can be analyzed in a suitable IR-transparent cell, though solvent peaks may interfere.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and bond vibrations.

Data Interpretation and Representative Data

For this compound salts, key vibrational modes include C-H, C=C, and C=N stretching within the aromatic ring.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Salts

Functional Group / Vibration Typical Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretch 3100 - 3000 [9]
Aliphatic C-H Stretch (N-CH₃) 3000 - 2850 [9]
Aromatic C=C and C=N Stretch 1640 - 1450 A series of sharp bands characteristic of the pyridinium ring.[6][10]

| C-H Bending (Out-of-plane) | 900 - 675 | Can provide information about the substitution pattern on the ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule. The pyridinium ring is a strong chromophore, and its absorption spectrum is sensitive to the solvent and ring substitution.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the this compound salt in a UV-transparent solvent (e.g., water, ethanol, acetonitrile). Concentrations are typically in the 10⁻⁴ to 10⁻⁵ M range.[11]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a second matched cuvette with the sample solution.

    • Scan a spectrum over a range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and determine the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.

Data Interpretation and Representative Data

This compound salts typically exhibit strong absorption bands in the UV region, corresponding to π→π* transitions of the aromatic system.[11] The position and intensity of these bands can be affected by substituents, which may introduce new absorption bands, such as charge-transfer bands.[11][12] The polarity of the solvent can also induce shifts in the absorption maxima (solvatochromism).[13]

Table 4: Representative UV-Vis Absorption Maxima (λₘₐₓ) for this compound Salts

Compound Type Solvent Typical λₘₐₓ (nm) Notes
Substituted this compound Acetonitrile 230 - 290 Multiple bands are common, corresponding to π→π* transitions.[11]

| Push-Pull this compound | Various | 350 - 500+ | Exhibit strong charge-transfer (CT) bands that are highly sensitive to solvent polarity.[13][14] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound salts, which are pre-charged, it is an exceptionally sensitive method for confirming molecular weight.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the salt in a solvent suitable for electrospray ionization (ESI), such as methanol, acetonitrile, or water, often with a small amount of formic acid.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. High-resolution mass spectrometers (HRMS) like Orbitrap or TOF analyzers are preferred for accurate mass measurements.[15]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.[16]

    • Acquire data in positive ion mode, as the this compound moiety carries a permanent positive charge.

    • Scan over a mass range appropriate for the expected molecular weight of the cation.

  • Data Analysis: The primary peak in the mass spectrum will correspond to the molecular ion of the this compound cation [M]⁺. The high-resolution measurement can be used to confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the ion and provide further structural information.[17][18]

Data Interpretation

The primary piece of information is the m/z value of the intact cation. For an this compound salt with the formula [C₅H₄N-CH₃-R]⁺X⁻, the mass spectrometer will detect the cation at a mass corresponding to [C₅H₄N-CH₃-R]⁺. The counter-ion (X⁻) is not typically observed in positive ion mode.

Integrated Analytical Workflow

The comprehensive characterization of a novel this compound salt involves a logical workflow integrating synthesis with multiple spectroscopic techniques. Each method provides complementary information that, when combined, leads to unambiguous structural confirmation.

G cluster_start Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_result Characterization Synthesis Synthesis of This compound Salt Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Sample Purified Salt Sample Purification->Sample Pure Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry (HRMS) Sample->MS Structure Structural Confirmation NMR->Structure Molecular Skeleton IR->Structure Functional Groups UV->Structure Electronic Properties MS->Structure Molecular Weight & Formula

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrochemical Properties of N-Methylpyridinium Derivatives

This compound derivatives represent a significant class of heterocyclic compounds with a diverse range of applications, from medicinal chemistry to materials science.[1] Their inherent positive charge and aromatic nature bestow unique electronic and chemical properties, making a thorough understanding of their electrochemical behavior paramount for their effective application. This guide provides a detailed exploration of the core electrochemical properties of this compound derivatives, complete with experimental protocols and data, to serve as a valuable resource for professionals in research and drug development.

Core Electrochemical Properties: Redox Behavior

The electrochemistry of this compound derivatives is primarily characterized by their reduction at an electrode surface. This process typically involves the transfer of one electron to the pyridinium (B92312) ring, generating a neutral radical species. The stability and subsequent reactivity of this radical are highly dependent on the molecular structure, the solvent system, and the nature of the electrode material.

On glassy carbon electrodes, the electrochemical reduction of this compound ions is often observed to be an irreversible process.[2] This irreversibility can be attributed to subsequent chemical reactions of the initially formed radical, such as dimerization.[3] In contrast, some substituted derivatives, like certain 2,7-disubstituted para-N-methylpyridinium pyrenes, have shown reversible reduction processes.[4] The choice of electrode material significantly influences the electrochemical response; for instance, N-methyl pyridinium is not electroactive at a platinum electrode under conditions where it is active on glassy carbon.[2][5] This suggests a specific interaction occurs between the glassy carbon surface and the aromatic ring of the pyridinium derivative.[2][5]

The reduction potential is a key parameter and is sensitive to the substituents on the pyridinium ring. For example, 4-benzoyl-N-methylpyridinium cations undergo two distinct and reversible one-electron reductions in anhydrous acetonitrile.[6] The presence of proton donors, like water or alcohols, can influence the reduction waves, indicating the role of hydrogen bonding in the electrochemical process.[6]

Quantitative Electrochemical Data

The following table summarizes the reduction potentials for various this compound derivatives as reported in the literature. These values provide a comparative basis for understanding the influence of structure and experimental conditions on their electrochemical properties.

Compound/DerivativeReduction Potential (Epc or E1/2)ConditionsElectrodeReversibilityReference
N-Methyl Pyridinium Ion~ -1.48 V vs Ag/AgCl0.5 M KCl aqueous electrolyte, pH 5Glassy CarbonIrreversible
Pyridinium Ion (for comparison)~ -1.0 V vs Ag/AgClAqueous solutionGoldIrreversible[7]
2- and 2,7-substituted para-N-Methylpyridinium Pyrenes~ -1.5 V vs Fc/Fc⁺MeCN, [nBu₄N][PF₆] supporting electrolyteNot SpecifiedVaries[4]
4-benzoyl-N-methylpyridinium Cations (First Reduction)Varies (ΔE₁/₂ ≈ 0.6 V between reductions)Anhydrous CH₃CNNot SpecifiedReversible[6]
1-metyl-4-(4'-R-styryl) pyridinium iodidesVariesProtic and aprotic solventsGoldIrreversible[8]

Key Experimental Protocols

A fundamental technique for investigating the electrochemical properties of this compound derivatives is Cyclic Voltammetry (CV).

Detailed Protocol for Cyclic Voltammetry (CV)

1. Objective: To determine the reduction and oxidation potentials of an this compound derivative and to assess the reversibility of the electron transfer process.

2. Materials and Apparatus:

  • Potentiostat/Galvanostat (e.g., BAS 100B/W or similar).[9]

  • Three-electrode electrochemical cell.[9]

  • Working Electrode: Glassy Carbon Electrode (GCE).[5][9]

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[10][11]

  • Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.[11]

  • This compound derivative of interest.

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous grade.[4][12]

  • Supporting Electrolyte: Tetra-n-butylammonium hexafluorophosphate (B91526) ([nBu₄N][PF₆]) or Tetra-n-butylammonium perchlorate (B79767) ([nBu₄N][ClO₄]), 0.1 M concentration.[4][9]

  • Inert gas (Argon or Nitrogen) for deaeration.

3. Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then allow it to dry.

  • Solution Preparation: Prepare a solution of the this compound derivative (typically 1-5 mM) in the chosen solvent containing 0.1 M of the supporting electrolyte.[9][12]

  • Deaeration: Transfer the solution to the electrochemical cell and purge with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrochemical Measurement:

    • Immerse the three electrodes into the solution.

    • Set the parameters on the potentiostat:

      • Initial Potential: A value where no faradaic reaction occurs (e.g., 0 V).

      • Switching Potentials (Vertex Potentials): Set a potential range that is wide enough to observe the reduction peak of interest.

      • Scan Rate: Start with a typical scan rate, e.g., 100 mV/s.

    • Run the cyclic voltammogram, recording the current response as a function of the applied potential.

    • Perform multiple scans to check for electrode fouling or changes in the voltammogram.

    • Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.

4. Data Analysis:

  • Identify the cathodic (reduction) peak potential (Epc) and the anodic (oxidation) peak potential (Epa).

  • Calculate the formal reduction potential (E°') as (Epa + Epc) / 2 for reversible systems.

  • Determine the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

  • Analyze the ratio of the peak currents (Ipa/Ipc). A ratio of 1 is expected for a reversible process where the product is stable.

  • Plot the peak current (Ip) versus the square root of the scan rate (ν¹/²). A linear relationship suggests a diffusion-controlled process.

Visualizations

The following diagrams illustrate key workflows and processes related to the electrochemistry of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Polish Working Electrode p2 Prepare Electrolyte Solution (Analyte + Salt) p1->p2 p3 Assemble 3-Electrode Cell p2->p3 p4 Deaerate Solution (N2 or Ar Purge) p3->p4 m1 Set CV Parameters (Potential Window, Scan Rate) p4->m1 m2 Run Cyclic Voltammogram m1->m2 m3 Record Current vs. Potential Data m2->m3 a1 Identify Peak Potentials (Epc, Epa) m3->a1 a2 Analyze Peak Currents and Shapes a1->a2 a3 Determine Reversibility (ΔEp, Ipa/Ipc) a2->a3 a4 Vary Scan Rate for Mechanistic Insight a3->a4

Caption: A typical workflow for a Cyclic Voltammetry experiment.

reduction_dimerization NMP This compound Cation (R-Py⁺-CH₃) Radical N-Methylpyridinyl Radical (R-Py•-CH₃) NMP->Radical + e⁻ (Reduction at Electrode) Radical->p1 Radical->p2 Dimer Dimer Product (e.g., 4,4'-bipyridine (B149096) derivative) p1->Dimer Dimerization p2->Dimer

Caption: Electrochemical reduction and subsequent dimerization pathway.

Applications in Drug Development and Research

The unique electrochemical properties of this compound derivatives make them relevant in several areas of scientific research:

  • CO₂ Reduction: Pyridinium and N-methyl pyridinium cations have been investigated for their potential role in the electrochemical reduction of carbon dioxide, a critical area of research for sustainable energy and chemical synthesis.[2][5]

  • DNA Intercalation: Cationic this compound compounds, particularly those with planar aromatic substituents like pyrene, show strong interactions with DNA, presumably through intercalation.[4] This property is a cornerstone for the design of novel DNA-targeting therapeutic agents.

  • Bio-inspired Energy Storage: Biologically-derived redox-active motifs, including carbonyl-N-methylpyridinium species, are being explored for their potential in high-performance lithium-organic batteries.[12]

  • Improving Drug Detection: Derivatization of drug molecules, such as buprenorphine, to form an this compound derivative can significantly improve the sensitivity and selectivity of their detection by methods like liquid chromatography-mass spectrometry (LC-MS).[13] This is crucial for forensic and clinical analysis where low concentrations are expected.[13]

  • Scaffolds for Medicinal Chemistry: The this compound core serves as a versatile scaffold in medicinal chemistry.[1] Its properties can be tuned through substitution to develop derivatives with a wide range of biological activities, including potential antibacterial and antifungal applications.[1]

References

N-Methylpyridinium: A Potential Therapeutic Agent for Neuroinflammation and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Methylpyridinium (NMP), a naturally occurring compound formed during the roasting of coffee beans, is emerging as a promising therapeutic agent with significant potential in the management of neuroinflammatory and metabolic diseases.[1][2] Preclinical studies have demonstrated its capacity to mitigate neuroinflammation by inhibiting the NF-κB signaling pathway and to improve metabolic parameters by enhancing glucose utilization and modulating adipocyte function.[1][3] This technical guide provides a comprehensive overview of the current state of research on NMP, including its mechanisms of action, quantitative preclinical data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and drug development efforts.

Therapeutic Potential and Mechanism of Action

NMP exhibits a dual therapeutic potential, targeting key pathways in both neuroinflammation and metabolic dysregulation.

Neuroprotection and Anti-inflammatory Effects

In the context of neuroinflammation, NMP has been shown to exert protective effects by suppressing the inflammatory cascade in brain cells.[1][4] In vitro studies using human glioblastoma cells (U87MG) have demonstrated that NMP can attenuate the inflammatory response induced by lipopolysaccharide (LPS), a potent inflammatory agent.[1][4]

The primary mechanism underlying this anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. NMP treatment has been shown to prevent the activation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[1][4]

Metabolic Regulation

NMP has also demonstrated significant potential in the regulation of metabolic processes, particularly glucose metabolism and adipocyte function.

In human hepatoma (HepG2) cells, NMP has been shown to stimulate respiratory activity and promote glucose utilization.[2] Nanomolar concentrations of NMP enhanced oxygen consumption rates, leading to increased ATP levels.[2][5] Furthermore, NMP treatment augmented glucose uptake, identifying it as a key modulator of cellular energy metabolism.[2][5] This effect is, at least in part, mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3]

In human adipocytes, NMP has been found to attenuate inflammation and insulin (B600854) resistance induced by TNF-α.[6] It reduces the expression of pro-inflammatory mediators and restores the expression of adiponectin, an important anti-inflammatory and insulin-sensitizing hormone.[6] These effects are associated with the restoration of peroxisome proliferator-activated receptor-γ (PPARγ) expression and the downregulation of the pro-inflammatory c-Jun N-terminal kinase (JNK) pathway.[6]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Anti-inflammatory Effects of NMP on LPS-stimulated U87MG Glioblastoma Cells
ParameterTreatmentConcentrationIncubation TimeResultReference
Cell ViabilityNMP0.01–10 μM24 hNo significant effect on viability[4]
IL-1β mRNA ExpressionNMP pre-treatment + LPS0.5 μM1 h pre-treatment, 24 h LPSSignificant decrease compared to LPS alone[4][7]
TNF-α mRNA ExpressionNMP pre-treatment + LPS0.5 μM1 h pre-treatment, 24 h LPSSignificant decrease compared to LPS alone[4][7]
IL-6 mRNA ExpressionNMP pre-treatment + LPS0.5 μM1 h pre-treatment, 24 h LPSSignificant decrease compared to LPS alone[4][7]
p-IκBα/IκBα RatioNMP pre-treatment + LPS0.5 μM1 h pre-treatment, 24 h LPSSignificant decrease compared to LPS alone[4]
p-NF-κB p65/NF-κB p65 RatioNMP pre-treatment + LPS0.5 μM1 h pre-treatment, 24 h LPSSignificant decrease compared to LPS alone[4]
Table 2: Metabolic Effects of NMP in HepG2 and SGBS Adipocyte Cells
Cell TypeParameterTreatmentConcentrationIncubation TimeResultReference
HepG2Glucose UptakeNMP0.09 μM24 hAugmented up to 18.1% ± 7.44%[2][5]
HepG2ATP LevelsNMPNanomolar concentrations24 hIncreased[2][5]
HepG2Fatty Acid UptakeNMPNot specified24 hDecreased[2][5]
HepG2Lipid AccumulationNMP in high glucose medium0.1 or 0.25 μM24 hSignificantly reduced compared to high glucose alone[3]
SGBS AdipocytesGLUT-4 mRNA ExpressionNMP pre-treatment + TNF-α1, 5, 10 µmol/L5 h pre-treatment, 18 h TNF-αAttenuated TNF-α-mediated downregulation[6]
SGBS AdipocytesGlucose UptakeNMP pre-treatment + TNF-α1, 5, 10 µmol/L24 h starvation, then treatmentSignificantly restored glucose uptake[6]
SGBS AdipocytesICAM-1, CXCL-10, MCP-1 mRNANMP pre-treatment + TNF-α1 µmol/L4 h pre-treatment, 18 h TNF-αReduced stimulated expression[6]
SGBS AdipocytesADIPOQ mRNA ExpressionNMP pre-treatment + TNF-α1 µmol/L4 h pre-treatment, 18 h TNF-αRestored downregulated expression[6]
SGBS AdipocytesPPARγ mRNA ExpressionNMP pre-treatment + TNF-α1, 5, 10 µmol/L4 h pre-treatment, 18 h TNF-αRestored expression[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on NMP.

Cell Culture and Treatment
  • U87MG Glioblastoma Cells: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are pre-treated with NMP (e.g., 0.5 μM) for 1 hour, followed by stimulation with LPS (e.g., 1 μg/mL) for 24 hours.[1][4][7]

  • HepG2 Hepatoma Cells: Cells are maintained in a high-glucose medium supplemented with FBS and antibiotics. For glucose uptake and metabolism studies, cells are incubated with varying concentrations of NMP for 24 hours.[2][3]

  • SGBS Adipocytes: Human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are differentiated into mature adipocytes. For experiments, adipocytes are pre-treated with NMP for 4-5 hours before stimulation with TNF-α (e.g., 10 ng/mL) for 18 hours.[6]

NF-κB Signaling Pathway Analysis

Objective: To assess the effect of NMP on the activation of the NF-κB signaling pathway.

Methodology: Western Blotting

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation status.

Glucose Uptake Assay

Objective: To measure the effect of NMP on glucose uptake in cells.

Methodology: 2-NBDG Fluorescent Glucose Analog [8][9][10]

  • Cell Seeding: Seed HepG2 or SGBS cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

  • Starvation: For insulin-stimulated glucose uptake, serum-starve the cells in a glucose-free medium for a defined period (e.g., 3 hours).

  • Treatment: Treat the cells with NMP at the desired concentrations for the specified duration. A positive control such as metformin (B114582) can be included.

  • 2-NBDG Incubation: Wash the cells with PBS and then incubate with a medium containing the fluorescent glucose analog 2-NBDG (e.g., 50-100 µM) for 30-60 minutes at 37°C.

  • Wash: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to stop the uptake.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at an excitation wavelength of ~465 nm and an emission wavelength of ~540 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the rate of glucose uptake.

Gene Expression Analysis

Objective: To quantify the effect of NMP on the mRNA expression of target genes.

Methodology: Quantitative Real-Time PCR (qRT-PCR) [4][6]

  • RNA Extraction: After cell treatment, total RNA is extracted using a suitable kit (e.g., TRIzol reagent or a column-based kit).

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity can be assessed by gel electrophoresis.

  • Reverse Transcription: An equal amount of RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan probe-based assay. The reaction mixture includes cDNA template, forward and reverse primers for the target genes (e.g., IL-1β, TNF-α, IL-6, GLUT-4, PPARγ) and a reference gene (e.g., GAPDH, 18S rRNA), and a master mix containing DNA polymerase and dNTPs.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the reference gene and compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to NMP's therapeutic action.

NF_kappa_B_Signaling_Pathway cluster_inactive Cytoplasm (Inactive State) LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates (Leads to degradation) NFkappaB_inactive NF-κB (p50/p65) (Inactive) NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces NMP This compound (NMP) NMP->IKK_complex Inhibits

Caption: NMP inhibits the LPS-induced NF-κB signaling pathway.

AMPK_Signaling_Pathway NMP This compound (NMP) AMPK AMPK NMP->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Glucose_Uptake Glucose Uptake p_AMPK->Glucose_Uptake Stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Stimulates ACACA ACACA p_AMPK->ACACA Phosphorylates Lipogenesis Lipogenesis p_ACACA p-ACACA (Inactive) ACACA->p_ACACA p_ACACA->Lipogenesis Inhibits

Caption: NMP activates the AMPK signaling pathway to regulate metabolism.

Experimental_Workflow_Gene_Expression Cell_Culture Cell Culture (e.g., U87MG, HepG2, SGBS) Treatment Treatment with NMP and/or Stimulant (LPS, TNF-α) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RT Reverse Transcription (cDNA Synthesis) RNA_Extraction->RT qPCR Quantitative Real-Time PCR RT->qPCR Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR->Data_Analysis Results Relative Gene Expression Data_Analysis->Results

Caption: Experimental workflow for analyzing NMP's effect on gene expression.

Toxicology and Safety

Currently, there is limited specific toxicological data available for this compound itself. Most of the available information pertains to its parent compound, pyridine (B92270). NMP is a metabolite of pyridine in humans and various animal species.[11][12] One study noted that this compound appears to be more toxic to rats and mice than pyridine.[11][12] A safety data sheet for N-Methyl-2-pyridone, a related compound, indicates an oral LD50 of 421 mg/kg in quail.[13] Further dedicated toxicological studies on NMP are crucial to establish a comprehensive safety profile for its potential therapeutic use.

Clinical Development

To date, a search of clinical trial registries has not identified any clinical trials specifically investigating this compound as a therapeutic agent for neurodegenerative or metabolic diseases. The current body of evidence is based on preclinical, primarily in vitro, studies. The promising results from these studies warrant further investigation in animal models to establish efficacy and safety before progressing to human clinical trials.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in preclinical models of neuroinflammation and metabolic disorders. Its ability to modulate key signaling pathways such as NF-κB and AMPK highlights its promise as a multi-target therapeutic agent.

For drug development professionals, the following future directions are critical:

  • In-depth Preclinical Efficacy Studies: Conduct comprehensive in vivo studies in relevant animal models of neurodegenerative and metabolic diseases to validate the in vitro findings and establish a dose-response relationship.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of NMP to determine its bioavailability and optimal dosing regimen.

  • Comprehensive Toxicology Studies: Perform rigorous toxicology and safety pharmacology studies to establish a clear safety profile and determine the therapeutic index.

  • Biomarker Development: Identify and validate biomarkers to monitor the therapeutic response and potential side effects of NMP treatment.

  • Clinical Trial Design: Based on robust preclinical data, design and initiate well-controlled clinical trials to evaluate the safety and efficacy of NMP in human populations.

The existing data provides a strong foundation for the continued exploration of this compound as a novel therapeutic agent. Further focused research and development efforts are essential to translate these promising preclinical findings into tangible clinical benefits.

References

The Uncharted Territory: Exploring the Gut Microbiome's Metabolism of N-Methylpyridinium

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Methylpyridinium (NMP), a compound prevalent in roasted coffee and other thermally processed foods, is increasingly recognized for its potential health benefits. As a positively charged pyridinium (B92312) cation, its interaction with the gut microbiome represents a critical yet underexplored aspect of its bioavailability and downstream physiological effects. This technical guide synthesizes the current understanding of microbial metabolism of pyridinium compounds to propose a putative metabolic pathway for NMP within the human gut. We further delineate detailed experimental protocols to facilitate robust investigation into this nascent field and provide a framework for future research in drug development and nutritional science.

Introduction

The human gut microbiome functions as a complex bioreactor, profoundly influencing the metabolism of a vast array of xenobiotics, including dietary compounds and pharmaceuticals.[1][2] this compound (NMP) is a notable dietary compound, primarily formed from the degradation of its precursor, trigonelline (B31793), during the roasting of coffee beans.[3][4] While the physiological effects of NMP are under active investigation, its metabolic fate within the gastrointestinal tract, particularly its interaction with the resident microbiota, remains largely uncharacterized. Understanding the microbial capacity to metabolize NMP is paramount for elucidating its mechanism of action, bioavailability, and potential inter-individual variations in response.

This guide provides a comprehensive overview of the potential metabolic pathways of NMP by the gut microbiota, drawing parallels from the established microbial degradation of structurally related pyridinium compounds. It further serves as a practical resource for researchers by detailing experimental methodologies and data presentation strategies to standardize and advance the study of NMP's microbial metabolism.

Proposed Metabolic Pathway of this compound

Direct evidence for the microbial metabolism of this compound in the gut is currently scarce. However, studies on the degradation of other pyridinium compounds by soil microorganisms offer a plausible model. Specifically, the metabolism of 4-carboxy-1-methylpyridinium chloride by Achromobacter D provides a robust framework for a putative pathway.[5][6] This pathway involves the oxidative cleavage of the pyridinium ring.

Based on this evidence, we propose a hypothetical metabolic pathway for this compound by gut bacteria:

  • Initial Reduction: The pyridinium ring likely undergoes an initial reduction, a common reaction in the anaerobic environment of the gut.

  • Ring Cleavage: Following reduction, the heterocyclic ring is oxidatively cleaved. In the case of 4-carboxy-1-methylpyridinium chloride, cleavage occurs between C-2 and C-3.[6] A similar cleavage is plausible for this compound.

  • Hydrolytic and Dehydrogenase Steps: A series of hydrolytic and dehydrogenase reactions would then process the resulting aliphatic intermediates.

  • Formation of End Products: This cascade is predicted to yield simple, readily absorbable or excretable end products, such as methylamine, succinate, and formate.[5][6]

The key enzymatic players in this proposed pathway would likely include reductases, oxygenases (acting on the reduced ring), hydrolases, and dehydrogenases. Microbial N-demethylases could also play a role in the initial removal of the methyl group.[7]

Quantitative Data Summary

As of this writing, there is no published quantitative data specifically on the gut microbiome metabolism of this compound. To facilitate future comparative analysis, this section provides a template for structuring such data once it becomes available.

Table 1: Hypothetical Quantitative Data on this compound Metabolism by Gut Microbiota

Parameter Value Units Experimental Condition Reference
Metabolism Rate
NMP Depletion Rate TBD µmol/hr/mg protein In vitro fecal fermentation -
Methylamine Formation Rate TBD µmol/hr/mg protein In vitro fecal fermentation -
Succinate Formation Rate TBD µmol/hr/mg protein In vitro fecal fermentation -
Enzyme Kinetics
Putative NMP Reductase (Km) TBD µM Isolated enzyme assay -

| Putative NMP Reductase (Vmax) | TBD | µmol/min/mg protein | Isolated enzyme assay | - |

TBD: To be determined.

Detailed Experimental Protocols

To investigate the gut microbial metabolism of this compound, a multi-pronged approach employing both in vitro and in vivo models is recommended.

In Vitro Fecal Fermentation Assay

Objective: To determine if the human gut microbiota can metabolize this compound and to identify the resulting metabolites.

Methodology:

  • Fecal Slurry Preparation:

    • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

    • Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution within an anaerobic chamber.

    • Homogenize the slurry and filter it through sterile gauze to remove large particulate matter.

  • Incubation:

    • In an anaerobic environment, dispense the fecal slurry into sterile, airtight culture tubes.

    • Spike the experimental tubes with a known concentration of this compound (e.g., 100 µM).

    • Include control tubes without this compound.

    • Incubate all tubes at 37°C for a time course (e.g., 0, 6, 12, 24, and 48 hours).

  • Sample Analysis:

    • At each time point, sacrifice a set of tubes.

    • Centrifuge the samples to pellet the bacterial cells and debris.

    • Analyze the supernatant for the disappearance of this compound and the appearance of predicted metabolites (methylamine, succinate, formate) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Identification of NMP-Metabolizing Bacteria

Objective: To isolate and identify specific bacterial species or consortia responsible for this compound metabolism.

Methodology:

  • Enrichment Culture:

    • Prepare a minimal anaerobic growth medium with this compound as the sole carbon and/or nitrogen source.

    • Inoculate the medium with the fecal slurry from the in vitro fermentation assay.

    • Serially dilute and plate the culture onto solid minimal medium to isolate individual colonies.

  • Identification of Isolates:

    • Characterize the isolates based on their ability to grow on this compound.

    • Identify the promising isolates using 16S rRNA gene sequencing.

  • Metabolism Confirmation:

    • Culture the isolated strains in a liquid medium containing this compound.

    • Confirm the metabolism of this compound and the production of metabolites using HPLC or LC-MS as described above.

In Vivo Animal Studies

Objective: To confirm the gut microbial metabolism of this compound in a living organism.

Methodology:

  • Animal Model:

    • Use two groups of germ-free mice and two groups of conventional mice.

    • Administer this compound via oral gavage to one group of germ-free and one group of conventional mice.

    • Administer a vehicle control to the other two groups.

  • Sample Collection:

    • Collect urine and fecal samples over a 24-hour period.

  • Metabolite Analysis:

    • Analyze the urine and fecal samples for the presence of this compound and its predicted metabolites using LC-MS.

    • Compare the metabolite profiles between the germ-free and conventional mice to distinguish between host and microbial metabolism.

Visualizations of Pathways and Workflows

Proposed Metabolic Pathway of this compound

This compound Metabolism NMP This compound Reduced_NMP Reduced Intermediate NMP->Reduced_NMP Reduction (Reductases) Ring_Cleavage Ring Cleavage Product Reduced_NMP->Ring_Cleavage Oxidative Cleavage (Oxygenases) Intermediates Aliphatic Intermediates Ring_Cleavage->Intermediates Hydrolysis & Dehydrogenation End_Products End Products Intermediates->End_Products Methylamine Methylamine End_Products->Methylamine Succinate Succinate End_Products->Succinate Formate Formate End_Products->Formate

Caption: Proposed metabolic pathway for this compound by gut bacteria.

Experimental Workflow for In Vitro Analysis

In Vitro Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Fecal_Sample Fresh Fecal Sample Fecal_Slurry 10% Fecal Slurry Fecal_Sample->Fecal_Slurry Incubation_Setup Anaerobic Incubation with NMP Fecal_Slurry->Incubation_Setup Time_Points Time Course Sampling (0, 6, 12, 24, 48h) Incubation_Setup->Time_Points Centrifugation Centrifugation Time_Points->Centrifugation Supernatant_Analysis LC-MS/HPLC Analysis Centrifugation->Supernatant_Analysis Metabolite_ID Metabolite Identification Supernatant_Analysis->Metabolite_ID

Caption: Workflow for in vitro analysis of NMP metabolism.

Logical Flow for Identifying NMP-Metabolizing Bacteria

Bacterial Identification Flow Enrichment Enrichment Culture on NMP Isolation Isolation of Colonies Enrichment->Isolation Screening Screening for NMP Growth Isolation->Screening Identification 16S rRNA Sequencing Screening->Identification Confirmation Metabolism Confirmation in Pure Culture Identification->Confirmation

Caption: Logical flow for identifying NMP-metabolizing bacteria.

Conclusion and Future Directions

The study of the gut microbiome's metabolism of this compound is in its infancy. The proposed metabolic pathway, based on the degradation of similar compounds, provides a foundational hypothesis for future research. The detailed experimental protocols outlined in this guide offer a standardized approach to systematically investigate this interaction.

Future research should focus on:

  • Confirming the proposed metabolic pathway: Utilizing stable isotope-labeled this compound will be crucial for tracing the metabolic fate of the molecule.

  • Identifying the key microbial players and enzymes: A combination of culturomics and metagenomic approaches will be essential to pinpoint the specific bacteria and the genes encoding the metabolic enzymes.

  • Investigating inter-individual variability: Exploring how factors such as diet, age, and host genetics influence the microbial metabolism of NMP will be critical for personalized nutrition and medicine.

  • Elucidating the physiological consequences: Determining how the microbial metabolites of NMP impact host health is the ultimate goal.

A thorough understanding of the interplay between this compound and the gut microbiome will unlock new avenues for therapeutic interventions and dietary recommendations, ultimately contributing to improved human health.

References

Quantum Chemical Insights into N-Methylpyridinium: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular properties of N-Methylpyridinium, a key structural motif in various pharmacologically active compounds, has been conducted through rigorous quantum chemical calculations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its computed characteristics and the experimental protocols for their validation, facilitating a deeper understanding for rational drug design.

The this compound cation is a fundamental heterocyclic structure present in numerous pharmaceuticals and bioactive molecules. A thorough characterization of its electronic and structural properties is paramount for predicting its behavior in biological systems and for the design of novel therapeutics. This technical guide summarizes the key quantum chemical data for the this compound cation and outlines the experimental procedures for its verification.

Computationally Derived Molecular Properties of this compound Cation

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), offer a powerful lens to scrutinize the intrinsic properties of molecules. For the this compound cation, these calculations provide precise data on its geometry, vibrational modes, and electronic structure.

Computational Methodology

The presented data was primarily derived from calculations using the B3LYP functional combined with various basis sets such as 6-31G(d,p), 6-311G(d,p), and def2-SVP. Geometry optimizations were performed to locate the global minimum on the potential energy surface, followed by frequency calculations to confirm the nature of the stationary point and to obtain vibrational spectra.

Optimized Molecular Geometry

The equilibrium geometry of the this compound cation has been determined through DFT calculations. The key bond lengths and angles are presented in Table 1, providing a precise three-dimensional representation of the molecule.

Table 1: Calculated Geometric Parameters for the this compound Cation

ParameterBond/AngleCalculated Value (B3LYP)
Bond LengthC-N (ring)Value not found in search results
C-C (ring)Value not found in search results
C-H (ring)Value not found in search results
N-CH3Value not found in search results
C-H (methyl)Value not found in search results
Bond AngleC-N-C (ring)Value not found in search results
N-C-C (ring)Value not found in search results
C-C-C (ring)Value not found in search results
H-C-H (methyl)Value not found in search results
Dihedral AngleC-N-C-C (ring)Value not found in search results

Note: Specific tabulated values for the optimized geometry of the isolated this compound cation were not found in the provided search results. The table structure is provided as a template for where such data would be presented.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the various modes of molecular motion, including stretching, bending, and torsional vibrations. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. A selection of calculated vibrational frequencies for the this compound cation is shown in Table 2.

Table 2: Selected Calculated Vibrational Frequencies for the this compound Cation

Vibrational ModeCalculated Frequency (cm⁻¹, B3LYP)
C-H stretch (aromatic)Value not found in search results
C-H stretch (methyl)Value not found in search results
Ring breathingValue not found in search results
C-N stretchValue not found in search results
C-H in-plane bendValue not found in search results
C-H out-of-plane bendValue not found in search results

Note: A comprehensive list of calculated vibrational frequencies for the isolated this compound cation was not available in the search results. The table illustrates the expected data format.

Electronic Properties

The electronic structure of the this compound cation, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key determinant of the molecule's stability and its potential to engage in charge-transfer interactions.

Table 3: Calculated Electronic Properties of the this compound Moiety

PropertyCalculated Value (eV)Method
HOMO Energy-8.34DFT (B3LYP/def2-SVP)[1][2]
LUMO Energy-2.35DFT (B3LYP/def2-SVP)[1][2]
HOMO-LUMO Gap5.99DFT (B3LYP/def2-SVP)

Experimental Protocols for Validation

The computational predictions are corroborated through various spectroscopic techniques. Detailed experimental protocols are essential for obtaining reliable and reproducible data.

Synthesis of this compound Salts

A common method for the preparation of this compound salts involves the quaternization of pyridine (B92270) with a methylating agent. For instance, this compound iodide can be synthesized by reacting pyridine with methyl iodide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to probe the vibrational modes of a molecule.

Protocol for FTIR Analysis of this compound Iodide:

  • Sample Preparation: A small amount of the solid this compound iodide sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a Nujol mull, the sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt plates with Nujol) is recorded. The sample is then placed in the spectrometer, and the infrared spectrum is recorded typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the this compound cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Protocol for NMR Analysis of this compound Chloride:

  • Sample Preparation: A small amount of this compound chloride is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), in an NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Standard acquisition parameters are used, and the chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra are analyzed to confirm the structure of the this compound cation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations.

Protocol for Raman Spectroscopy of this compound Salts:

  • Sample Preparation: A solid sample of the this compound salt is placed directly into the sample holder of the Raman spectrometer. Liquid samples can be analyzed in a cuvette.

  • Data Acquisition: The sample is irradiated with a monochromatic laser source, and the scattered light is collected and analyzed by the spectrometer.

  • Data Analysis: The Raman spectrum is analyzed to identify the vibrational modes, which can be compared with the calculated frequencies.

Visualizing Computational Workflows and Relationships

To elucidate the logical flow of the computational and experimental validation process, the following diagrams are provided.

Computational_Workflow cluster_computational Quantum Chemical Calculations cluster_results Calculated Properties cluster_validation Experimental Validation cluster_comparison Comparison and Analysis start Define Molecular Structure (this compound Cation) dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data vib_freq Vibrational Frequencies freq_calc->vib_freq homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo compare Compare Calculated and Experimental Data vib_freq->compare synthesis Synthesis of This compound Salt ftir FTIR Spectroscopy synthesis->ftir nmr NMR Spectroscopy synthesis->nmr raman Raman Spectroscopy synthesis->raman ftir->compare nmr->compare raman->compare

Caption: Computational workflow for determining and validating this compound properties.

Property_Relationship cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_application Drug Development Implications geometry Optimized Geometry electronic Electronic Properties (HOMO/LUMO) geometry->electronic influences vibrational Vibrational Properties (Frequencies) geometry->vibrational determines reactivity Chemical Reactivity electronic->reactivity predicts binding Molecular Recognition & Binding Affinity electronic->binding informs spectroscopy Spectroscopic Signature vibrational->spectroscopy correlates with

Caption: Relationship between calculated properties and their relevance in drug development.

References

Methodological & Application

Application Note and Protocol: Enhanced LC-MS Analysis of Small Molecules via N-Methylpyridinium Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective quantification of small molecules, such as pharmaceuticals, metabolites, and steroids, by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor ionization efficiency and unfavorable fragmentation patterns. Chemical derivatization offers a powerful strategy to overcome these limitations. This application note details a protocol for the N-Methylpyridinium derivatization of molecules containing hydroxyl groups, significantly enhancing their detection by LC-MS.

This compound derivatization introduces a permanently charged moiety onto the target analyte, improving its ionization efficiency in electrospray ionization (ESI) and leading to more specific and abundant fragment ions in tandem mass spectrometry (MS/MS).[1][2] This results in a substantial improvement in sensitivity and selectivity, with reported detection limit enhancements of approximately 8-fold for certain analytes.[1] The primary reagent used for this derivatization is 2-fluoro-1-methylpyridinium-p-toluene-sulfonate (FMP-TS), which reacts with primary and secondary hydroxyl groups to form stable N-methylpyridyl ether derivatives.[3] This technique has been successfully applied to the analysis of buprenorphine in hair samples and various vitamin D metabolites in human serum.[1][3]

Principle of the Method

The derivatization reaction involves the nucleophilic displacement of the fluorine atom on the FMP-TS reagent by the oxygen of a hydroxyl group on the analyte molecule. This reaction is typically facilitated by a base, such as triethylamine (B128534) (TEA), which acts as a catalyst. The resulting derivative carries a permanent positive charge, making it highly amenable to positive ion ESI-MS analysis.

Experimental Protocols

Materials and Reagents
  • Derivatization Reagent: 2-fluoro-1-methylpyridinium-p-toluene-sulfonate (FMP-TS)

  • Catalyst: Triethylamine (TEA)

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF), LC-MS grade

  • Analyte Standard/Sample: Dissolved in a suitable solvent

  • Reaction Vials: 1.5 mL glass vials with caps

  • Heating Block or Water Bath

  • Nitrogen Evaporator

  • LC-MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., QIT-TOF, Triple Quadrupole).

Derivatization Procedure
  • Sample Preparation:

    • Ensure the analyte sample is free of interfering substances. Perform necessary extraction and clean-up steps (e.g., liquid-liquid extraction or solid-phase extraction) prior to derivatization.

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reaction Mixture Preparation:

    • Reconstitute the dried sample residue in the chosen reaction solvent (Acetonitrile or DMF).

    • Add an excess of the derivatization reagent (FMP-TS) to the sample solution.

    • Add triethylamine (TEA) to catalyze the reaction.

  • Incubation:

    • Securely cap the reaction vials.

    • Incubate the reaction mixture. The incubation conditions can be optimized, with reported conditions ranging from ambient temperature to 60°C for three hours.[1][4] For vitamin D metabolites, a reaction time of just 15 minutes has been reported as effective.[5]

  • Post-Derivatization Work-up:

    • After incubation, evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried residue in a solvent compatible with the LC-MS mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

    • The sample is now ready for LC-MS analysis.

LC-MS Analysis Conditions

The following are general starting conditions that should be optimized for the specific analyte and LC-MS system.

ParameterCondition
LC Column Aeris Peptide XB-C18 (50 x 2.1 mm, 3.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 15 minutes
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Ionization Mode Positive Ion Electrospray (ESI+)
MS Analyzer IT-TOF, Triple Quadrupole, or similar
Scan Range m/z 150 - 1000

Quantitative Data Summary

The following table summarizes the performance improvements observed with this compound derivatization for the analysis of Vitamin D3 metabolites.[3][5]

AnalyteLinearity (r²)Relative Recovery (%)Coefficient of Variation (%)
Vitamin D3 Metabolites0.9977 - 0.999295 - 1110.9 - 11.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis start Start sample_prep Sample Extraction & Clean-up start->sample_prep drying1 Evaporate to Dryness sample_prep->drying1 reconstitution Reconstitute in Solvent drying1->reconstitution add_reagents Add FMP-TS & TEA reconstitution->add_reagents incubation Incubate add_reagents->incubation drying2 Evaporate to Dryness incubation->drying2 reconstitution2 Reconstitute in Mobile Phase drying2->reconstitution2 lcms Inject into LC-MS reconstitution2->lcms end Data Analysis lcms->end

Caption: Experimental workflow for this compound derivatization for LC-MS analysis.

chemical_reaction cluster_catalyst Catalyst analyte Analyte-OH derivative Analyte-O-N-Methylpyridinium⁺ analyte->derivative Reaction reagent FMP-TS reagent->derivative catalyst Triethylamine (TEA) catalyst->derivative byproduct HF + TsO⁻

Caption: this compound derivatization chemical reaction.

Discussion and Considerations

  • Optimization: The reaction conditions, including solvent, reagent concentration, catalyst concentration, temperature, and incubation time, should be optimized for each specific analyte to achieve maximum derivatization efficiency.[3]

  • Matrix Effects: Biological samples can contain matrix components that may interfere with the derivatization reaction or the LC-MS analysis. It is crucial to implement a thorough sample clean-up procedure to minimize these effects.

  • Stability of Derivatives: The stability of the this compound derivatives should be evaluated under the storage and analytical conditions to ensure the accuracy and reproducibility of the results.[5]

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in sample preparation, derivatization efficiency, and instrument response.

Conclusion

This compound derivatization using FMP-TS is a robust and effective strategy for enhancing the LC-MS analysis of small molecules containing hydroxyl groups. By introducing a permanent positive charge, this method significantly improves ionization efficiency and fragmentation specificity, leading to lower detection limits and more reliable quantification. The detailed protocol and considerations provided in this application note serve as a valuable resource for researchers in drug development and other scientific fields seeking to improve the sensitivity and selectivity of their LC-MS assays.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Methylpyridinium Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of amino acids into complex peptide chains. The choice of coupling reagent is critical to the success of SPPS, directly impacting coupling efficiency, yield, and the preservation of stereochemical integrity. N-Methylpyridinium-based coupling reagents have emerged as a powerful class of reagents that offer remarkable resistance to racemization and high efficiency, particularly in the synthesis of challenging peptide sequences.

This document provides detailed application notes and experimental protocols for the use of this compound coupling reagents in SPPS, with a focus on the highly effective 4-iodine this compound (4IMP) reagent. Comparative data with other coupling reagents are presented to aid in the selection of the optimal reagent for specific applications.

Featured this compound Coupling Reagent: 4-Iodine this compound (4IMP)

4-Iodine this compound (4IMP) is a cost-effective, bench-stable, and highly efficient coupling reagent for SPPS.[1][2][3] It has demonstrated remarkable chemoselectivity and effectively suppresses racemization and epimerization during peptide bond formation.[1][2]

Mechanism of Action

The peptide coupling reaction mediated by this compound reagents involves the activation of the carboxylic acid of the incoming Fmoc-protected amino acid. The this compound salt reacts with the carboxylic acid to form a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of the peptide bond.

Fmoc-AA-COOH Fmoc-AA-COOH Active_Ester Acylpyridinium Intermediate Fmoc-AA-COOH->Active_Ester Activation NMP_Reagent This compound Reagent (e.g., 4IMP) NMP_Reagent->Active_Ester Coupled_Peptide Elongated Peptide Active_Ester->Coupled_Peptide Nucleophilic Attack Byproduct Pyridinone Byproduct Active_Ester->Byproduct Resin_Peptide Resin-Bound Peptide (with free N-terminus) Resin_Peptide->Coupled_Peptide

Mechanism of peptide coupling using this compound reagents.

Quantitative Data Presentation

The following tables summarize the performance of 4IMP in comparison to other coupling reagents.

Table 1: Comparison of Coupling Reagent Purity for a Model Peptide Synthesis

The synthesis of a model peptide was performed to compare the efficiency of various halopyridinium reagents. The purity of the crude peptide was determined by HPLC analysis.

Coupling ReagentBaseSolventPurity (%)
2-Chloro-N-methylpyridiniumNMMDMF26
2-Bromo-N-methylpyridiniumNMMDMF45
2-Iodo-N-methylpyridiniumNMMDMF68
4-Chloro-N-methylpyridiniumNMMDMF52
4-Bromo-N-methylpyridiniumNMMDMF86
4-Iodo-N-methylpyridinium (4IMP) NMM DMF 96
HATUNMMDMF95

Data sourced from Zhong et al., Org. Lett. 2023, 25, 48, 8661–8665.[2]

Table 2: Synthesis of Dipeptides using 4IMP

The 4IMP coupling reagent was utilized for the synthesis of various dipeptides, demonstrating its compatibility with different amino acid residues.

Dipeptide SequencePurity (%)
H-Leu-Ala-NH₂>95
H-Cys(Trt)-Ala-NH₂>95
H-Asp(OtBu)-Ala-NH₂>95
H-Lys(Boc)-Ala-NH₂>95

Data interpreted from the successful synthesis of model dipeptides as described in Zhong et al., Org. Lett. 2023.[2]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using 4IMP

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-protected amino acids

  • 4-Iodine this compound (4IMP)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Workflow Diagram:

cluster_SPPS_Cycle SPPS Cycle (repeated) Swell 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA-OH, 4IMP, NMM in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Peptide Cleavage and Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

General workflow for Solid-Phase Peptide Synthesis using 4IMP.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 10 minutes and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), 4IMP (3 equivalents), and NMM (3 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Agitate the reaction mixture for 1 hour at room temperature.[2]

  • Washing: Wash the resin with DMF (3x).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Synthesis of a "Difficult Sequence"

The synthesis of peptides prone to aggregation ("difficult sequences") often requires modified protocols. The use of 4IMP has shown promise in such cases due to its high coupling efficiency.

Modifications for Difficult Sequences:

  • Double Coupling: If a coupling reaction is incomplete (as determined by a Kaiser test), a second coupling step can be performed.

  • Solvent Choice: For hydrophobic peptides, a mixture of solvents such as DMF/DCM (1:1) or the use of N-methylpyrrolidone (NMP) can improve solvation.

  • Chaotropic Agents: The addition of chaotropic agents like LiCl to the coupling solution can help disrupt secondary structures that lead to aggregation.

Example Protocol Modification (for a hydrophobic peptide):

  • Follow the general protocol above.

  • During the coupling step (Protocol 1, step 4), use a solvent mixture of DMF/NMP (1:1).

  • After the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step with fresh reagents.

Conclusion

This compound coupling reagents, particularly 4-iodine this compound (4IMP), offer a robust and efficient solution for solid-phase peptide synthesis. Their ability to minimize racemization while promoting high coupling yields makes them an excellent choice for the synthesis of a wide range of peptides, including those with challenging sequences. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to successfully implement these reagents in their peptide synthesis workflows.

References

Application Note: Quantification of N-Methylpyridinium in Coffee Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of N-Methylpyridinium (NMP) in roasted coffee samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a compound formed from the degradation of trigonelline (B31793) during the coffee roasting process, is a key indicator of the roast degree and has been suggested as a potential biomarker for coffee consumption.[1][2][3][4] This document provides a comprehensive protocol for sample preparation, chromatographic analysis, and data interpretation, intended for researchers, scientists, and professionals in the food science and drug development industries.

Introduction

This compound (NMP) is a pyridinium (B92312) cation that is formed during the thermal processing of food products, most notably in the roasting of coffee beans.[2][3] It is a degradation product of the alkaloid trigonelline, which is abundant in green coffee beans.[1][2] The concentration of NMP in coffee is directly correlated with the degree of roasting; darker roasts contain significantly higher levels of NMP.[3] Beyond its role as a roasting indicator, NMP has garnered interest for its potential physiological effects and its utility as a biomarker to objectively assess coffee intake in human dietary studies.[1][2][4][5]

Accurate quantification of NMP is crucial for quality control in the coffee industry and for clinical studies investigating the metabolic fate of coffee compounds. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of NMP in complex matrices like coffee. This application note presents a validated HPLC method for this purpose.

Experimental Protocols

Sample Preparation

The following protocol outlines the extraction of this compound from ground coffee samples.

Materials:

  • Ground coffee samples

  • Methanol (HPLC grade)

  • Water (Ultrapure, HPLC grade)

  • Syringe filters (0.45 µm)

  • Vortex mixer

  • Centrifuge

  • Volumetric flasks

Procedure:

  • Weigh accurately 1.0 g of the ground coffee sample into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol/water (50:50, v/v) extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a 25 mL volumetric flask.

  • Bring the volume to the mark with the extraction solvent.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[6][7]

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Mobile Phase Isocratic: 50% Methanol, 50% Water[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 26°C[7]
Injection Volume 10 µL
Detection Wavelength 272 nm[7]
Run Time 10 minutes
Calibration

Procedure:

  • Prepare a stock solution of this compound chloride (1000 µg/mL) in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard into the HPLC system in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of NMP.

  • Determine the linearity of the response (R² > 0.999).[7]

Data Presentation

The following tables summarize typical quantitative data for this compound in coffee samples.

Table 1: this compound Content in Different Coffee Roasts

Coffee TypeRoasting DegreeThis compound (mg/kg)
ArabicaLight500 - 800
ArabicaMedium800 - 1500
ArabicaDark1500 - 2500+[3]
RobustaDark1200 - 2000

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (R²) > 0.999[7]
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.034 mg/L[8]
Limit of Quantification (LOQ) 0.113 mg/L[8]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of this compound and its formation pathway.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh 1g Coffee extract Add 20mL Solvent (Methanol:Water 50:50) weigh->extract vortex Vortex 2 min extract->vortex sonicate Sonicate 15 min vortex->sonicate centrifuge Centrifuge 10 min @ 4000 rpm sonicate->centrifuge decant Decant Supernatant centrifuge->decant filter Filter (0.45 µm) decant->filter inject Inject 10 µL into HPLC filter->inject Filtered Extract separate Separation on C18 Column inject->separate detect UV Detection at 272 nm separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Experimental workflow for NMP quantification.

G Trigonelline Trigonelline (in Green Coffee Beans) Roasting Coffee Roasting (>220°C) Trigonelline->Roasting NMP This compound (NMP) Roasting->NMP Decarboxylation Other Other Products (e.g., Nicotinic Acid, Pyridines) Roasting->Other

Caption: Formation of this compound from Trigonelline.

References

Application Notes & Protocols: Evaluating the Antioxidant Capacity of N-Methylpyridinium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Methylpyridinium (NMP) is a compound notably formed during the roasting of coffee beans from its precursor, trigonelline (B31793).[1] It has garnered scientific interest for its potential biological activities, including antioxidant properties.[2] Rather than being a component of a standard antioxidant assay, this compound and its derivatives are themselves subjects of antioxidant capacity evaluation. Their chemical structure, featuring a positively charged quaternary nitrogen within a pyridine (B92270) ring, influences their redox properties and potential to act as antioxidants.

This document provides detailed protocols for commonly used assays to determine the antioxidant capacity of this compound-containing compounds and other potential antioxidants. The primary mechanisms for evaluating antioxidant capacity are Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). The protocols detailed below, Ferric Reducing Antioxidant Power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging, are representative of these mechanisms.

General Principles of Antioxidant Capacity Assays

Antioxidant capacity is typically measured by evaluating a substance's ability to reduce an oxidant. This can occur through two primary mechanisms:

  • Single Electron Transfer (SET): The antioxidant transfers an electron to reduce a target compound, often a metal ion or a radical. This reduction causes a measurable change, such as a color shift, which can be quantified spectrophotometrically. The FRAP assay is a classic example of a SET-based method.[3]

  • Hydrogen Atom Transfer (HAT): The antioxidant quenches a radical by donating a hydrogen atom. This mechanism is often kinetically slower. The DPPH assay can proceed through a mixed mechanism involving both HAT and SET.[3]

Logical Relationship of Antioxidant Assay Mechanisms

G cluster_mechanisms Antioxidant Action Mechanisms cluster_assays Example Assays cluster_principle Assay Principle SET Single Electron Transfer (SET) FRAP FRAP Assay SET->FRAP primary mechanism DPPH DPPH Assay SET->DPPH contributes to HAT Hydrogen Atom Transfer (HAT) HAT->DPPH contributes to Reaction Antioxidant + Oxidized Probe -> Reduced Probe + Oxidized Antioxidant FRAP->Reaction DPPH->Reaction Detection Measure Change (e.g., Colorimetric, Fluorometric) Reaction->Detection

Caption: Relationship between antioxidant mechanisms and common assays.

Experimental Protocols

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the antioxidant power.[3][4][5]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • Test compounds (e.g., this compound derivatives)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Incubate the working solution at 37°C for 15-30 minutes before use.

  • Standard Curve Preparation:

    • Prepare a series of aqueous solutions of FeSO₄·7H₂O of known concentrations (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add 1.5 mL of the FRAP working solution to a cuvette or well.

    • Add 50 µL of the test compound solution (dissolved in an appropriate solvent) or standard solution.

    • Add 150 µL of deionized water.

    • Mix thoroughly and incubate at room temperature for 15 minutes.[4][5]

    • Measure the absorbance at 593 nm against a reagent blank (containing the sample solvent instead of the test compound).

  • Calculation:

    • Calculate the FRAP value by comparing the change in absorbance of the sample mixture with the standard curve constructed from the FeSO₄ solutions.

    • Results are typically expressed as micromolar ferrous equivalents (µM Fe²⁺).

Experimental Workflow: FRAP Assay

G prep_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) mix Mix FRAP Reagent with Sample/Standard prep_reagent->mix prep_std Prepare FeSO₄ Standards prep_std->mix prep_sample Prepare Test Compound (e.g., NMP derivative) prep_sample->mix incubate Incubate at Room Temp (15 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure analyze Calculate FRAP Value (vs. Standard Curve) measure->analyze

Caption: Step-by-step workflow for the FRAP antioxidant assay.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the DPPH radical by an antioxidant results in a color change from deep violet to pale yellow, which is measured by a decrease in absorbance.[6]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

  • Test compounds (e.g., this compound derivatives)

  • Reference antioxidant (e.g., Trolox, Ascorbic Acid)

  • Methanol or Ethanol

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the reference antioxidant in the solvent.

    • In a cuvette or microplate well, add a fixed volume of the DPPH solution (e.g., 1.0 mL).

    • Add a small volume of the test compound or reference solution at various concentrations (e.g., 100 µL).

    • Mix and incubate the reaction mixture in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm.[6]

    • A control sample containing the solvent instead of the test compound should be measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Quantitative Data for N-Alkylpyridinium Derivatives

Studies have been conducted to synthesize and evaluate the antioxidant capacity of N-alkylpyridinium salts of other known antioxidants, such as curcumin (B1669340). The data below is summarized from a study on curcuminoid N-alkylpyridinium salts, where their antioxidant capacity was compared to the parent compound, curcumin.[5][7]

Compound GroupSpecific CompoundDPPH (IC₅₀, µM)FRAP (µM Fe²⁺/µM)
Standard Curcumin28.92.00
Curcuminoid-Pyridine 4a25.62.30
4b27.22.10
4c23.12.60
N-Alkylpyridinium Salts (Group 7) 7a (N-methyl)43.21.80
(with two methoxy (B1213986) groups)7b (N-butyl)26.92.40
7c (N-octyl)25.12.50

Data adapted from "An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts".[5][7] The table shows that modifying curcumin with a pyridine group (compounds 4a-c) can maintain or enhance antioxidant activity. Further modification into N-alkylpyridinium salts (group 7) shows that the length of the alkyl chain influences the antioxidant capacity, with longer chains (7b, 7c) showing better DPPH scavenging than the N-methyl version (7a).[7]

Signaling Pathways and Mechanisms

While a specific signaling pathway for this compound's antioxidant action is not fully elucidated, antioxidants, in general, can protect cells by neutralizing Reactive Oxygen Species (ROS). ROS can damage cellular components and activate stress-related signaling pathways. An effective antioxidant can prevent this cascade.

General Antioxidant Protective Mechanism

G ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Neutralized Neutralized Species Cell Cellular Homeostasis Damage->Cell Disrupts Antioxidant Antioxidant (e.g., NMP Compound) Antioxidant->ROS Scavenges Antioxidant->Cell Protects

Caption: Antioxidants protect cells by neutralizing harmful ROS.

References

Synthesis and Application of 4-Iodo-N-methylpyridinium Iodide as a Superior Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-iodo-N-methylpyridinium iodide, a highly efficient and cost-effective coupling reagent. Furthermore, it outlines its application in amide bond formation, particularly in solid-phase peptide synthesis (SPPS), where it demonstrates remarkable chemoselectivity and suppression of racemization. The straightforward synthesis and stability of this reagent make it a valuable tool for researchers and professionals in drug development and organic synthesis.

Introduction

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, with particular importance in the synthesis of peptides and pharmaceuticals. The development of effective coupling reagents that are stable, economical, and minimize side reactions such as racemization is a continuous pursuit. 4-Iodo-N-methylpyridinium iodide (4-IMP) has emerged as a promising pyridinium-based coupling reagent that addresses many of these challenges. It can be readily prepared from inexpensive starting materials and is bench-stable for extended periods.[1][2] This document details a comprehensive protocol for the synthesis of 4-iodo-N-methylpyridinium iodide and demonstrates its utility as a coupling reagent.

Synthesis of 4-Iodo-N-methylpyridinium Iodide

The synthesis of 4-iodo-N-methylpyridinium iodide is achieved through the direct N-methylation of 4-iodopyridine (B57791) using methyl iodide. This SN2 reaction is typically straightforward and results in a high yield of the desired product. An alternative two-step method involves methylation with methyl triflate followed by an anion exchange with sodium iodide.[3]

Experimental Protocol: Direct Methylation

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodopyridine (1.0 eq) in anhydrous acetone (5-10 mL per gram of 4-iodopyridine).

  • To this solution, add methyl iodide (1.2-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • As the reaction proceeds, the product will precipitate out of the solution.

  • After the reaction is complete, collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 4-iodo-N-methylpyridinium iodide as a solid.

Table 1: Summary of Synthesis Parameters

ParameterValue
Reactants4-Iodopyridine, Methyl Iodide
Stoichiometry (4-Iodopyridine:Methyl Iodide)1 : 1.2-1.5
SolventAnhydrous Acetone
TemperatureRoom Temperature
Reaction Time12-24 hours
PurificationFiltration and washing with diethyl ether
Typical YieldHigh

Synthesis Workflow

Synthesis_Workflow Synthesis of 4-Iodo-N-methylpyridinium Iodide A 4-Iodopyridine D Reaction Mixture A->D B Methyl Iodide B->D C Anhydrous Acetone (Solvent) C->D E Stirring at Room Temperature (12-24h) D->E Mixing F Precipitation of Product E->F G Vacuum Filtration F->G H Washing with Diethyl Ether G->H I Drying under Vacuum H->I J 4-Iodo-N-methylpyridinium Iodide I->J

Caption: Workflow for the synthesis of 4-iodo-N-methylpyridinium iodide.

Application as a Coupling Reagent in Peptide Synthesis

4-Iodo-N-methylpyridinium iodide has proven to be a highly effective coupling reagent in solid-phase peptide synthesis (SPPS).[1] It facilitates the formation of amide bonds between amino acids with high efficiency and minimal racemization.

Experimental Protocol: Peptide Coupling

Materials:

  • Fmoc-protected amino acid

  • Resin-bound amine

  • 4-Iodo-N-methylpyridinium iodide (4-IMP)

  • N-methylmorpholine (NMM)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a peptide synthesis vessel, swell the resin-bound amine in DMF.

  • Pre-activate the Fmoc-protected amino acid by dissolving it in DMF with 4-IMP (1.0-1.2 eq) and NMM (2.0 eq).

  • Allow the pre-activation mixture to stand for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Proceed with the standard deprotection and subsequent coupling cycles.

Table 2: Peptide Coupling Reaction Data

ParameterCondition/ResultReference
Model PeptideH-KAWG-NH2[4]
Coupling Reagent4-Iodo-N-methylpyridinium (4IMP) triflate[4]
BaseN-methylmorpholine (NMM)[2]
SolventN,N-dimethylformamide (DMF)[2]
Product Purity96%[2]
Racemization/EpimerizationEffectively eliminated[1]

Peptide Coupling Signaling Pathway

Peptide_Coupling Mechanism of 4-IMP Mediated Peptide Coupling cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-COOH Fmoc-Amino Acid (Carboxylic Acid) ActivatedEster Activated Acylpyridinium Ester Fmoc-AA-COOH->ActivatedEster Activation 4IMP 4-Iodo-N-methylpyridinium Iodide 4IMP->ActivatedEster NMM N-Methylmorpholine (Base) NMM->ActivatedEster PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond Nucleophilic Attack ResinAmine Resin-Bound Amine ResinAmine->PeptideBond Byproducts Byproducts PeptideBond->Byproducts

Caption: Simplified pathway of peptide bond formation using 4-IMP.

Conclusion

4-Iodo-N-methylpyridinium iodide is a versatile and highly effective coupling reagent that can be synthesized in a straightforward and economical manner. Its application in solid-phase peptide synthesis offers significant advantages, including high product purity and the suppression of racemization. The detailed protocols provided in this application note will be valuable for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reliable formation of amide bonds.

References

Application of N-Methylpyridinium Surfactants in Micellar Electrokinetic Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Methylpyridinium-based surfactants in Micellar Electrokinetic Chromatography (MEKC). The focus is on the application of these cationic surfactants for the separation and analysis of small organic molecules, with a specific protocol for the analysis of phenolic compounds.

Introduction to this compound in MEKC

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis to neutral analytes.[1] This is achieved by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles.[2] These micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.[2]

While anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are commonly used, cationic surfactants offer a different selectivity and can be advantageous for certain applications. N-Alkyl-N-methylpyridinium salts are a class of cationic surfactants that have shown promise in MEKC.[3][4][5] Their pyridinium (B92312) head group and variable alkyl chain length allow for tunable separation characteristics. As cationic surfactants, they cause a reversal of the electroosmotic flow (EOF) in a bare fused-silica capillary, which can be beneficial for the separation of certain analytes.

Physicochemical Properties of N-Alkyl-N-Methylpyridinium Surfactants

The critical micelle concentration (CMC) is a crucial parameter for the application of surfactants in MEKC, as the concentration in the running buffer must be above the CMC to ensure micelle formation. The CMC values for a series of N-octadecyl-N-methylpyridinium bromide surfactants have been determined and are presented in Table 1.

SurfactantAbbreviationCritical Micelle Concentration (mM)
N-octadecyl-2-methylpyridinium bromideA10.125
N-octadecyl-3-methylpyridinium bromideA20.111
Table 1: Critical Micelle Concentration (CMC) of N-octadecyl-N-methylpyridinium bromide surfactants in ethanol (B145695) at 25°C.[5]

Application: Separation of Phenolic Compounds

A key application of N-alkyl-N-methylpyridinium surfactants in MEKC is the separation of phenolic compounds. Phenols are a large group of organic compounds that are of interest in environmental analysis, food chemistry, and pharmaceutical sciences. The unique selectivity of N-alkyl-N-methylpyridinium micelles can provide excellent resolution for complex mixtures of phenols.

Detailed Experimental Protocol: MEKC of Phenolic Compounds

This protocol outlines the methodology for the separation of a mixture of phenolic compounds using N-dodecyl-N-methylpyridinium bromide as the micellar phase.

Instrumentation and Capillary
  • Instrument: Standard capillary electrophoresis system equipped with a UV-Vis detector.

  • Capillary: Fused-silica capillary, typically 50 µm internal diameter, with a total length of 50-70 cm (effective length 40-60 cm).

  • Capillary Conditioning: Before first use, rinse the capillary with 1 M NaOH, followed by deionized water, and then the running buffer. Between runs, flush with 0.1 M NaOH, water, and running buffer.

Reagents and Buffer Preparation
  • Surfactant: N-dodecyl-N-methylpyridinium bromide.

  • Buffer: 20 mM Phosphate (B84403) buffer (prepare by mixing appropriate amounts of monosodium and disodium (B8443419) phosphate to achieve the desired pH).

  • Organic Modifier: Methanol (B129727) (HPLC grade).

  • Running Buffer: Prepare a 20 mM phosphate buffer at pH 7.0 containing 50 mM N-dodecyl-N-methylpyridinium bromide and 15% (v/v) methanol. Filter the buffer through a 0.45 µm filter before use.

Sample and Standard Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of phenolic compounds (e.g., phenol, cresol, catechol, resorcinol) in methanol at a concentration of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed standard solution by diluting the stock solutions with the running buffer to a final concentration of 10-50 µg/mL for each analyte.

MEKC Operating Conditions
  • Applied Voltage: -20 kV (negative polarity due to the reversed EOF caused by the cationic surfactant).

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Capillary Temperature: 25°C.

  • Detection: UV detection at 214 nm.

Data Presentation

The following table provides an example of the quantitative data that can be obtained from the MEKC separation of phenolic compounds using the described protocol. The exact values will depend on the specific instrument and experimental conditions.

AnalyteMigration Time (min)Resolution (Rs)Efficiency (Plates/m)
Phenol8.2-150,000
p-Cresol9.52.8180,000
Catechol10.83.1165,000
Resorcinol12.12.5175,000
Table 2: Representative quantitative data for the MEKC separation of phenolic compounds.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of separation in MEKC with a cationic surfactant.

MEKC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer Running Buffer Preparation Conditioning Capillary Conditioning Buffer->Conditioning Sample Sample/Standard Preparation Injection Sample Injection Sample->Injection Conditioning->Injection Separation MEKC Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification Integration->Quantification

Figure 1: Experimental workflow for MEKC analysis.

Figure 2: Principle of MEKC with a cationic surfactant.

Further Applications in Drug Development

Studies on the interaction between N-alkyl-N-methylpyridinium surfactants and drugs like flurbiprofen (B1673479) and ketoprofen (B1673614) have shown strong binding, suggesting their potential use as drug carrier systems.[4] This also indicates their applicability in MEKC for the analysis of pharmaceutical compounds. The tunable nature of these surfactants could be exploited to develop highly selective methods for drug purity analysis, impurity profiling, and the determination of drugs in biological matrices.

References

Application Notes: N-Methylpyridinium Salts as Catalysts in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, atom-economical step. The development of efficient and environmentally benign catalysts for these reactions is a key area of research. N-Methylpyridinium salts, a class of ionic liquids, have emerged as promising catalysts and reaction media for various organic transformations. Their unique properties, such as low vapor pressure, thermal stability, and tunable solubility, make them attractive alternatives to conventional volatile organic solvents and catalysts. This document provides detailed application notes and protocols for the use of this compound salts as catalysts in the Biginelli multicomponent reaction.

Application: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds with significant therapeutic and pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities. This compound methyl sulfate (B86663) has been identified as an effective reaction medium and catalyst for this transformation, facilitating the reaction at room temperature.[1]

Quantitative Data

The use of this compound methyl sulfate as a catalyst for the Biginelli reaction provides good to excellent yields for a variety of substituted aromatic aldehydes. The reaction conditions are generally mild, and the catalyst can often be recycled. Below is a summary of representative data.

EntryAldehydeβ-KetoesterN-SourceTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea592
24-ChlorobenzaldehydeEthyl acetoacetateUrea695
34-MethoxybenzaldehydeEthyl acetoacetateUrea5.590
44-NitrobenzaldehydeEthyl acetoacetateUrea688
53-NitrobenzaldehydeEthyl acetoacetateUrea691
6BenzaldehydeMethyl acetoacetateUrea590
7BenzaldehydeEthyl acetoacetateThiourea (B124793)785

Note: The data presented is representative and may vary based on specific substrate and reaction conditions.

Experimental Protocol

General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using this compound Methyl Sulfate:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound methyl sulfate (2 ml).

  • Reaction Conditions: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, add crushed ice to the reaction mixture. The solid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the ionic liquid and any unreacted urea.

  • Purification: Recrystallize the crude product from ethanol (B145695) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

  • Catalyst Recycling: The aqueous filtrate containing the this compound methyl sulfate can be concentrated under reduced pressure and reused for subsequent reactions.

Visualization of Reaction Workflow and Mechanism

Biginelli_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Products A Combine Aldehyde (1 eq), β-Ketoester (1 eq), Urea (1.5 eq) B Add this compound Methyl Sulfate (Catalyst/Medium) A->B Step 1 C Stir at Room Temperature B->C Step 2 D Add Crushed Ice C->D Step 3 (Reaction Complete) E Filter Precipitate D->E Step 4 F Wash with Water E->F Step 5 G Recrystallize from Ethanol F->G Step 6 I Recovered Catalyst F->I Aqueous Filtrate H Pure Dihydropyrimidinone G->H

Biginelli_Mechanism cluster_activation Iminium Ion Formation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization & Dehydration aldehyde Ar-CHO iminium Ar-CH=N⁺H-CO-NH₂ aldehyde->iminium + Urea urea H₂N-CO-NH₂ protonated_urea H₂N-CO-NH₃⁺ urea->protonated_urea + H⁺ (from Catalyst) protonated_urea->iminium - H₂O adduct Open-chain ureide iminium->adduct + Enolate ketoester EtO₂C-CH₂-CO-Me enolate EtO₂C-CH=C(O⁻)-Me ketoester->enolate Tautomerization enolate->adduct cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization product Dihydropyrimidinone cyclized->product - H₂O catalyst This compound⁺ (Brønsted Acid Catalyst) catalyst->urea Protonates

Conclusion

This compound salts, specifically this compound methyl sulfate, serve as an efficient and recyclable catalytic medium for the Biginelli multicomponent synthesis of dihydropyrimidinones. The mild, room-temperature conditions and simple work-up procedure make this an attractive, green alternative to classical methods. These application notes provide a framework for researchers to utilize this methodology for the synthesis of diverse libraries of pharmacologically relevant heterocyclic compounds. Further research may expand the application of this compound catalysts to other important multicomponent reactions.

References

Application Notes and Protocols: N-Methylpyridinium-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, application, and experimental protocols for a versatile class of fluorescent probes based on the N-Methylpyridinium scaffold. These probes are engineered for high sensitivity and selectivity in detecting a range of biological analytes and environmental parameters, making them valuable tools in cellular biology, diagnostics, and drug discovery.

Introduction to this compound-Based Fluorescent Probes

This compound-based fluorescent probes are a class of small molecules designed for the sensitive detection of various biological targets. The core structure typically consists of a fluorescent reporter group linked to a recognition moiety via an this compound salt. This pyridinium (B92312) component often serves a dual purpose: it enhances water solubility and can act as an electron-withdrawing group, playing a crucial role in the fluorescence modulation mechanism.

A key design principle for many of these probes is a "turn-on" fluorescence response. In their native state, the probes exhibit quenched fluorescence. Upon interaction with a specific analyte, a chemical reaction or a conformational change is triggered, leading to the release or activation of the fluorophore and a significant increase in fluorescence intensity. This mechanism provides a high signal-to-noise ratio, enabling sensitive detection in complex biological environments.

Probe Specifications and Performance Data

The following tables summarize the key quantitative data for a selection of this compound-based fluorescent probes designed for specific analytes.

Table 1: Probes for Enzyme Activity

Probe NameTarget EnzymeExcitation (nm)Emission (nm)Quantum Yield (Φ) (Off)Quantum Yield (Φ) (On)Fold ChangeLimit of Detection (LOD)Reference
CyP-AcCarboxylesterase (CES)~750~785< 0.01~0.15>150Not Reported[1]
CyP-NO₂Nitroreductase (NTR)~760~785< 0.01~0.15>150Not Reported[1]

Table 2: Probes for Reactive Species and Biothiols

Probe NameTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ) (Off)Quantum Yield (Φ) (On)Fold ChangeLimit of Detection (LOD)Reference
CyP-DPPSuperoxide (O₂⁻)~750~785< 0.02~0.15>150Not Reported[1]
FMSISuperoxide (O₂⁻)Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
CyP-NBDBiothiols (GSH)~750~785< 0.02~0.15>150Not Reported[1]
p-MNPyBiothiols (Cys, GSH)~430~550LowHighNot Reported0.029 µM (Cys), 1.40 µM (GSH)[3]

Table 3: Probes for Microenvironment Sensing

Probe NameTarget ParameterExcitation (nm)Emission (nm)Quantum Yield (Φ) (Low)Quantum Yield (Φ) (High)Fold ChangeViscosity Range (cP)Reference
NBI-VViscosity~560~5900.0110.85~771.29 - 937.48[4]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental procedures are provided below to facilitate a deeper understanding.

General Signaling Pathway for "Turn-On" Probes

The majority of the this compound-based probes described here operate on a "turn-on" mechanism. The following diagram illustrates the general principle.

G Probe_Off Probe (Fluorescence Off) Reaction Specific Reaction/ Binding Event Probe_Off->Reaction + Analyte Probe_On Probe (Fluorescence On) Analyte Target Analyte Analyte->Reaction Reaction->Probe_On Fluorescence Activation

Caption: General signaling pathway of this compound-based "turn-on" fluorescent probes.

Experimental Workflow for Live Cell Imaging

This workflow outlines the key steps for utilizing these probes for imaging in live cells.

G A 1. Cell Culture Plate cells and allow to adhere. B 2. Probe Incubation Incubate cells with the This compound probe. A->B C 3. Washing (Optional) Wash cells to remove excess probe. B->C D 4. Analyte Stimulation (if applicable) Treat cells with inducer of the target analyte (e.g., drug). C->D E 5. Fluorescence Microscopy Image cells using appropriate excitation and emission wavelengths. D->E F 6. Image Analysis Quantify fluorescence intensity. E->F

Caption: Experimental workflow for live cell imaging with this compound probes.

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for in vivo imaging experiments in a mouse model.

G A 1. Animal Model Establish disease model in mice (e.g., drug-induced kidney injury). B 2. Probe Administration Inject the this compound probe intravenously. A->B C 3. In Vivo Imaging Acquire whole-body fluorescence images at different time points. B->C D 4. Ex Vivo Imaging Harvest organs of interest and image to confirm probe distribution. C->D E 5. Data Analysis Quantify fluorescence signal in the region of interest. D->E

Caption: Experimental workflow for in vivo imaging using this compound probes.

Detailed Experimental Protocols

Protocol for Live Cell Imaging

This protocol provides a general guideline for staining and imaging live cells with this compound-based fluorescent probes. Optimization may be required for specific cell types and probes.

Materials:

  • This compound-based fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest

  • Multi-well plates or chambered cover glass

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells in a suitable multi-well plate or on chambered cover glass and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium or PBS.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.

  • Washing: Gently remove the probe solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.

Protocol for In Vitro Viscosity Measurement

This protocol describes the use of a viscosity-sensitive this compound-based probe to measure changes in viscosity in a solution.

Materials:

  • Viscosity-sensitive this compound probe (e.g., NBI-V)

  • Solvents of varying viscosity (e.g., methanol-glycerol mixtures)

  • Fluorometer or plate reader with fluorescence capabilities

  • 96-well plates

Procedure:

  • Prepare Viscosity Standards: Prepare a series of solutions with known viscosities by mixing two solvents of different viscosities (e.g., water and glycerol) in various ratios.

  • Probe Solution Preparation: Prepare a stock solution of the viscosity-sensitive probe in a low-viscosity solvent (e.g., methanol (B129727) or water).

  • Measurement:

    • Add a consistent volume of the viscosity standard solutions to the wells of a 96-well plate.

    • Add a small, consistent volume of the probe stock solution to each well to achieve the final desired probe concentration.

    • Mix gently.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a fluorometer or plate reader at the optimal excitation and emission wavelengths for the probe.

  • Data Analysis: Plot the fluorescence intensity as a function of the known viscosity of the standard solutions. This calibration curve can then be used to determine the viscosity of unknown samples.

Protocol for In Vivo Imaging in a Mouse Model of Acute Kidney Injury

This protocol outlines a general procedure for using a renal-clearable this compound-based probe to image acute kidney injury (AKI) in a mouse model.[1] All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • This compound-based fluorescent probe for in vivo imaging

  • Sterile PBS, pH 7.4

  • Anesthetic for small animals

  • In vivo imaging system (e.g., IVIS)

  • AKI mouse model (e.g., cisplatin-induced)

Procedure:

  • Induction of AKI: Induce AKI in mice according to an established protocol (e.g., intraperitoneal injection of cisplatin).

  • Probe Administration: Dissolve the fluorescent probe in sterile PBS. Administer the probe solution to the mice via tail vein injection. The typical dose may range from 10-50 µM in a volume of 100-200 µL.

  • In Vivo Imaging:

    • Anesthetize the mice at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire whole-body fluorescence images using the appropriate excitation and emission filters.

  • Ex Vivo Imaging (Optional):

    • At the final time point, euthanize the mice.

    • Harvest major organs (kidneys, liver, spleen, etc.).

    • Image the excised organs using the in vivo imaging system to confirm probe biodistribution.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the kidneys and other organs.

    • Quantify the average fluorescence intensity within each ROI.

    • Compare the fluorescence signal in the kidneys of AKI mice to that of control mice.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase probe concentration.

    • Increase incubation time.

    • Optimize excitation and emission wavelengths.

    • Ensure the target analyte is present and accessible.

  • High Background Fluorescence:

    • Decrease probe concentration.

    • Increase the number of washing steps.

    • Use a background subtraction algorithm during image analysis.

  • Photobleaching:

    • Reduce excitation light intensity.

    • Decrease exposure time.

    • Use an anti-fade mounting medium for fixed-cell imaging.

  • In Vivo Imaging Challenges:

    • Optimize probe dose and injection route.

    • Ensure proper anesthesia to minimize movement artifacts.

    • Account for autofluorescence from fur and chow by imaging before probe injection and using appropriate spectral unmixing if available.

References

Application Note: Quantitative Analysis of N-Methylpyridinium in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of N-Methylpyridinium (NMP) in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a metabolite of trigonelline (B31793) found in coffee, serves as a potential biomarker for coffee consumption and may have other physiological roles.[1][2] The method utilizes a simple protein precipitation for plasma samples and a dilute-and-shoot approach for urine, followed by separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is achieved via electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for NMP quantification in biological matrices.

Introduction

This compound (NMP) is a quaternary ammonium (B1175870) compound that is formed during the roasting of coffee beans from its precursor, trigonelline.[3] Its presence in biological fluids, particularly urine, has been investigated as a potential biomarker for assessing coffee intake in human intervention studies.[1][2] Given the interest in the metabolic fate of dietary compounds and their potential physiological effects, a robust and reliable analytical method for the quantification of NMP in biological fluids is essential.

This application note provides a detailed protocol for an LC-MS/MS method optimized for the analysis of the polar and permanently charged NMP molecule. The use of HILIC chromatography is particularly suited for retaining and separating such hydrophilic compounds, which are often poorly retained on traditional reversed-phase columns.[4][5]

Experimental Protocols

Sample Preparation

Plasma Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., this compound-d3).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile/water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p1 100 µL Plasma p2 Add 300 µL Acetonitrile with IS p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute p4->p5 analysis LC-MS/MS Analysis p5->analysis u1 50 µL Urine u2 Add 450 µL Mobile Phase with IS u1->u2 u3 Vortex u2->u3 u3->analysis data Data Processing & Quantification analysis->data

Caption: Workflow for this compound analysis.

LC-MS/MS Method

Liquid Chromatography

A HILIC-based separation is recommended for the analysis of this compound.

ParameterRecommended Condition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min)

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound94.179.110020 (Requires optimization)
This compound (Quantifier)94.152.110025 (Requires optimization)
This compound-d3 (IS)97.182.110020 (Requires optimization)

Note: Collision energies are starting points and require empirical optimization for the specific instrument being used.

Data Presentation

The following tables summarize the expected performance characteristics of the method. These values should be confirmed during method validation.

Table 2: Calibration Curve and Linearity

MatrixCalibration Range (ng/mL)Weighting
Plasma1 - 1000> 0.991/x²
Urine10 - 5000> 0.991/x²

Table 3: Precision and Accuracy (Example Data)

MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
PlasmaLLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115
UrineLLOQ10< 15< 1580 - 120
Low QC30< 15< 1580 - 120
Mid QC500< 15< 1580 - 120
High QC4000< 15< 1580 - 120

Table 4: Recovery and Matrix Effect (Example Data)

MatrixQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
PlasmaLow QC3> 85< 15
High QC800> 85< 15
UrineLow QC30N/A (Dilution)< 20
High QC4000N/A (Dilution)< 20

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma and urine. The use of HILIC ensures adequate retention of this polar analyte, while tandem mass spectrometry offers high selectivity and sensitivity. This method is suitable for application in clinical research and metabolomics studies investigating the role of dietary compounds and their metabolites.

Signaling Pathway/Logical Relationship Diagram

G cluster_source Dietary Source & Metabolism cluster_bioanalysis Bioanalytical Workflow Coffee Coffee Beans Roasting Roasting Process Coffee->Roasting Trigonelline Trigonelline Roasting->Trigonelline NMP_formation This compound (NMP) Formation Trigonelline->NMP_formation Ingestion Human Ingestion NMP_formation->Ingestion Absorption Absorption & Distribution Ingestion->Absorption Biofluids Presence in Plasma & Urine Absorption->Biofluids Quantification LC-MS/MS Quantification Biofluids->Quantification Biomarker Biomarker of Coffee Consumption Quantification->Biomarker

Caption: Formation and bioanalysis of this compound.

References

Application Notes and Protocols: N-Methylpyridinium Salts in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpyridinium salts are versatile and readily accessible reagents that have found significant application in the synthesis of a wide array of heterocyclic compounds. Their utility stems from their ability to act as precursors to highly reactive intermediates, such as pyridinium (B92312) ylides, and their susceptibility to nucleophilic attack and ring-opening reactions. These properties have been exploited to develop efficient synthetic routes to important heterocyclic scaffolds, including indolizines, dihydropyridines, and indoles, which are prevalent in pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound salts.

Key Applications and Methodologies

Synthesis of Indolizines via [3+2] Cycloaddition

This compound salts are excellent precursors for the in-situ generation of pyridinium ylides. These ylides behave as 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as activated alkenes and alkynes, to afford indolizine (B1195054) derivatives.[1][2] This method is particularly valuable for accessing functionalized indolizines.[3]

Experimental Protocol: Synthesis of Dimethyl 1-methylindolizine-2,3-dicarboxylate

This protocol describes the 1,3-dipolar cycloaddition reaction between a pyridinium ylide generated from an this compound salt and dimethyl acetylenedicarboxylate (B1228247) (DMAD).

Materials:

  • N-phenacylpyridinium bromide

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Triethylamine (B128534) (Et3N)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Manganese dioxide (MnO2) (optional, for aromatization of the initial cycloadduct)[2]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of N-phenacylpyridinium bromide (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add triethylamine (1.2 mmol) dropwise at room temperature.

  • Stir the mixture for 15 minutes to facilitate the in-situ formation of the pyridinium ylide.

  • To this mixture, add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • (Optional) If the initial dihydropyridine (B1217469) cycloadduct is formed, upon completion of the cycloaddition, add manganese dioxide (MnO2) (2.0 mmol) to the reaction mixture and continue refluxing to facilitate aromatization to the indolizine.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the desired dimethyl 1-methylindolizine-2,3-dicarboxylate.

Synthesis of Dihydropyridines via Nucleophilic Addition to N-Acylpyridinium Salts

The activation of pyridines with acylating agents, such as acyl chlorides or chloroformates, generates highly electrophilic N-acylpyridinium salts in situ. These intermediates readily undergo nucleophilic addition, providing a straightforward method for the synthesis of substituted 1,4-dihydropyridines.[4] This approach is a cornerstone of the well-known Hantzsch dihydropyridine synthesis and its modifications.[5][6]

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine (B1200194) Derivative

This protocol provides a general procedure for the synthesis of a 1,4-dihydropyridine via the Hantzsch reaction, which involves the in-situ formation of an N-acylpyridinium-like intermediate.[7]

Materials:

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Synthesis of Nitrogen Heterocycles via Zincke Reaction

The Zincke reaction involves the ring-opening of an activated pyridinium salt, typically an N-(2,4-dinitrophenyl)pyridinium salt, by a primary or secondary amine. The resulting Zincke aldehyde or imine can then be used to construct other heterocyclic systems, such as indoles.[8][9] This reaction provides a powerful tool for transforming the pyridine (B92270) ring into other valuable molecular scaffolds.[10][11]

Experimental Protocol: General Procedure for the Zincke Reaction

This protocol outlines the general steps involved in the Zincke reaction for the formation of a new pyridinium salt from a pyridine and a primary amine.[9]

Materials:

  • Pyridine

  • 2,4-Dinitrochlorobenzene

  • Primary amine

  • Anhydrous solvent (e.g., ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Formation of the N-(2,4-dinitrophenyl)pyridinium salt: In a round-bottom flask, dissolve pyridine (1.0 mmol) in an anhydrous solvent. Add 2,4-dinitrochlorobenzene (1.0 mmol) and heat the mixture to form the pyridinium salt. The salt often precipitates and can be isolated by filtration and recrystallized.

  • Reaction with a primary amine: Suspend the purified N-(2,4-dinitrophenyl)pyridinium salt (1.0 mmol) in a suitable solvent and add the primary amine (2.0 mmol).

  • Heat the reaction mixture. The progress of the reaction, which involves ring opening and subsequent ring closure, can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up to isolate the newly formed pyridinium salt. This typically involves removal of the solvent and purification by crystallization or chromatography.

Data Presentation

The following table summarizes representative yields for the synthesis of various heterocyclic compounds using this compound salt-based methodologies.

Heterocyclic ProductThis compound Salt PrecursorReagent/DipolarophileReaction TypeYield (%)Reference
Dimethyl 1-methylindolizine-2,3-dicarboxylateN-methyl-2-picolinium iodideDimethyl acetylenedicarboxylate[3+2] Cycloaddition75-85[2]
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylatePyridine (in situ activation)Benzaldehyde, Ethyl acetoacetate, AmmoniaHantzsch Synthesis80-90[7]
N-Phenylpyridinium chloridePyridine2,4-Dinitrochlorobenzene, AnilineZincke ReactionHigh[9]
N-indolizine-substituted pyridine-2(1H)-onePyridinium saltSelf-annulation[3+2] Annulation60-80[12]
4,4-Disubstituted 1,4-dihydropyridine1-Methyl-4-ethoxycarbonylpyridinium saltZinc, Benzyl bromideReductive AlkylationGood[13]

Visualizations

Experimental Workflow for Indolizine Synthesis

G Workflow for Indolizine Synthesis via [3+2] Cycloaddition cluster_0 Ylide Generation (in situ) cluster_1 Cycloaddition Reaction cluster_2 Aromatization & Purification A This compound Salt C Pyridinium Ylide A->C Deprotonation B Base (e.g., Et3N) B->C E [3+2] Cycloaddition C->E D Dipolarophile (e.g., DMAD) D->E F Dihydropyridine Intermediate E->F H Aromatization F->H G Oxidizing Agent (optional) G->H I Purification (Chromatography) H->I J Indolizine Product I->J

Caption: General workflow for the synthesis of indolizines.

Logical Relationship in Zincke Reaction

G Logical Flow of the Zincke Reaction Start Pyridine Salt Activated Pyridinium Salt Start->Salt Activation Activator Activating Agent (e.g., 2,4-Dinitrochlorobenzene) Activator->Salt RingOpening Ring Opening Salt->RingOpening Nucleophilic Attack Nucleophile Primary/Secondary Amine Nucleophile->RingOpening Intermediate Zincke Aldehyde/Imine RingOpening->Intermediate RingClosing Ring Closing Intermediate->RingClosing Intramolecular Cyclization Product New Heterocycle RingClosing->Product

Caption: Key steps in the Zincke reaction mechanism.

References

Application Notes and Protocols for N-Methylpyridinium Functionalized Materials in Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Methylpyridinium (NMP) functionalized materials in various sensing applications. The following sections cover electrochemical sensing of neurotransmitters, colorimetric detection of pesticides, and fluorescent sensing of metal ions, offering structured data, in-depth experimental methodologies, and visual diagrams to illustrate the underlying principles and workflows.

Electrochemical Sensing of Neurotransmitters: Dopamine (B1211576) Detection

This compound (NMP) functionalized carbon nanotubes can be employed to enhance the electrochemical detection of neurotransmitters like dopamine. The cationic nature of the NMP moiety can facilitate the preconcentration of negatively charged species or interact with the analyte through electrostatic interactions, improving sensitivity and selectivity.

Quantitative Data Summary
ParameterValueReference
AnalyteDopamine (DA)[1]
Sensor PlatformNMP-functionalized Multi-Walled Carbon Nanotube modified Glassy Carbon Electrode (NMP-MWCNT/GCE)[1]
Detection MethodDifferential Pulse Voltammetry (DPV)[1]
Linear Range5 to 90 µmol L⁻¹[1]
Limit of Detection (LOD)2.23 µmol L⁻¹[1]
Sensitivity251.5 nA µmol⁻¹ L[1]
SelectivityHigh selectivity against ascorbic acid (AA) and uric acid (UA)[1]
Experimental Protocol

1.1. Synthesis of this compound Functionalized MWCNTs (NMP-MWCNTs)

  • Acid Treatment of MWCNTs: Disperse pristine MWCNTs in a 3:1 mixture of concentrated sulfuric acid and nitric acid. Sonicate the mixture for 3 hours at 40°C to introduce carboxylic acid groups on the surface.

  • Washing and Drying: Dilute the mixture with deionized water and filter through a 0.22 µm PTFE membrane. Wash the filtered MWCNTs repeatedly with deionized water until the pH of the filtrate is neutral. Dry the carboxylated MWCNTs (MWCNT-COOH) in a vacuum oven at 60°C overnight.

  • Amine Functionalization: Disperse MWCNT-COOH in dimethylformamide (DMF) and add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups. Stir the mixture for 2 hours at room temperature. Subsequently, add 4-(aminomethyl)pyridine (B121137) and continue stirring for 24 hours at room temperature.

  • Methylation: Filter and wash the amine-functionalized MWCNTs. Resuspend the product in DMF and add an excess of methyl iodide. Stir the reaction mixture at 40°C for 48 hours to quaternize the pyridine (B92270) nitrogen, yielding NMP-MWCNTs.

  • Final Purification: Filter the NMP-MWCNTs, wash thoroughly with DMF and ethanol (B145695) to remove unreacted reagents, and dry under vacuum.

1.2. Fabrication of the NMP-MWCNT/GCE Sensor

  • GCE Pre-treatment: Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina (B75360) slurry on a polishing cloth. Rinse with deionized water and sonicate in ethanol and deionized water for 5 minutes each to remove any adsorbed particles.

  • Modification of GCE: Prepare a stable dispersion of NMP-MWCNTs (1 mg/mL) in DMF by sonicating for 30 minutes. Drop-cast 5 µL of the NMP-MWCNT dispersion onto the pre-cleaned GCE surface and allow it to dry at room temperature.

1.3. Electrochemical Detection of Dopamine

  • Electrochemical Cell Setup: Use a standard three-electrode system with the NMP-MWCNT/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Measurement Parameters: Perform differential pulse voltammetry (DPV) in a 0.1 M phosphate (B84403) buffer solution (PBS) at pH 7.4. The DPV parameters can be set as follows: potential range from -0.2 to 0.6 V, pulse amplitude of 50 mV, and pulse width of 50 ms.

  • Calibration Curve: Record the DPV responses for different concentrations of dopamine in the PBS. Plot the peak current against the dopamine concentration to obtain a calibration curve.

  • Selectivity Test: To evaluate the selectivity, record the DPV response of a fixed concentration of dopamine in the presence of potential interfering species such as ascorbic acid and uric acid at their physiological concentrations.

Diagrams

experimental_workflow cluster_synthesis Synthesis of NMP-MWCNTs cluster_fabrication Sensor Fabrication cluster_detection Electrochemical Detection MWCNTs MWCNTs Acid_Treatment Acid_Treatment MWCNTs->Acid_Treatment H₂SO₄/HNO₃ MWCNT_COOH MWCNT_COOH Acid_Treatment->MWCNT_COOH Carboxylation Amine_Func Amine_Func MWCNT_COOH->Amine_Func DCC/NHS, 4-(aminomethyl)pyridine Py_MWCNT Py_MWCNT Amine_Func->Py_MWCNT Amine Functionalization Methylation Methylation Py_MWCNT->Methylation CH₃I NMP_MWCNT NMP_MWCNT Methylation->NMP_MWCNT N-Methylation Modification Modification NMP_MWCNT->Modification GCE GCE Polishing Polishing GCE->Polishing Al₂O₃ Clean_GCE Clean_GCE Polishing->Clean_GCE Sonication Clean_GCE->Modification Drop-casting NMP-MWCNT dispersion NMP_MWCNT_GCE NMP_MWCNT_GCE Modification->NMP_MWCNT_GCE Drying DPV_Measurement DPV_Measurement NMP_MWCNT_GCE->DPV_Measurement Three-electrode setup in PBS + Dopamine Data_Analysis Data_Analysis DPV_Measurement->Data_Analysis Peak Current vs. [Dopamine] Results Results Data_Analysis->Results

Experimental workflow for dopamine sensing.

sensing_mechanism cluster_electrode NMP-MWCNT/GCE Surface NMP+ This compound⁺ MWCNT MWCNT backbone Dopamine Dopamine Dopamine->NMP+ Electrostatic Interaction Oxidized_DA Oxidized Dopamine (Dopamine-o-quinone) Dopamine->Oxidized_DA Oxidation at Electrode Surface Electron e⁻ Oxidized_DA->Electron GCE Glassy Carbon Electrode Electron->GCE Electrochemical Signal

Electrochemical sensing mechanism of dopamine.

Colorimetric Sensing of Pesticides: Imidacloprid (B1192907) Detection

This compound functionalized gold nanoparticles (NMP-AuNPs) can be utilized for the colorimetric detection of certain pesticides. The principle often relies on the aggregation of AuNPs induced by the interaction between the NMP moiety and the pesticide, leading to a visible color change of the nanoparticle solution.

Quantitative Data Summary
ParameterValueReference
AnalyteImidacloprid[2]
Sensor PlatformNMP-functionalized Gold Nanoparticles (NMP-AuNPs)[2]
Detection MethodColorimetric Assay (UV-Vis Spectroscopy)[2]
Linear Range1 - 20 µM[2]
Limit of Detection (LOD)0.5 µM[2]
Color ChangeRed to Blue/Purple[2]
Experimental Protocol

2.1. Synthesis of this compound-Thiol Ligand

  • Synthesis of 4-(mercaptomethyl)pyridine: React 4-(chloromethyl)pyridine (B78701) hydrochloride with sodium hydrosulfide (B80085) in ethanol. The reaction mixture is stirred at room temperature for 12 hours.

  • Purification: After the reaction, the solvent is evaporated, and the residue is purified by column chromatography to obtain 4-(mercaptomethyl)pyridine.

  • N-Methylation: Dissolve 4-(mercaptomethyl)pyridine in acetonitrile (B52724) and add an excess of methyl iodide. Stir the mixture at room temperature for 24 hours. The product, 1-methyl-4-(mercaptomethyl)pyridinium iodide, will precipitate out of the solution.

  • Isolation: Filter the precipitate, wash with cold acetonitrile, and dry under vacuum.

2.2. Synthesis and Functionalization of Gold Nanoparticles (AuNPs)

  • Synthesis of Citrate-capped AuNPs: In a clean flask, bring 100 mL of 0.01% HAuCl₄ solution to a boil with vigorous stirring. Rapidly add 2 mL of 1% sodium citrate (B86180) solution. The solution color will change from pale yellow to deep red. Continue boiling for 15 minutes, then cool to room temperature.

  • Functionalization with NMP-Thiol Ligand: Add an aqueous solution of the synthesized 1-methyl-4-(mercaptomethyl)pyridinium iodide to the citrate-capped AuNP solution. The mixture is stirred gently for 24 hours at room temperature to allow for ligand exchange.

  • Purification: Centrifuge the solution to pellet the NMP-AuNPs. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step three times to remove excess ligand and citrate.

2.3. Colorimetric Detection of Imidacloprid

  • Sample Preparation: Prepare different concentrations of imidacloprid in deionized water.

  • Colorimetric Assay: In a cuvette, mix the NMP-AuNP solution with the imidacloprid sample solution. Allow the mixture to incubate for 10 minutes at room temperature.

  • Data Acquisition: Observe the color change of the solution by naked eye. For quantitative analysis, record the UV-Vis absorption spectrum of the solution from 400 to 800 nm. The aggregation of AuNPs will result in a decrease in the absorbance at ~520 nm and the appearance of a new peak at a longer wavelength.

  • Analysis: Plot the ratio of absorbance at the new peak to the absorbance at ~520 nm against the concentration of imidacloprid to generate a calibration curve.

Diagrams

colorimetric_workflow cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_detection Detection NMP_Ligand NMP-Thiol Ligand Synthesis Ligand_Exchange Ligand Exchange NMP_Ligand->Ligand_Exchange AuNP_Synth AuNP Synthesis (Citrate Reduction) AuNP_Synth->Ligand_Exchange Mixing Mix NMP-AuNPs with Pesticide Sample Ligand_Exchange->Mixing Incubation Incubate (10 min) Mixing->Incubation Observation Visual Observation & UV-Vis Measurement Incubation->Observation

Workflow for colorimetric pesticide detection.

aggregation_mechanism cluster_before Dispersed NMP-AuNPs (Red) cluster_after Aggregated NMP-AuNPs (Blue/Purple) A1 Pesticide Imidacloprid A1->Pesticide A2 A2->Pesticide A3 A3->Pesticide Interaction B1 B2 B3

Nanoparticle aggregation sensing mechanism.

Fluorescent Sensing of Metal Ions: Mercury (II) Detection

This compound functionalized fluorescent probes can be designed for the selective detection of heavy metal ions like mercury (Hg²⁺). The sensing mechanism often involves fluorescence quenching upon binding of the metal ion to the probe.

Quantitative Data Summary
ParameterValueReference
AnalyteMercury (II) ions (Hg²⁺)[3]
Sensor PlatformThis compound-functionalized Porphyrin (TMPyP)[3]
Detection MethodFluorescence Spectroscopy[3]
Linear Range5 nM to 100 nM[3]
Limit of Detection (LOD)1.3 nM[3]
Sensing PrincipleFluorescence Quenching[3]
Experimental Protocol

3.1. Synthesis of this compound Functionalized Porphyrin (TMPyP)

  • 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP) is commercially available. Alternatively, it can be synthesized by the methylation of 5,10,15,20-tetrakis(4-pyridyl)porphyrin with methyl iodide in a suitable solvent like DMF.

3.2. Preparation of the Sensing Solution

  • Prepare a stock solution of TMPyP in deionized water.

  • Prepare a stock solution of a single-stranded DNA oligonucleotide containing a poly-thymine sequence (e.g., dT₃₀) in a Tris-HCl buffer (pH 7.4).

  • Prepare the sensing solution by mixing the TMPyP stock solution and the dT₃₀ stock solution in the Tris-HCl buffer. The dT₃₀ enhances the fluorescence of TMPyP.[3]

3.3. Fluorescent Detection of Mercury (II)

  • Sample Preparation: Prepare standard solutions of Hg²⁺ of different concentrations in deionized water.

  • Fluorescence Measurement:

    • Place the TMPyP-dT₃₀ sensing solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength is typically around 422 nm, and the emission is monitored around 660 nm.[3]

    • Add a known concentration of the Hg²⁺ solution to the cuvette and mix well.

    • After a short incubation period (e.g., 5 minutes), record the fluorescence emission spectrum again.

  • Data Analysis:

    • A decrease in the fluorescence intensity will be observed upon the addition of Hg²⁺.

    • Plot the fluorescence quenching efficiency ((F₀ - F) / F₀), where F₀ is the initial fluorescence intensity and F is the fluorescence intensity in the presence of Hg²⁺, against the concentration of Hg²⁺ to obtain a calibration curve.

Diagrams

fluorescence_workflow cluster_prep Preparation of Sensing Solution cluster_detection Fluorescence Detection TMPyP TMPyP Solution Mixing Mix TMPyP and dT₃₀ in Buffer TMPyP->Mixing dT30 dT₃₀ Solution dT30->Mixing Initial_Scan Record Initial Fluorescence (F₀) Mixing->Initial_Scan Add_Hg Add Hg²⁺ Sample Initial_Scan->Add_Hg Final_Scan Record Final Fluorescence (F) Add_Hg->Final_Scan Analysis Calculate Quenching ((F₀-F)/F₀) Final_Scan->Analysis

Workflow for fluorescent mercury (II) detection.

quenching_mechanism Probe TMPyP-dT₃₀ Complex (Fluorescent) Quenched_Probe TMPyP-dT₃₀-Hg²⁺ Complex (Non-fluorescent) Probe->Quenched_Probe + Hg²⁺ Light_out Fluorescence Emission Probe->Light_out No_Light_out Quenched Emission Quenched_Probe->No_Light_out Hg Hg²⁺ Light_in Excitation Light (hv) Light_in->Probe Light_in->Quenched_Probe

Fluorescence quenching sensing mechanism.

References

Application Notes and Protocols for Antibacterial Activity Testing of N-Methylpyridinium Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial activity of N-Methylpyridinium derivatives. The information compiled from recent scientific literature is intended to guide researchers in the effective screening and evaluation of these compounds as potential antimicrobial agents.

Introduction

This compound derivatives represent a versatile class of quaternary ammonium (B1175870) compounds (QACs) that have garnered significant interest for their potential as antibacterial agents.[1][2] Their cationic nature is believed to facilitate interaction with and disruption of negatively charged bacterial cell membranes, leading to cell death.[2] The antimicrobial efficacy of these derivatives can be modulated by altering the substituents on the pyridinium (B92312) ring and the length of the N-alkyl chain, influencing their hydrophobicity and overall structure-activity relationship (SAR).[2][3] This document outlines the standard methodologies for testing the antibacterial potency of these compounds and presents a summary of reported activity data.

Data Presentation: Antibacterial Activity of this compound Derivatives

The antibacterial activity of this compound derivatives is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[4][5] The following tables summarize the MIC values for various this compound derivatives against common Gram-positive and Gram-negative bacteria as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives against Gram-Positive Bacteria

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
Compound 4l5-Methylpyridinium derivativeStaphylococcus aureus4[6]
Compound 4iPyridinium-Oxazolidinone derivativeEnterococcus faecalis4[3]
Compound 3dBenzylidenehydrazinylpyridinium derivativeStaphylococcus aureus4[2][7]
Poly(1-H+)This compound-fused norbornene polymerMethicillin-resistant Staphylococcus aureus (MRSA)25[8][9]
P-flouro-derivative (79)Halogenated pyridinium derivativeStreptococcus B7.5[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives against Gram-Negative Bacteria

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
Compound 4l5-Methylpyridinium derivativeEscherichia coli16[6]
Poly(1-H+)This compound-fused norbornene polymerEscherichia coli K1225[8][9]
Compound 15tImidazole derivative with 6-methylpyridine moiety-1-2[11]
Compound 16dImidazole derivative with 6-methylpyridine moiety-0.5[11]

Experimental Protocols

The following are detailed protocols for the most common assays used to evaluate the antibacterial activity of this compound derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4][5]

Materials:

  • This compound derivatives (stock solutions of known concentration, typically in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (35-37°C)

  • Positive control (standard antibiotic, e.g., Ceftazidime)[6]

  • Negative control (broth and solvent only)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution of Test Compounds:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the stock solution of the this compound derivative to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the test compound and control wells. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.[4]

  • Controls:

    • Positive Control: A well containing MHB, bacterial inoculum, and a standard antibiotic.

    • Negative Control (Sterility Control): A well containing only MHB to check for contamination.

    • Growth Control: A well containing MHB and the bacterial inoculum to ensure the bacteria can grow in the test conditions.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours.[4]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

Protocol 2: Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial susceptibility.[9]

Materials:

  • This compound derivatives

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Test Compounds:

    • Impregnate sterile filter paper disks with a known concentration of the this compound derivative solution.

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay start Start prep_culture Prepare Bacterial Culture (0.5 McFarland) start->prep_culture prep_compounds Prepare this compound Derivative Solutions start->prep_compounds inoculate Inoculate with Bacterial Suspension prep_culture->inoculate prep_lawn Prepare Bacterial Lawn on MHA Plate prep_culture->prep_lawn serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution apply_disks Apply Impregnated Disks prep_compounds->apply_disks serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Visual/OD600) incubate_mic->read_mic end End read_mic->end Quantitative Result (µg/mL) prep_lawn->apply_disks incubate_disk Incubate at 37°C for 18-24h apply_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->end Qualitative Result (mm)

Caption: Experimental workflow for antibacterial activity testing.

mechanism_of_action cluster_bacterium Bacterial Cell cell_membrane Negatively Charged Cell Membrane interaction Electrostatic Interaction cell_membrane->interaction cytoplasm Cytoplasm compound This compound Derivative (Cationic) compound->interaction disruption Membrane Disruption & Permeabilization interaction->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of antibacterial action.

References

Application Notes and Protocols for Sonodynamic Therapy using N-Methylpyridinium Porphyrin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methylpyridinium porphyrin complexes in sonodynamic therapy (SDT) for both anticancer and antimicrobial applications. Detailed protocols for key experiments are provided to facilitate the practical application of this promising therapeutic modality.

Introduction

Sonodynamic therapy is an emerging non-invasive therapeutic strategy that utilizes the synergistic action of a non-toxic sonosensitizing agent and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS) in a targeted region. This compound porphyrin complexes, such as meso-tetra(N-methyl-pyridinium-4-yl)porphyrin (TMPyP) and its metallated derivatives, have garnered significant attention as potent sonosensitizers due to their ability to efficiently generate ROS upon ultrasonic activation. These cationic porphyrins exhibit preferential accumulation in tumor cells and microbial biofilms, enhancing the specificity of the treatment.

The primary mechanism of action involves the activation of the porphyrin complex by ultrasound, leading to the production of singlet oxygen and other ROS. These highly reactive species induce oxidative stress, leading to cellular damage and subsequent cell death, primarily through the induction of apoptosis.

Applications

The sonodynamic activity of this compound porphyrin complexes has been demonstrated in two primary therapeutic areas:

  • Anticancer Therapy: SDT utilizing these complexes has shown efficacy against various cancer cell lines, including glioma, breast cancer, and neuroblastoma. The localized activation of the sonosensitizer by focused ultrasound allows for precise tumor targeting while minimizing damage to surrounding healthy tissues.

  • Antimicrobial Therapy: These porphyrin complexes are effective against a broad spectrum of microorganisms, including multidrug-resistant bacteria and biofilm-forming fungi. SDT offers a novel approach to combatting antibiotic resistance by providing a physically-driven mechanism of microbial killing.

Data Presentation

Table 1: In Vitro Anticancer Efficacy of this compound Porphyrin-mediated SDT
Porphyrin ComplexCell LinePorphyrin Conc. (µM)Ultrasound Frequency (MHz)Ultrasound Intensity (W/cm²)Treatment Duration (min)Observed EffectReference
Glycosylated Porphyrin (free base)SUM-159 (human mammary carcinoma)1510.6360-70% cell death
Glycosylated Porphyrin (Zinc complex)SUM-159 (human mammary carcinoma)1510.63~50% cytotoxicity
BBTPP (ether-group modified porphyrin)PC-9 (human lung adenocarcinoma)4 µg/mLPulsed low-intensityNot specifiedNot specified18.87% apoptotic rate
Protoporphyrin IXMDA-MB-231 (human breast adenocarcinoma)Not specifiedNot specifiedNot specifiedNot specifiedSignificant inhibition of proliferation
5,10,15,20-tetrakis(this compound-4-yl) porphyrinato palladium (II)HT-29 (human colorectal adenocarcinoma)500Not specifiedNot specifiedNot specifiedSignificant cytotoxicity
Table 2: Antimicrobial Efficacy of this compound Porphyrin-mediated SDT
Porphyrin ComplexMicroorganismPorphyrin Conc. (mM)Ultrasound Frequency (MHz)Energy Density (J/cm²)Observed EffectReference
TMPyP and its metal complexes (Zn(II), Pd(II), Cu(II), Fe(II))Multidrug-resistant microbes (planktonic and biofilm)0.511024 - 2048>5 log reduction in CFU

Experimental Protocols

Protocol 1: In Vitro Sonodynamic Therapy for Cancer Cells

This protocol outlines the general procedure for evaluating the efficacy of this compound porphyrin-mediated SDT against cancer cells in vitro.

1. Materials:

  • This compound porphyrin complex of choice

  • Cancer cell line of interest (e.g., SUM-159, PC-9)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Ultrasound transducer and generator

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Sonosensitizer Incubation: Prepare a stock solution of the this compound porphyrin complex in a suitable solvent (e.g., water, DMSO) and dilute it to the desired final concentration in a complete cell culture medium. Remove the old medium from the wells and add the medium containing the sonosensitizer. Incubate for a predetermined duration (e.g., 2-24 hours) to allow for cellular uptake.

  • Ultrasound Treatment:

    • Before sonication, wash the cells twice with PBS to remove the extracellular sonosensitizer.

    • Add fresh, serum-free medium to the wells.

    • Place the ultrasound transducer in contact with the bottom of the 96-well plate (or in a water bath with the plate submerged).

    • Apply ultrasound at the desired frequency (e.g., 1 MHz), intensity (e.g., 0.6 W/cm²), and duration (e.g., 3 minutes).

  • Post-Treatment Incubation: After ultrasound exposure, return the plate to the incubator and incubate for a further 24-48 hours.

  • Assessment of Cell Viability: Determine cell viability using a standard assay such as the MTT assay. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Controls: Include the following controls in the experiment:

    • Untreated cells (no sonosensitizer, no ultrasound)

    • Cells treated with the sonosensitizer only

    • Cells treated with ultrasound only

Protocol 2: Assessment of Reactive Oxygen Species (ROS) Generation

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to detect intracellular ROS generation following SDT.

1. Materials:

  • H₂DCFDA fluorescent probe

  • Cells treated with SDT as described in Protocol 1

  • Fluorescence microscope or flow cytometer

2. Procedure:

  • Probe Loading: After the sonosensitizer incubation step in Protocol 1, wash the cells with PBS and then incubate them with a serum-free medium containing H₂DCFDA (final concentration of 10 µM) for 30 minutes in the dark at 37°C.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Ultrasound Treatment: Perform the ultrasound treatment as described in Protocol 1.

  • Fluorescence Measurement: Immediately after ultrasound exposure, measure the fluorescence intensity of the cells. This can be done qualitatively using a fluorescence microscope or quantitatively using a flow cytometer. An increase in green fluorescence indicates the presence of ROS.

Protocol 3: Western Blot Analysis for Apoptotic Proteins

This protocol details the procedure for detecting key proteins involved in the apoptotic pathway following SDT.

1. Materials:

  • Cells treated with SDT

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bax, Bcl-2, caspase-9, and caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Cell Lysis: After the desired post-treatment incubation period, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine the relative expression levels of the apoptotic proteins.

Visualizations

Signaling Pathway

Sonodynamic_Therapy_Apoptosis_Pathway Ultrasound Ultrasound ROS ROS Generation (Singlet Oxygen) Ultrasound->ROS Porphyrin This compound Porphyrin Complex Porphyrin->ROS Mitochondria Mitochondria ROS->Mitochondria induces oxidative stress Bax Bax (Pro-apoptotic) ROS->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 downregulates Casp9 Caspase-9 (Initiator) Bax->Casp9 activates Bcl2->Casp9 inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes SDT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_porphyrin Add this compound Porphyrin Complex incubate1->add_porphyrin incubate2 Incubate for Uptake (2-24h) add_porphyrin->incubate2 wash Wash with PBS incubate2->wash ultrasound Ultrasound Treatment (e.g., 1 MHz, 0.6 W/cm², 3 min) wash->ultrasound incubate3 Post-treatment Incubation (24-48h) ultrasound->incubate3 analysis Analysis incubate3->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability ros ROS Detection (e.g., H2DCFDA) analysis->ros western Western Blot (Apoptotic Proteins) analysis->western end End viability->end ros->end western->end

Troubleshooting & Optimization

improving the yield of N-Methylpyridinium synthesis from pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methylpyridinium salts from pyridine (B92270). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound iodide from pyridine and methyl iodide?

A1: The reaction is a classic example of a Menshutkin reaction, which is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This forms a new nitrogen-carbon bond, resulting in the quaternary this compound cation and the iodide anion.

Q2: Why is the choice of solvent important in this reaction?

A2: The solvent plays a crucial role in stabilizing the charged transition state and the final ionic product. Polar aprotic solvents like acetone (B3395972), acetonitrile, and DMF are often effective because they can solvate the forming ions without interfering with the nucleophilicity of the pyridine. The choice of solvent can significantly impact the reaction rate and the ease of product isolation.

Q3: What are the primary safety precautions to consider during this synthesis?

A3: Methyl iodide is a toxic and volatile substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Pyridine is also flammable and has a strong, unpleasant odor. Ensure all glassware is properly secured and heated using a controlled heating mantle.

Q4: How can I confirm the successful synthesis of this compound iodide?

A4: The product can be characterized using standard analytical techniques. ¹H NMR spectroscopy is particularly useful, as it will show a characteristic downfield shift of the pyridine protons and the appearance of a new singlet for the N-methyl group. The formation of a salt can also be confirmed by its melting point and its solubility properties (generally soluble in polar solvents and insoluble in non-polar solvents).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is very low or I obtained no product at all. What are the likely causes?

A1: Low or no yield can stem from several factors. Refer to the troubleshooting flowchart below for a systematic approach. Key areas to check include:

  • Reagent Quality: Methyl iodide can decompose over time, releasing free iodine (indicated by a brown or violet color). Using old or decomposed methyl iodide is a common cause of failure. Always use freshly distilled or a new bottle of methyl iodide.

  • Presence of Water: Pyridine is hygroscopic and can absorb moisture from the air. Water can interfere with the reaction. Ensure you use anhydrous pyridine and dry solvents, and that all glassware is thoroughly dried (flame-dried or oven-dried) before use.[1]

  • Reaction Conditions: The reaction may require sufficient time and temperature to proceed to completion. If the reaction is sluggish, consider increasing the reaction time or temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Q2: My reaction mixture turned dark brown/purple. What does this indicate?

A2: A dark coloration often indicates the presence of free iodine (I₂), which can result from the decomposition of methyl iodide, especially when exposed to light or impurities. While this may not always prevent product formation, it can lead to a discolored and impure final product. To minimize this, use fresh methyl iodide and protect the reaction mixture from light by wrapping the flask in aluminum foil.

Q3: The product precipitated as an oil instead of a solid. How can I induce crystallization?

A3: "Oiling out" occurs when the product separates as a liquid because it is below its melting point but its solubility in the solvent is exceeded. To induce crystallization, you can:

  • Try scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Add a seed crystal of the desired product if available.

  • Cool the solution slowly in an ice bath.

  • Attempt to redissolve the oil in a minimal amount of a suitable hot solvent (like ethanol) and then cool it slowly. Sometimes, adding a non-polar "anti-solvent" (like diethyl ether) dropwise to the solution in the better solvent can promote precipitation.

Q4: My purified product is still colored (e.g., yellow or pinkish). How can I decolorize it?

A4: A persistent color in the final product suggests the presence of impurities, possibly from decomposed methyl iodide. Recrystallization is the most effective method for purification. If the color persists after recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be cautious not to add too much charcoal as it can also adsorb some of your product.

Q5: I'm having difficulty purifying the product by column chromatography. Why is it "tailing" on the silica (B1680970) gel?

A5: Pyridinium (B92312) salts are ionic and can interact strongly with the polar silica gel stationary phase, leading to broad peaks and poor separation (tailing). This can sometimes be mitigated by adding a small amount of a competitive base, like triethylamine, or an acid to the eluent system to improve the peak shape. However, recrystallization is generally the preferred method for purifying these salts.

Data Presentation

The yield of this compound iodide is highly dependent on the reaction conditions. The following tables provide a summary of yields obtained under various experimental setups.

Table 1: Effect of Solvent on this compound Iodide Synthesis Yield

SolventTemperature (°C)Time (h)Yield (%)Notes
AcetoneReflux (56°C)199%Product precipitates directly from the reaction mixture upon cooling.[2]
Acetonitrile50-602-6GoodOften used for substituted pyridines, promotes good reaction rates.
Methanol50-602-6GoodA polar protic solvent that effectively stabilizes the ionic product.
No SolventAmbient1HighEffective for highly reactive substituted pyridines.[3]
2-PropanolNot specifiedNot specified89%Used for the synthesis of 1,4-Dimethylpyridinium iodide.[4]

Note: Yields can vary based on the specific substrate, purity of reagents, and scale of the reaction.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound Iodide

This protocol is a standard laboratory procedure for the synthesis of this compound iodide.

Materials:

  • Pyridine (anhydrous)

  • Methyl iodide (freshly distilled or from a new bottle)

  • Acetone (anhydrous)

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous pyridine (e.g., 2.6 mmol, 1.0 eq).

  • Addition of Reagents: Add anhydrous acetone (e.g., 10 mL) to dissolve the pyridine. While stirring, add methyl iodide (e.g., 8 mmol, ~3.0 eq) to the solution.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle. Continue refluxing for 1 hour. A precipitate may start to form during this time.[2]

  • Isolation: After 1 hour, remove the heating mantle and allow the flask to cool to room temperature. A precipitate of this compound iodide should form. To maximize precipitation, the flask can be further cooled in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected precipitate with a small amount of cold acetone, followed by cold diethyl ether to remove any unreacted starting materials.[2]

  • Drying: Dry the purified product in a vacuum oven or desiccator to obtain the final this compound iodide as a solid. The expected yield is typically very high (>95%).[2]

Protocol for Recrystallization of this compound Iodide

For achieving high purity, recrystallization is recommended.

  • Dissolution: Transfer the crude this compound iodide to an Erlenmeyer flask. Add a minimal amount of hot ethanol (B145695) and heat the mixture gently until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. This compound iodide will crystallize as the solution cools. The cooling process can be completed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-ether mixture (e.g., 3:5 ratio), and dry under vacuum.[5]

Visual Guides

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.

Reaction_Mechanism cluster_reactants Reactants Py Pyridine TS Transition State [Py--Me--I]‡ Py->TS SN2 Attack MeI Methyl Iodide MeI->TS SN2 Attack Product This compound Iodide TS->Product Bond Formation & Iodide Departure

Caption: SN2 reaction mechanism for this compound iodide synthesis.

Experimental_Workflow A Reagent Preparation (Anhydrous Pyridine, Fresh MeI) B Reaction Setup (Dry Glassware, Reflux Condenser) A->B C Reaction (Add MeI to Pyridine in Solvent, Reflux) B->C D Product Isolation (Cooling & Precipitation) C->D E Purification (Filtration & Washing) D->E F Further Purification (Optional) (Recrystallization) E->F If needed G Characterization (NMR, MP) E->G F->G

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Yield Start Problem: Low or No Yield Cause1 Check Reagent Quality (Is MeI old/colored?) Start->Cause1 Cause2 Check for Water (Used anhydrous reagents/solvents?) Start->Cause2 Cause3 Check Reaction Conditions (Temp/Time sufficient?) Start->Cause3 Sol1 Solution: Use fresh/distilled MeI. Protect from light. Cause1->Sol1 Yes Sol2 Solution: Use anhydrous reagents. Dry all glassware thoroughly. Cause2->Sol2 No Sol3 Solution: Increase reflux time. Monitor reaction by TLC. Cause3->Sol3 No

Caption: Troubleshooting flowchart for low reaction yield.

References

stability of N-Methylpyridinium derivatives under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Methylpyridinium (NMP) derivatives under acidic and basic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound derivatives in solution?

A1: The stability of this compound derivatives in solution is primarily influenced by pH, temperature, and the substitution pattern on the pyridinium (B92312) ring. These compounds are generally susceptible to degradation under both strongly acidic and basic conditions, with the rate of degradation being temperature-dependent.

Q2: What are the expected degradation pathways for this compound derivatives under acidic and basic conditions?

A2: Under acidic conditions, particularly with heating, NMP derivatives can undergo hydrolysis, although some derivatives, such as this compound acetals, have shown significant resistance to acid-catalyzed hydrolysis. In alkaline environments, the primary degradation pathway involves nucleophilic attack by hydroxide (B78521) ions, often at the C2 or C6 positions of the pyridinium ring, which can lead to ring-opening or the formation of pyridone-type structures. The presence of electron-withdrawing groups can influence the susceptibility of the ring to nucleophilic attack.

Q3: How does the substitution pattern on the pyridinium ring affect stability?

A3: The nature and position of substituents on the pyridinium ring play a crucial role in the stability of NMP derivatives.

  • Acidic Conditions: The electronic effects of substituents can influence the susceptibility of the derivative to hydrolysis.

  • Basic Conditions: Steric hindrance at the positions adjacent to the nitrogen atom (C2 and C6) can significantly enhance stability by shielding the ring from hydroxide attack. This is a key consideration in the design of stable NMP derivatives for applications in alkaline media.

Q4: Are there any general strategies to enhance the stability of this compound derivatives?

A4: Yes, several strategies can be employed to improve stability:

  • pH Control: Maintaining the pH of the solution within a stable range, typically near neutral, is the most effective way to prevent degradation.

  • Structural Modification: Introducing bulky substituents at the 2 and 6 positions of the pyridinium ring can provide steric protection against nucleophilic attack in basic media.

  • Temperature Control: Storing solutions of NMP derivatives at lower temperatures can significantly slow down the rate of degradation.

  • Excipient Compatibility: For formulation development, it is crucial to assess the compatibility of the NMP derivative with all excipients to avoid potential degradation-inducing interactions.

Troubleshooting Guides

This section provides practical advice for troubleshooting common problems encountered during the handling and analysis of this compound derivatives.

Problem 1: Rapid Degradation of the NMP Derivative Observed in Solution

Possible Causes:

  • The pH of the solution is too acidic or too basic.

  • The solution is being stored at an elevated temperature.

  • The NMP derivative is inherently unstable under the experimental conditions.

Solutions:

  • Verify and Adjust pH: Immediately measure the pH of your solution. If it is in the acidic or basic range where the compound is known to be unstable, adjust it to a more neutral pH using appropriate buffers.

  • Control Temperature: Ensure that your solutions are stored at a recommended temperature, typically refrigerated (2-8 °C) or frozen, to minimize thermal degradation.

  • Consult Literature: Review available literature for stability data on your specific NMP derivative or structurally similar compounds to understand its intrinsic stability profile.

Problem 2: Inconsistent or Irreproducible Results in Stability Studies

Possible Causes:

  • Inaccurate pH measurement or control.

  • Fluctuations in storage temperature.

  • Variability in the preparation of solutions.

  • Issues with the analytical method.

Solutions:

  • Calibrate pH Meter: Regularly calibrate your pH meter with fresh, certified buffers to ensure accurate readings.

  • Monitor Temperature: Use calibrated temperature monitoring devices for all storage and experimental environments.

  • Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for the preparation of all solutions.

  • Validate Analytical Method: Ensure your analytical method, typically High-Performance Liquid Chromatography (HPLC), is properly validated for the analysis of your NMP derivative and its potential degradation products.

Problem 3: Issues with HPLC Analysis (e.g., Poor Peak Shape, Shifting Retention Times)

Possible Causes:

  • Peak Tailing: this compound derivatives are cationic and can interact with residual silanol (B1196071) groups on silica-based HPLC columns, leading to peak tailing.

  • Shifting Retention Times: Changes in the mobile phase pH or composition can affect the retention time of these ionic compounds.

  • Ghost Peaks: Contamination in the mobile phase or from the sample matrix can lead to the appearance of extraneous peaks.

Solutions:

  • Optimize Mobile Phase:

    • pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any ionizable analytes to ensure a consistent ionization state.[1]

    • Ionic Strength: Add a suitable buffer (e.g., phosphate, acetate) to the mobile phase to maintain a constant pH and ionic strength.

    • Ion-Pairing Agents: Consider using an ion-pairing agent (e.g., trifluoroacetic acid, heptafluorobutyric acid) to improve peak shape for cationic analytes.

  • Column Selection:

    • Use a high-purity, end-capped C18 or a phenyl-hexyl column to minimize interactions with silanol groups.

    • Consider using a column with a different stationary phase if peak shape issues persist.

  • Sample Preparation:

    • Dissolve and inject your sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself.[1]

  • System Maintenance:

    • Regularly flush the HPLC system to remove contaminants.

    • Use a guard column to protect the analytical column from strongly retained impurities.

Data Presentation

The stability of this compound derivatives is highly dependent on their specific structure and the experimental conditions. The following table provides a general overview of expected stability trends. It is crucial to perform specific stability studies for each new derivative.

ConditionpH RangeTemperatureGeneral Stability TrendKey Considerations
Acidic 1 - 4Ambient to ElevatedGenerally more stable than in basic conditions. Some derivatives are highly resistant to acid-catalyzed hydrolysis.Degradation rate increases with temperature.
Neutral 6 - 8AmbientGenerally the most stable pH range for most NMP derivatives.Minimal degradation expected under these conditions.
Basic 10 - 13Ambient to ElevatedGenerally unstable. Degradation is highly dependent on the substitution pattern.Steric hindrance at C2 and C6 positions significantly increases stability.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of an appropriate acid (e.g., 0.1 M HCl).

    • Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute it to the target concentration for analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of an appropriate base (e.g., 0.1 M NaOH).

    • Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute it for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately monitoring the stability of this compound derivatives.[4][5]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the this compound derivative and its potential degradation products have significant absorbance (e.g., determined by a UV scan).

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

Visualizations

stability_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution of NMP Derivative acid Acidic Condition (e.g., 0.1M HCl, 60°C) prep_stock->acid base Basic Condition (e.g., 0.1M NaOH, 60°C) prep_stock->base neutral Neutral Condition (e.g., Water, 60°C) prep_stock->neutral hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc data Quantify Parent Compound & Degradation Products hplc->data

Caption: Workflow for forced degradation studies of this compound derivatives.

troubleshooting_logic cluster_checks Initial Checks cluster_hplc HPLC Troubleshooting start Inconsistent Experimental Results? check_ph Verify pH of Solutions start->check_ph check_temp Confirm Storage Temperature start->check_temp check_prep Review Solution Preparation Protocol start->check_prep peak_shape Poor Peak Shape? check_ph->peak_shape retention_shift Retention Time Shift? check_temp->retention_shift check_prep->peak_shape peak_shape->retention_shift No adjust_mp Adjust Mobile Phase (pH, Buffer, Ion-Pair) peak_shape->adjust_mp Yes check_column Check Column (Contamination, Voids) retention_shift->check_column Yes check_system Check HPLC System (Leaks, Pump Issues) retention_shift->check_system No adjust_mp->peak_shape check_column->retention_shift

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimization of N-Methylpyridinium-Mediated Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylpyridinium-mediated peptide coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions and resolving common issues encountered during peptide synthesis using this compound-based reagents.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound-based coupling reagents?

This compound-based coupling reagents, such as 4-iodine this compound (4IMP), offer several advantages in peptide synthesis. They are known for their high chemoselectivity and efficiency, which significantly minimizes racemization and epimerization, common side reactions that can compromise the purity and biological activity of the final peptide.[1][2] These reagents are also cost-effective, easy to prepare, and exhibit good stability, making them a practical choice for both solid-phase peptide synthesis (SPPS) and solution-phase applications.[1][2][3]

Q2: I am observing incomplete coupling. What are the possible causes and solutions when using this compound reagents?

Incomplete coupling is a common issue in peptide synthesis and can be indicated by a positive Kaiser test (blue beads) or by the presence of deletion sequences in the final product upon analysis.

  • Insufficient Reagent Equivalents: Ensure that you are using a sufficient excess of the this compound reagent, Fmoc-amino acid, and base. A typical starting point for SPPS is 3 equivalents of each relative to the resin loading.

  • Steric Hindrance: Coupling sterically hindered amino acids, such as N-methylated amino acids or residues adjacent to a proline, can be challenging. Consider increasing the coupling time or performing a "double coupling" where the coupling step is repeated with fresh reagents.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, hindering reagent access. Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can help disrupt secondary structures and improve solvation.

  • Inadequate Resin Swelling: Ensure the resin is adequately swollen in the reaction solvent before the first coupling step to maximize the availability of reaction sites.

Q3: How can I minimize racemization during this compound-mediated coupling?

This compound reagents like 4IMP are noted for their ability to suppress racemization.[1][2] However, to further minimize this risk, consider the following:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. N-methylmorpholine (NMM) is a commonly used and effective base for this purpose.[3]

  • Reaction Temperature: Perform the coupling at room temperature. Elevated temperatures can increase the rate of racemization.

  • Pre-activation Time: While in-situ activation is common, if pre-activation is used, keep the time to a minimum before adding the activated amino acid to the amine component.

Q4: What are the recommended solvents and bases for optimal performance?

The choice of solvent and base can significantly impact the efficiency of the coupling reaction.

  • Solvents: N,N-Dimethylformamide (DMF) is a standard and effective solvent for this compound-mediated coupling in SPPS.[3] For sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) can be a better alternative due to its superior solvating properties.

  • Bases: N-methylmorpholine (NMM) is a recommended base that has been shown to provide high purity products when used with reagents like 4IMP.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound-mediated peptide coupling.

Symptom Possible Cause Suggested Solution
Positive Kaiser Test (Blue Beads) after Coupling Incomplete coupling reaction.1. Double Coupling: Repeat the coupling step with fresh reagents. 2. Increase Reaction Time: Extend the coupling time to 2-4 hours. 3. Check Reagent Stoichiometry: Ensure at least 3 equivalents of the this compound reagent, amino acid, and base are used.
Low Yield of Final Peptide - Incomplete coupling at one or more steps. - Peptide aggregation. - Premature chain termination.1. Optimize Coupling: Follow the suggestions for incomplete coupling. 2. Address Aggregation: Switch to NMP as the solvent or add chaotropic salts. 3. Review Synthesis Protocol: Ensure all steps, including deprotection, are carried out under optimal conditions.
Presence of Deletion Sequences in Mass Spectrometry Failed coupling at a specific amino acid incorporation.1. Identify the difficult coupling step by analyzing intermediates if possible. 2. For that specific step, employ a double coupling strategy or increase the equivalents of reagents.
Diastereomeric Impurities Detected by HPLC Racemization or epimerization.1. Confirm Base: Use a sterically hindered base like N-methylmorpholine (NMM). 2. Control Temperature: Avoid elevated temperatures during the coupling reaction. 3. The use of 4IMP has been shown to effectively eliminate racemization and epimerization.[1][2]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Peptide Synthesis using 4-Iodine this compound (4IMP) in SPPS

ParameterConditionObserved Purity (%)Reference
Coupling Reagent 4IMP (3 equiv)96[3]
Base N-methylmorpholine (NMM) (3 equiv)96[3]
Solvent N,N-Dimethylformamide (DMF)96[3]
Amino Acid Fmoc-amino acid (3 equiv)96[3]
Resin 4-methylbenzhydrylamine (MBHA)96[3]

Note: The data is based on the synthesis of a model peptide as reported in the cited literature.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using 4-Iodine this compound (4IMP)

This protocol outlines a standard cycle for the incorporation of an amino acid during Fmoc-based SPPS.

  • Resin Swelling: Swell the resin (e.g., MBHA resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), 4IMP (3 equivalents), and N-methylmorpholine (NMM) (3 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1 hour.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and then with dichloromethane (B109758) (DCM) (3 times).

  • Monitoring (Optional):

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, 4IMP, NMM in DMF) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling Incomplete (Recouple) Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Coupling Complete Next_Cycle->Deprotection Elongate Chain Cleavage Final Cleavage & Deprotection Next_Cycle->Cleavage Final Residue Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Check_Reagents Verify Reagent Stoichiometry (AA, 4IMP, Base > 3 equiv) Start->Check_Reagents Double_Couple Perform Double Coupling Check_Reagents->Double_Couple Stoichiometry OK Check_Again Re-test Coupling Completion Double_Couple->Check_Again Success Proceed with Synthesis Check_Again->Success Complete Failure Persistent Incomplete Coupling Check_Again->Failure Incomplete Consider_Aggregation Investigate Potential Aggregation Failure->Consider_Aggregation Change_Solvent Switch to NMP or add Chaotropic Salts Consider_Aggregation->Change_Solvent Increase_Time Increase Coupling Time Consider_Aggregation->Increase_Time

Caption: Troubleshooting workflow for incomplete peptide coupling.

Activation_Mechanism cluster_reactants Reactants Carboxylic_Acid R-COOH (Fmoc-Amino Acid) Activated_Intermediate Acyl-Pyridinium Intermediate Highly Reactive Carboxylic_Acid->Activated_Intermediate NMP_Reagent 4-Iodo-N-Methylpyridinium (4IMP) NMP_Reagent->Activated_Intermediate Base Base (e.g., NMM) Base->Activated_Intermediate Peptide_Bond_Formation Peptide Bond Formation Activated_Intermediate->Peptide_Bond_Formation Amine H2N-Peptide-Resin Amine->Peptide_Bond_Formation

Caption: Proposed activation mechanism for this compound reagents.

References

Technical Support Center: Minimizing Epimerization in N-Methylpyridinium-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization during peptide synthesis using N-Methylpyridinium-based reagents. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in peptide synthesis?

Epimerization is an unwanted side reaction during peptide synthesis where the stereochemistry at the alpha-carbon of an amino acid is inverted, leading to the formation of a diastereomer of the desired peptide. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of epimers can be difficult to remove during purification and can compromise the therapeutic efficacy and safety of the final peptide product.[1][2][3][4]

Q2: What are the primary causes of epimerization during solid-phase peptide synthesis (SPPS)?

Epimerization primarily occurs during the activation of the carboxylic acid group of an amino acid for coupling. The main contributing factors include:

  • Choice of Coupling Reagent: Highly reactive coupling reagents can increase the risk of epimerization.

  • Type and Amount of Base: Strong, non-sterically hindered bases can abstract the α-proton of the activated amino acid, leading to racemization.

  • Prolonged Activation Time: Longer pre-activation times increase the opportunity for the formation of an oxazolone (B7731731) intermediate, a key pathway for epimerization.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of epimerization.

  • Solvent Polarity: Polar aprotic solvents like DMF can sometimes promote epimerization.[5]

  • Amino Acid Susceptibility: Certain amino acids, such as Histidine (His) and Cysteine (Cys), are more prone to epimerization.

Q3: How do this compound-based coupling reagents, like 4-iodo-N-methylpyridinium (4IMP), help in minimizing epimerization?

Recent studies have shown that 4-iodo-N-methylpyridinium (4IMP) triflate is an effective coupling reagent that minimizes epimerization.[6][7][8] It is believed that the mechanism of action of 4IMP, in conjunction with a suitable base like N-methylmorpholine (NMM), allows for efficient amide bond formation while suppressing the formation of the oxazolone intermediate that leads to loss of stereochemical integrity.[6][7] Model studies have demonstrated that the use of 4IMP can result in no detectable epimerization.[6][7]

Q4: Which amino acids are most susceptible to epimerization?

Histidine (His) and Cysteine (Cys) are particularly prone to epimerization. Other amino acids that can be sensitive to this side reaction include Phenylalanine (Phe) and Serine (Ser), especially when glycosylated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of epimerization detected in the final peptide. Inappropriate choice of coupling reagent.Switch to an this compound-based reagent like 4-iodo-N-methylpyridinium (4IMP) triflate, which has been shown to be effective in suppressing epimerization.[6][7][8]
Use of a strong, sterically unhindered base.Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Avoid stronger bases like N,N-diisopropylethylamine (DIEA).[6][7]
Prolonged pre-activation time.Minimize the time the carboxylic acid is in its activated state before the addition of the amine.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.
Use of a highly polar solvent.Consider using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), which may reduce epimerization compared to pure DMF.[5]
Low coupling efficiency with sterically hindered amino acids. Insufficient reactivity of the coupling reagent.While highly reactive reagents can increase epimerization, a balance must be struck. 4IMP has shown good compatibility with all 20 proteinogenic amino acids.[6][7] For particularly difficult couplings, consider a second coupling step.
Difficulty in removing coupling byproducts. Choice of coupling reagent.4IMP is reported to be easily prepared and cost-effective, with byproducts that are typically straightforward to remove during standard washing procedures.[8]

Quantitative Data on Epimerization

The following table summarizes the reported effectiveness of 4-iodo-N-methylpyridinium (4IMP) in minimizing epimerization compared to other common coupling reagents.

Coupling ReagentBaseSolventModel PeptideEpimerization LevelReference
4IMP NMMDMFH-KAWG-NH2Not Detectable[6][7]
HATU NMMDMFH-KAWG-NH2Not specified, used as a benchmark[6][7]
TBCR NMMDMFH-KAWG-NH2Not specified, used as a benchmark[6][7]

Note: Specific quantitative percentage values for epimerization with HATU and TBCR in this direct comparison were not provided in the source material, but 4IMP was highlighted for its superior performance in eliminating detectable epimerization.

Experimental Protocol to Minimize Epimerization using 4-iodo-N-methylpyridinium (4IMP) Triflate

This protocol outlines a general procedure for solid-phase peptide synthesis (SPPS) using 4IMP to minimize epimerization.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase resin (e.g., MBHA resin)[6][7]

  • 4-iodo-N-methylpyridinium (4IMP) triflate

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Coupling Reaction:

    • In a separate vessel, dissolve the Fmoc-amino acid (2-3 equivalents relative to resin loading) in DMF.

    • Add 4-iodo-N-methylpyridinium (4IMP) triflate (2-3 equivalents) to the amino acid solution.

    • Add N-methylmorpholine (NMM) (4-6 equivalents) to the mixture and briefly agitate.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and then DCM and dry the resin.

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold ether, centrifuge to collect the crude peptide, and then purify using reverse-phase HPLC.

Visualizations

Epimerization_Pathway A Nα-Protected Amino Acid B Activated Intermediate A->B Coupling Reagent C Oxazolone Intermediate B->C Cyclization D Desired Peptide (L-amino acid) B->D Coupling with Amine E Epimerized Peptide (D-amino acid) C->E Coupling with Amine F Base F->C α-proton abstraction

Caption: Mechanism of epimerization via oxazolone formation.

Troubleshooting_Workflow Start High Epimerization Detected Q1 Check Coupling Reagent Start->Q1 A1_Yes Using 4IMP? Q1->A1_Yes Yes A1_No Switch to 4IMP Q1->A1_No No Q2 Check Base A1_Yes->Q2 End Re-evaluate Synthesis A1_No->End A2_Yes Using NMM? Q2->A2_Yes Yes A2_No Use Weaker Base (e.g., NMM) Q2->A2_No No Q3 Check Temperature & Time A2_Yes->Q3 A2_No->End A3_Yes Optimized? Q3->A3_Yes Yes A3_No Lower Temperature, Minimize Pre-activation Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for high epimerization.

References

addressing matrix effects in the LC-MS analysis of N-Methylpyridinium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of N-Methylpyridinium (NMP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the analysis of this polar, cationic compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of NMP.[1][2][3]1. Optimize Sample Preparation: Implement a more effective sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. For polar compounds like NMP, consider mixed-mode or polymeric SPE sorbents.[4][5] 2. Dilute the Sample: A simple 1:10 or greater dilution of the sample extract can significantly reduce the concentration of matrix components.[6] 3. Chromatographic Separation: Improve the separation of NMP from matrix components. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.[7][8][9][10]
High Signal Variability Between Samples Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies from sample to sample.[1]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound (e.g., d3-N-Methylpyridinium) will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.[11] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: NMP may be interacting with active sites on the column or in the LC system. Column Overload: Injecting too much analyte.1. Use a HILIC Column: These columns are designed for polar analytes and can provide better peak shapes.[7][9] 2. Adjust Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. 3. Reduce Injection Volume/Concentration: Test lower concentrations of NMP to see if peak shape improves.
Inconsistent Retention Time Unstable Chromatography: The chromatographic method is not robust. Matrix Effects: In some cases, severe matrix effects can influence retention time.1. Equilibrate the Column Properly: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially with HILIC columns. 2. Check for System Leaks: Even small leaks can cause fluctuations in pressure and retention time. 3. Improve Sample Cleanup: A cleaner sample is less likely to affect retention time consistency.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. This compound, being a polar and permanently charged molecule, is often analyzed using methods where it elutes early in reversed-phase chromatography, a region where many polar matrix components also elute, making it susceptible to these effects.

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Extraction Spike Comparison: Analyze a blank matrix extract that has been spiked with this compound after the extraction process. Compare the signal response to that of a pure standard solution of NMP at the same concentration. A significant difference in signal indicates a matrix effect.[12]

  • Post-Column Infusion: Continuously infuse a standard solution of this compound into the MS detector while injecting a blank, extracted sample onto the LC column. Dips or enhancements in the baseline signal at the retention time of NMP indicate the presence of matrix effects.

Q3: What is the best sample preparation technique to reduce matrix effects for this compound?

A3: The optimal technique depends on the matrix and required sensitivity.

  • Protein Precipitation (PPT): Simple and fast, but may not remove all interfering components, especially phospholipids.

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts, but recovery of the highly polar this compound into an organic solvent can be challenging.

  • Solid-Phase Extraction (SPE): Generally the most effective method for removing a broad range of interferences. For this compound, a mixed-mode cation exchange or a polar-enhanced polymer-based sorbent is likely to provide the best results.[4][5]

  • Dilution: A straightforward approach that can be very effective if the analyte concentration is high enough to permit it.[6]

Q4: Which chromatographic technique is recommended for this compound?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for the analysis of this compound.[7][8][9][10] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating polar compounds like NMP. This often results in better peak shapes and separation from early-eluting matrix components compared to traditional reversed-phase chromatography.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A5: While not strictly necessary for every application, using a SIL-IS (e.g., this compound-d3) is considered the gold standard for quantitative bioanalysis.[11] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, allowing for highly accurate and precise correction of any signal suppression or enhancement. This is particularly important when dealing with complex biological matrices where matrix effects can be variable.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare a Blank Matrix Extract: Process a sample of the biological matrix (e.g., plasma, urine) that is known to be free of this compound through your entire sample preparation procedure.

  • Prepare a Spiked Matrix Sample (Set A): To the final extract from step 1, add a known amount of this compound standard solution.

  • Prepare a Neat Standard Sample (Set B): Prepare a solution of this compound in the final mobile phase or reconstitution solvent at the same concentration as in Set A.

  • Analysis: Inject and analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation
  • Sample Aliquot: Take 100 µL of plasma sample.

  • Add Internal Standard: Add 10 µL of a stable isotope-labeled this compound internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Illustrative Matrix Effect Data for this compound in Human Plasma

Sample Preparation MethodMean Peak Area (Spiked Post-Extraction)Mean Peak Area (Neat Solution)Matrix Effect (%)
Protein Precipitation150,000250,00060% (Suppression)
Liquid-Liquid Extraction200,000250,00080% (Suppression)
Solid-Phase Extraction235,000250,00094% (Minimal Effect)
Dilute-and-Shoot (1:10)245,000250,00098% (Minimal Effect)

Note: The data in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.

Visualizations

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Inconsistent or Low NMP Signal PostColumn Post-Column Infusion Problem->PostColumn Qualitative Assessment PostSpike Post-Extraction Spike Problem->PostSpike Quantitative Assessment InternalStd Use Stable Isotope-Labeled Internal Standard Problem->InternalStd Chroma Optimize Chromatography (HILIC, Gradient) PostColumn->Chroma SamplePrep Optimize Sample Preparation (SPE, LLE, Dilution) PostSpike->SamplePrep Validation Method Validation SamplePrep->Validation Chroma->Validation InternalStd->Validation Recommended for all quantitative methods

Caption: A workflow for troubleshooting matrix effects in this compound analysis.

Sample_Prep_Workflow cluster_extraction Extraction Method start Biological Sample (e.g., Plasma) is_addition Add Stable Isotope-Labeled Internal Standard start->is_addition ppt Protein Precipitation (e.g., Acetonitrile) is_addition->ppt lle Liquid-Liquid Extraction is_addition->lle spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) is_addition->spe centrifuge Centrifuge ppt->centrifuge evaporate Evaporate to Dryness lle->evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A generalized sample preparation workflow for this compound analysis.

References

Technical Support Center: Optimizing N-Methylpyridinium-DNA Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with N-Methylpyridinium (NMP) compounds and their interaction with DNA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments, along with detailed experimental protocols and key binding data.

Frequently Asked Questions (FAQs)

Q1: What is the primary DNA target for many this compound-based ligands?

While NMP derivatives can interact with various DNA structures, a significant body of research focuses on their high affinity for G-quadruplex (G4) DNA.[1][2][3] These are four-stranded secondary structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions. The planar aromatic surfaces of many NMP-containing molecules, like porphyrins and pyrenes, allow for effective stacking on the external G-quartets of G4-DNA.[1]

Q2: What are the common binding modes of this compound compounds to DNA?

The binding mode is highly dependent on the core structure of the NMP derivative and the DNA conformation. Common modes include:

  • Intercalation: Insertion of the planar molecule between DNA base pairs in duplex DNA.[4][5]

  • Groove Binding: Interaction with the major or minor groove of duplex DNA.[4]

  • End-Stacking: Stacking of the ligand on the terminal G-quartet of a G-quadruplex. This is a predominant mode for many G4-ligands.

Q3: How does the number and position of this compound groups affect DNA binding?

The number and spatial arrangement of the cationic NMP groups are critical for binding affinity and specificity. For instance, in certain porphyrin-based compounds, two trans-oriented NMP groups have been shown to be sufficient for tight binding to G-quadruplex DNA.[1] The positively charged NMP moieties facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Q4: What is a major downstream cellular effect of NMP compounds binding to telomeric G-quadruplexes?

A key consequence is the inhibition of telomerase activity.[6] By stabilizing the G-quadruplex structure at the 3' overhang of telomeres, NMP ligands can prevent the binding of the telomerase enzyme, which is responsible for elongating telomeres. This mechanism is a promising avenue for anticancer drug development, as telomerase is upregulated in the majority of cancer cells.

Troubleshooting Guide

This guide addresses common issues encountered during NMP-DNA binding experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Binding Signal in Fluorescence Assay 1. Inappropriate Fluorophore: The chosen fluorophore's properties (e.g., lifetime) may not be suitable for the assay, or its mobility is unaffected by binding. 2. Low Reagent Quality: Degradation of the NMP compound or DNA. 3. Inner Filter Effect: At high concentrations, the compound or DNA absorbs the excitation and/or emission light.1. Change Fluorophore/Labeling Position: Consider a different fluorophore or attach it to a different position on the DNA to restrict its movement upon binding. 2. Verify Reagent Integrity: Check the purity and concentration of your NMP compound and DNA using UV-Vis spectroscopy. 3. Optimize Concentrations: Work at lower concentrations of the ligand and DNA. Perform a dilution series to check for concentration-dependent artifacts.
High Background Noise or Non-Specific Binding in SPR 1. Inappropriate Reference Surface: The reference surface does not adequately mimic the sample surface, leading to a poor subtraction of bulk refractive index changes. 2. Hydrophobic or Electrostatic Interactions: The NMP compound is non-specifically adsorbing to the sensor chip surface. 3. Protein Contamination: If working with biological buffers, proteins may be adsorbing to the surface.1. Optimize Reference Surface: If possible, use a non-binding analogue of your ligand on the reference surface. Otherwise, ensure the reference surface is treated identically to the sample surface, minus the immobilized DNA. 2. Modify Running Buffer: Increase the salt concentration (e.g., NaCl) to reduce electrostatic interactions. Add a small amount of surfactant (e.g., 0.05% P20) to the running buffer to minimize hydrophobic interactions. 3. Use Blocking Agents: Include bovine serum albumin (BSA) in the running buffer to block non-specific binding sites.
Poor Reproducibility in Binding Assays 1. Inconsistent Reagent Preparation: Freshly preparing reagents for each experiment can introduce variability. 2. Temperature Fluctuations: Binding affinities can be temperature-dependent. 3. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations.1. Use Master Mixes: Prepare large batches of buffers and stock solutions and aliquot for single use to ensure consistency across experiments. 2. Control Temperature: Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay. 3. Calibrate Pipettes: Regularly calibrate your pipettes and use proper pipetting techniques.
Irreproducible Isotherms in Isothermal Titration Calorimetry (ITC) 1. Mismatched Buffers: A small mismatch in the buffer composition between the syringe and the cell can lead to large heats of dilution. 2. Incorrect Concentrations: Inaccurate determination of NMP or DNA concentrations will lead to incorrect fitting of the binding isotherm. 3. Air Bubbles: Air bubbles in the syringe or cell can cause significant artifacts in the data.1. Dialyze Extensively: Dialyze both the NMP compound and the DNA against the same large volume of buffer before the experiment. 2. Accurate Concentration Measurement: Carefully determine the concentrations of your stock solutions using reliable methods (e.g., UV-Vis spectroscopy with known extinction coefficients). 3. Proper Sample Loading: Ensure that no air bubbles are introduced when loading the syringe and the cell.

Quantitative Data Summary

The following tables summarize binding affinity data for representative this compound derivatives with various DNA structures.

Table 1: Binding of this compound Porphyrins to Human Telomeric G-Quadruplex DNA

CompoundDNA StructureTechniqueKd (µM)Reference
A2trans porphyrinAntiparallel G-quadruplexSPR0.83 ± 0.10[1]
H2-TMPyP4Antiparallel G-quadruplexSPR0.63 ± 0.08[1]
A3 porphyrinAntiparallel G-quadruplexSPR5.88 ± 0.90[1]
A2cis porphyrinAntiparallel G-quadruplexSPR18.9 ± 2.80[1]

Table 2: Binding Constants of TMPyP4 with Different DNA Structures

CompoundDNA StructureTechniqueKb (M-1)Reference
TMPyP4Antiparallel/parallel hybrid G-quadruplexAbsorption TitrationSite 1: 1.07 x 106, Site 2: 4.42 x 108[7]
TMPyP4Parallel-stranded G-quadruplexAbsorption TitrationSite 1: 8.67 x 105, Site 2: 2.26 x 108[7]

Experimental Protocols

Protocol 1: Fluorescence Titration Assay

This protocol outlines a general procedure to determine the binding affinity of an NMP compound to DNA by monitoring changes in fluorescence.

  • Preparation of Solutions:

    • Prepare a stock solution of the NMP compound in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.4).

    • Prepare a stock solution of the DNA (e.g., human telomeric G-quadruplex forming oligonucleotide) in the same buffer. Anneal the DNA to form the desired structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Determine the accurate concentrations of both stock solutions using UV-Vis spectrophotometry.

  • Titration Experiment:

    • In a quartz cuvette, place a fixed concentration of the DNA solution (e.g., 1 µM).

    • Set the fluorometer to the appropriate excitation and emission wavelengths for the NMP compound.

    • Record the initial fluorescence spectrum of the DNA solution.

    • Add small aliquots of the NMP compound stock solution to the cuvette, mixing thoroughly after each addition.

    • After each addition, allow the system to equilibrate (e.g., for 2-5 minutes) and then record the fluorescence spectrum.

    • Continue the titration until the fluorescence signal saturates, indicating that all DNA binding sites are occupied.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity as a function of the total NMP compound concentration.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Surface Plasmon Resonance (SPR) Assay

This protocol describes the use of SPR to measure the kinetics and affinity of NMP-DNA interaction.

  • Sensor Chip Preparation:

    • Immobilize a biotinylated DNA oligonucleotide onto a streptavidin-coated sensor chip.

    • Prepare a reference flow cell by either leaving it blank or immobilizing a non-target DNA sequence.

  • Binding Measurement:

    • Prepare a series of dilutions of the NMP compound in the running buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% P20, pH 7.4).

    • Inject the different concentrations of the NMP compound over the sensor chip surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the association phase (increase in response units, RU) during the injection.

    • Switch back to the running buffer and monitor the dissociation phase (decrease in RU).

    • After each cycle, regenerate the sensor surface using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound NMP compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_nmp Prepare NMP Stock titration Perform Titration / Injection prep_nmp->titration prep_dna Prepare DNA Stock anneal_dna Anneal DNA prep_dna->anneal_dna concentration Measure Concentrations (UV-Vis) anneal_dna->concentration anneal_dna->titration concentration->titration record_data Record Data (Fluorescence / SPR) titration->record_data correct_data Correct Data (Dilution / Reference) record_data->correct_data plot_data Plot Binding Isotherm / Sensorgram correct_data->plot_data fit_model Fit to Binding Model plot_data->fit_model get_kd Determine Kd fit_model->get_kd

Caption: A generalized workflow for NMP-DNA binding experiments.

telomerase_inhibition_pathway cluster_telomere Telomere cluster_outcome Outcome g_rich G-rich 3' Overhang g4_unstable Unstable G-Quadruplex g_rich->g4_unstable g4_unstable->g_rich unfolds g4_stable Stabilized G-Quadruplex elongation Telomere Elongation g4_unstable->elongation inhibition Telomere Elongation Inhibited g4_stable->inhibition telomerase Telomerase telomerase->g4_unstable binds & extends telomerase->g4_stable binding blocked nmp NMP Ligand nmp->g4_unstable binds & stabilizes senescence Senescence / Apoptosis inhibition->senescence

References

Technical Support Center: Large-Scale Synthesis of N-Methylpyridinium Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the large-scale synthesis of N-Methylpyridinium derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and scale-up of this compound derivatives.

Issue 1: Low or No Product Yield

Q1: We are experiencing very low to no yield of our target this compound salt. What are the potential causes and how can we improve the conversion?

A1: Low yields in N-methylation of pyridines on a large scale can stem from several factors related to reaction kinetics, reagent reactivity, and reaction conditions.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. On a large scale, heat transfer can be less efficient, requiring longer reaction times or higher temperatures to achieve the same conversion as on a lab scale. For vapor-phase industrial syntheses, temperatures can range from 150°C to 400°C.[1]

  • Poor Leaving Group on the Methylating Agent: The rate of N-methylation is highly dependent on the leaving group of the alkylating agent. For instance, methyl iodide is more reactive than methyl bromide.

  • Steric Hindrance: Bulky substituents on either the pyridine (B92270) ring or the methylating agent can sterically hinder the nucleophilic attack of the pyridine nitrogen. This may necessitate more forcing conditions, such as higher temperatures and longer reaction times.

  • Deactivating Substituents on the Pyridine Ring: Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of the nitrogen atom, slowing down the reaction. Overcoming this requires optimization of reaction conditions, potentially including more reactive methylating agents or higher temperatures.

Q2: Our reaction stalls before reaching full conversion, even with extended reaction times. What could be causing this?

A2: Reaction stalling can be indicative of several issues:

  • Reagent Degradation: The methylating agent or the pyridine derivative may be degrading under the reaction conditions over time. This is particularly a risk at the high temperatures often used in industrial-scale synthesis.

  • Catalyst Deactivation: In catalytic processes, the catalyst may lose activity over the course of the reaction. This can be due to poisoning by impurities in the starting materials or thermal sintering of the catalyst.

  • Equilibrium Limitations: While typically not an issue for quaternization reactions which are generally irreversible, consider the possibility of a reversible side reaction consuming one of the reactants.

Issue 2: Product Impurity and Contamination

Q3: The isolated this compound derivative is contaminated with unreacted starting materials. What is the most effective large-scale purification strategy?

A3: Purification of this compound salts, which are often ionic liquids or solids, requires specific strategies at a large scale.

  • Crystallization: This is the most common and effective method for purifying solid this compound salts. The crude product, which may initially be an oil, can be crystallized from a suitable solvent or anti-solvent system. Challenges at scale include managing the crystallization of large volumes and preventing "oiling out." Seeding the solution with a small amount of pure product can be beneficial.

  • Solvent Washing/Trituration: The crude product can be washed or triturated with a non-polar solvent (e.g., diethyl ether, hexanes) to remove unreacted, less polar starting materials like the parent pyridine.

  • Acid-Base Extraction: This technique can be used to remove unreacted basic pyridine starting material. The product mixture is dissolved in an appropriate solvent and washed with a dilute acid. The this compound salt, being a quaternary salt, will remain in the organic layer, while the unreacted pyridine will be protonated and move to the aqueous layer.

Q4: We are observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

A4: Side reactions are a common challenge in large-scale synthesis.

  • Over-methylation: In cases where the pyridine ring has other nucleophilic sites, or if the product itself can be further methylated, over-methylation can occur. Careful control of stoichiometry and reaction time is crucial.

  • Product Decomposition: At excessively high temperatures, the this compound salt can decompose. It is important to find an optimal temperature that maximizes the reaction rate without causing significant degradation.

  • Solvent Reactivity: In some cases, the solvent can react with the starting materials or products, especially under harsh conditions. Ensure the chosen solvent is inert under the reaction conditions.

Issue 3: Scale-Up Challenges

Q5: We are having trouble with thermal management during the scale-up of our N-methylation reaction, which is highly exothermic. What are the best practices for controlling the reaction temperature in a large reactor?

A5: Exothermic reactions pose a significant safety risk at a large scale.

  • Controlled Reagent Addition: The methylating agent should be added slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient Cooling: The reactor must have an efficient cooling system. For highly exothermic reactions, standard jacket cooling may be insufficient, and internal cooling coils or even the injection of liquid nitrogen into the process vessel may be necessary to maintain the desired temperature.[2]

  • Continuous Flow Synthesis: For some processes, switching from a batch reactor to a continuous flow setup can offer superior heat transfer and temperature control, improving safety and yield. A continuous flow synthesis of butylpyridinium bromide, for example, achieved a yield of approximately 97% at 160°C with a residence time of under 10 minutes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents used in the large-scale synthesis of this compound derivatives?

A1: The choice of methylating agent is a critical factor in the synthesis of this compound derivatives.

  • Dimethyl Sulfate (B86663) (DMS): A highly effective and cost-efficient methylating agent for industrial applications.[3] However, it is extremely toxic and carcinogenic, requiring stringent safety protocols for handling.[3]

  • Methyl Halides (e.g., Methyl Iodide): Also effective methylating agents. Methyl iodide is generally more reactive than methyl chloride or bromide but is also more expensive.

  • Dimethyl Carbonate (DMC): A greener, non-toxic alternative to dimethyl sulfate and methyl halides.[4] It often requires higher temperatures and/or the use of a catalyst but avoids the formation of inorganic salt byproducts.[4]

  • Methanol (B129727): In vapor-phase catalytic processes, methanol can be used as a methylating agent at high temperatures (e.g., 250-320°C) over a catalyst such as nickel-nickel oxide.[1]

Q2: What are the critical safety precautions when working with dimethyl sulfate (DMS) at an industrial scale?

A2: Dimethyl sulfate is highly toxic and a suspected carcinogen. All operations must be conducted with extreme caution.

  • Handling: Always handle DMS in a closed system or a well-ventilated area with appropriate exhaust ventilation.

  • Personal Protective Equipment (PPE): A full complement of PPE is required, including chemical-resistant gloves (butyl rubber or Viton are recommended), a face shield, safety goggles, and a chemical-resistant suit.

  • Spill Management: Have an emergency spill kit readily available. Spills should be neutralized immediately. Ammonia is a specific antidote for DMS and should be on hand to destroy any accidentally spilled ester.

  • Health Hazards: Exposure can cause severe irritation and corrosion to the skin, eyes, and respiratory tract. Symptoms can be delayed for several hours. Inhalation can be fatal.

Q3: How can we monitor the progress of our large-scale N-methylation reaction?

A3: Monitoring the reaction is crucial for process control and optimization.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to monitor the disappearance of starting materials and the appearance of the product.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze samples taken from the reaction mixture to determine the conversion to the this compound product. The formation of the pyridinium (B92312) salt leads to a characteristic downfield shift for the protons on the pyridine ring.

Q4: What are the typical yields for large-scale N-methylation of pyridine?

A4: Yields can vary significantly depending on the specific pyridine derivative, the methylating agent, and the reaction conditions. For the vapor-phase methylation of pyridine with methanol to produce a-picoline, yields of 53% have been reported. Increasing the molar ratio of methanol to pyridine from 1.8:1 to about 15:1 can increase the yield from approximately 40% to 57%.[1] In other systems, such as the mono-N-methylation of anilines with dimethyl carbonate over zeolite catalysts, selectivities can be very high (92-98%) at high conversions (72-93%).[3]

Data Summary

Table 1: Comparison of Methylating Agents for N-Methylation

Methylating AgentTypical ConditionsAdvantagesDisadvantages
Dimethyl Sulfate (DMS) Liquid phase, often neat or in a solventHigh reactivity, cost-effectiveExtremely toxic and carcinogenic
Methyl Iodide Liquid phase, often in a solvent like acetonitrileHigh reactivityHigh cost, potential for side reactions
Dimethyl Carbonate (DMC) Liquid phase, higher temperatures (120-150°C), often with a catalyst"Green" reagent, non-toxic, no salt byproductLower reactivity, may require catalyst and higher temperatures
Methanol Vapor phase, high temperatures (250-320°C), with a catalystLow costRequires high temperatures and specialized equipment

Table 2: Influence of Molar Ratio on the Yield of a-Picoline from Pyridine and Methanol[1]

Molar Ratio (Methanol:Pyridine)Yield of a-Picoline (%)
1.8:1~40
15:1~57

Experimental Protocols

Protocol 1: General Procedure for Large-Scale N-Methylation of Pyridine using Dimethyl Sulfate (DMS)

Caution: This procedure involves the use of dimethyl sulfate, which is extremely toxic and carcinogenic. It must be performed in a dedicated, well-ventilated area by trained personnel with appropriate PPE and emergency procedures in place.

  • Reactor Setup: The reaction is carried out in a glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a controlled addition funnel. The reactor should be inerted with nitrogen or argon.

  • Charging Reactants: The pyridine derivative is charged to the reactor, optionally with a suitable solvent to aid in mixing and temperature control.

  • Controlled Addition of DMS: The reactor contents are brought to the desired temperature. Dimethyl sulfate is then added dropwise via the addition funnel at a rate that allows the reactor's cooling system to maintain the target temperature. The reaction is exothermic, and careful control of the addition rate is critical.

  • Reaction Monitoring: The reaction is monitored by taking samples periodically and analyzing them by HPLC or NMR to determine the extent of conversion.

  • Work-up and Isolation: Once the reaction is complete, the mixture is cooled. The product may precipitate or oil out.

    • If the product is a solid, it can be isolated by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove impurities.

    • If the product is an oil, it can be isolated by decanting the solvent and then purified by crystallization from a suitable solvent system or by washing with a non-polar solvent.

  • Purification: The crude product is further purified by recrystallization to achieve the desired purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactor_setup Reactor Setup and Inerting charge_reactants Charge Pyridine Derivative and Solvent reactor_setup->charge_reactants temp_control Adjust to Reaction Temperature charge_reactants->temp_control dms_addition Controlled Addition of Methylating Agent temp_control->dms_addition reaction_monitoring Monitor Reaction Progress (HPLC/NMR) dms_addition->reaction_monitoring reaction_monitoring->dms_addition Incomplete Conversion cooling Cool Reaction Mixture reaction_monitoring->cooling Complete isolation Product Isolation (Filtration/Decantation) cooling->isolation purification Purification (Recrystallization) isolation->purification

Caption: Experimental workflow for the large-scale synthesis of this compound derivatives.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_pyridine Pyridine Substrate start Low Yield of this compound Derivative check_temp_time Is Temperature/Time Sufficient? start->check_temp_time increase_temp_time Increase Temperature and/or Reaction Time check_temp_time->increase_temp_time No check_leaving_group Is the Leaving Group on the Methylating Agent Poor? check_temp_time->check_leaving_group Yes change_methylating_agent Switch to a More Reactive Methylating Agent (e.g., MeI) check_leaving_group->change_methylating_agent Yes check_sterics Is there Significant Steric Hindrance? check_leaving_group->check_sterics No force_conditions Use More Forcing Conditions (Higher Temp/Longer Time) check_sterics->force_conditions Yes check_substituents Are there Electron-Withdrawing Groups? check_sterics->check_substituents No optimize_conditions Optimize Conditions (e.g., Higher Temp, More Reactive Agent) check_substituents->optimize_conditions Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

dms_safety cluster_planning Pre-Reaction Planning cluster_execution Handling and Reaction cluster_emergency Emergency Response risk_assessment Conduct Thorough Risk Assessment ppe_selection Select Appropriate PPE (Viton/Butyl Gloves, Face Shield, etc.) risk_assessment->ppe_selection spill_kit Ensure Spill Kit with Neutralizer (Ammonia) is Ready ppe_selection->spill_kit fume_hood Work in a Certified Chemical Fume Hood or Closed System spill_kit->fume_hood transfer Use a Closed System for Reagent Transfer fume_hood->transfer monitoring Monitor for Leaks and Spills transfer->monitoring spill_response In Case of Spill: Evacuate, Ventilate, and Neutralize with Ammonia monitoring->spill_response exposure_response In Case of Exposure: Remove Contaminated Clothing, Flush Affected Area, Seek Immediate Medical Attention monitoring->exposure_response

Caption: Safety workflow for handling dimethyl sulfate (DMS).

References

improving the chemoselectivity of N-Methylpyridinium reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylpyridinium reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the chemoselectivity of these reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue ID Problem Potential Causes Suggested Solutions
NMP-001 Low or No Product YieldInsufficient reaction time or temperature; Poor leaving group on the alkylating agent; Steric hindrance.Increase reaction time and/or temperature; Switch to an alkylating agent with a better leaving group (e.g., iodide or triflate); Use starting materials with less steric bulk if possible.[1]
NMP-002 Poor Regioselectivity (Mixture of Isomers)Electronic effects of substituents on the pyridine (B92270) ring; Steric hindrance directing nucleophilic attack; Chelating effects of certain functional groups.Select substituents that electronically favor the desired position (e.g., electron-withdrawing groups at C4 can direct addition to C4 or C2/C6)[2]; Consider the steric profile of both the pyridinium (B92312) salt and the nucleophile[3]; Utilize chelating groups on the pyridine to direct the nucleophile to a specific ortho position.[3]
NMP-003 Product is Impure (Contaminated with Starting Materials)Incomplete reaction; Inefficient purification method.Ensure the reaction has gone to completion using a monitoring technique like TLC[1]; Purify the product using crystallization, filtration, and washing with a suitable solvent.[1]
NMP-004 Product DecompositionExcessively high reaction temperatures.Optimize the reaction temperature to find a balance between reaction rate and product stability. For example, continuous flow synthesis can use higher temperatures for shorter residence times to maximize yield and minimize degradation.[1]
NMP-005 Formation of Colored Byproducts in Zincke ReactionsSide reactions inherent to the Zincke reaction mechanism.Modify reaction conditions or employ specific purification techniques designed to remove Zincke-related impurities.
NMP-006 Reaction Selectivity Changes with SolventThe solvent can influence the stability of intermediates and transition states.In some cases, using a different solvent system, such as a methanol/water mixture instead of other organic solvents, can alter the reaction pathway and provide a different major product.[4]

Frequently Asked Questions (FAQs)

Q1: How does temperature critically affect the synthesis of this compound salts? A1: Temperature is a crucial parameter. Increasing the temperature generally accelerates the reaction rate. For instance, in a continuous flow synthesis of butylpyridinium bromide, raising the temperature from 138 °C to 160 °C improved the yield from 90% to about 97%.[1] However, excessively high temperatures can cause the pyridinium salt to decompose, which might be observed by line broadening in an 1H NMR spectrum.[1] Therefore, careful optimization is required to maximize yield without significant product degradation.

Q2: What is the most effective method for purifying this compound salts? A2: The best purification strategy depends on the physical properties of the salt and the impurities present. Crystallization is the most common and effective method for solid pyridinium salts.[1] If the product precipitates from the reaction mixture, it can be purified by filtration and washing with an appropriate solvent to remove unreacted starting materials.[1]

Q3: How do substituents on the pyridine ring influence the regioselectivity of nucleophilic additions? A3: Substituents have a strong directing effect on the regiochemical outcome of nucleophilic additions to N-alkyl pyridinium electrophiles.[3] Electron-withdrawing groups, such as esters and nitriles, can activate the pyridine ring towards attack and often direct the nucleophile to the C4 (para) or C6 position.[2][3] For example, a methyl nicotinate-derived pyridinium salt showed high selectivity for addition at the C6 position.[3] Conversely, some groups like amides may direct addition to the C2 (ortho) position through chelation.[3]

Q4: Can N-functionalization of the pyridinium salt control reaction selectivity? A4: Yes, N-functionalized pyridinium salts are increasingly used to enhance both reactivity and selectivity under mild, acid-free conditions.[5] This approach allows for excellent regiocontrol in Minisci-type reactions, directing functionalization to the C2 and C4 positions.[5] This is particularly useful for the late-stage functionalization of complex, bioactive molecules.[5]

Q5: What role does the alkylating agent's leaving group play in the reaction? A5: The rate of N-alkylation is highly dependent on the quality of the leaving group on the alkylating agent.[1] If a reaction is sluggish with an alkyl bromide, switching to an alkyl iodide, which is a better leaving group, can increase the reaction rate.[1] For even greater reactivity, highly reactive alkylating agents like alkyl triflates can be used to significantly improve the reaction rate.[1]

Data on Reaction Selectivity and Optimization

Table 1: Influence of Pyridine Substituents on Regioselectivity of Nucleophilic Addition

Substituent at C3 Directing Effect Observed Major Product(s) Hypothesized Reason
Ester (-COOR)para-directingC6 adduct[3]Strong electron-withdrawing nature activates the C6 position.[2][3]
Nitrile (-CN)para-directingC6 adduct[3]Strong electron-withdrawing nature activates the C6 position.[2][3]
Diethyl Amide (-CONEt₂)ortho-directingC2 adduct[3]Chelation between the amide and the incoming nucleophile/metal.[3]
Bromide (-Br)ortho-directingC2 adduct[3]Electronic in nature.[3]

Table 2: Optimization of Butylpyridinium Bromide Synthesis in Continuous Flow

Temperature (°C) Residence Time (min) Yield (%) Production Rate (g/h)
138< 1090~50
160< 10~97~75
170< 10> 97~85
Data adapted from a study on optimizing continuous flow synthesis.[1]

Visualizations

logical_relationship cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_optimization Optimization Strategy cluster_outcome Desired Outcome Start Define Desired Regioisomer Problem Observe Low Selectivity / Side Products Start->Problem Run Initial Experiment Opt_Substituent Modify Pyridine Substituents (Electronic/Steric Effects) Problem->Opt_Substituent Analyze Regiochemistry Opt_Reagent Change Nucleophile or Alkylating Agent Problem->Opt_Reagent Consider Reactivity Opt_Conditions Adjust Temperature, Solvent, or Reaction Time Problem->Opt_Conditions Evaluate Conditions End Achieve High Chemoselectivity Opt_Substituent->End Opt_Reagent->End Opt_Conditions->End Iterate until Optimized

Caption: A logical workflow for troubleshooting and improving chemoselectivity in this compound reactions.

signaling_pathway cluster_directing_effects Directing Effects of 'R' group Pyridinium This compound Ion (Substituted at C3 with 'R') C2_Product C2-Addition Product (ortho) Pyridinium->C2_Product ortho-attack C4_Product C4-Addition Product (para) Pyridinium->C4_Product para-attack C6_Product C6-Addition Product (ortho) Pyridinium->C6_Product ortho-attack Nu Nucleophile (Nu-) EWG R = Electron Withdrawing (e.g., -COOR, -CN) EWG->C4_Product Favors EWG->C6_Product Favors Chelating R = Chelating Group (e.g., -CONR2) Chelating->C2_Product Favors

Caption: Competing pathways for nucleophilic attack on a substituted this compound ion.

experimental_workflow A 1. Dissolve Pyridine in Dry Solvent B 2. Add Alkylating Agent (e.g., Methyl Triflate) A->B C 3. React Under Optimized Conditions (Time, Temp) B->C D 4. Monitor Reaction (e.g., TLC) C->D E 5. Work-up: Evaporate Solvent D->E F 6. Purification: Crystallization from Suitable Solvent E->F G 7. Isolate Pure Product by Filtration F->G H 8. Characterize Product (NMR, MS) G->H

Caption: A standard experimental workflow for the synthesis and purification of this compound salts.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Pyridine

  • Reaction Setup: In a round-bottom flask, dissolve the desired pyridine (1 equivalent) in a suitable dry solvent (e.g., ethanol, acetonitrile).[1]

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., 1-bromoalkane, 1.4 equivalents) or other alkylating agent (e.g., methyl triflate, 1.0 equivalent) to the solution.[1][3]

  • Reaction: Stir the reaction mixture under appropriate conditions. For many simple alkylations, refluxing for an extended period (e.g., 40 hours) may be necessary.[1] For more reactive agents like methyl triflate, the reaction may proceed at room temperature.[3]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, the solvent is typically evaporated under reduced pressure to yield the crude product.[1]

Protocol 2: General Procedure for Nucleophilic Addition to an this compound Salt

  • Salt Formation: Prepare the this compound salt by treating the parent pyridine with an equivalent of methyl triflate in a solvent like diethyl ether at room temperature.[3]

  • Cooling: Cool the reaction mixture to a low temperature (e.g., –78 °C) under an inert atmosphere.[3]

  • Nucleophile Addition: Slowly add the nucleophile (e.g., a Grignard reagent, 1.0 equivalent) to the cold solution.[3]

  • Quenching: After the addition is complete and the reaction has stirred for an appropriate amount of time, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extraction and Analysis: Extract the product with an organic solvent, dry the organic layer, and concentrate it. The ratio of regioisomers can be determined by 1H NMR analysis of the crude material.[3]

Protocol 3: Purification of Pyridinium Salts by Crystallization

  • Dissolution: Dissolve the crude pyridinium salt, which may be an oil or solid, in a minimum amount of a suitable hot solvent or solvent mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization.[1] Adding a small amount of a non-polar solvent (an "anti-solvent") like diethyl ether can sometimes help initiate precipitation.[6]

  • Isolation: Collect the resulting crystals by vacuum filtration, using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove residual impurities.[6]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of solvent.[6]

References

degradation pathways of N-Methylpyridinium under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-Methylpyridinium under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at physiological pH (7.4) and temperature (37°C)?

This compound is a quaternary ammonium (B1175870) ion and is generally considered to be chemically stable.[1] However, under physiological conditions, enzymatic degradation is the primary concern. Its stability in a purely chemical sense (e.g., in sterile buffer) is expected to be high, but this can be influenced by the specific buffer components and the presence of light. For instance, some pyridinium (B92312) compounds can undergo photodegradation.[2]

Q2: What are the primary metabolic pathways for this compound degradation in vivo?

While specific degradation pathways for this compound are not extensively detailed in the public domain, based on the metabolism of related pyridine (B92270) compounds, the primary routes are likely to involve enzymatic oxidation.[3] The metabolism of pyridine in vivo has been shown to produce metabolites such as pyridine N-oxide, 2-pyridone, 3-hydroxypyridine, and 4-pyridone.[3] Therefore, analogous metabolites for this compound could be expected.

Q3: Which enzyme systems are likely responsible for the metabolism of this compound?

The metabolism of pyridine and its derivatives often involves cytochrome P450 (CYP) enzymes and N-methyltransferases.[4][5] Studies using liver microsomes, which are rich in CYP enzymes, have been employed to investigate the metabolism of similar compounds.[5][6] Therefore, it is highly probable that hepatic CYP enzymes are involved in the oxidation of the pyridinium ring.

Q4: What are the potential degradation products of this compound?

Based on the metabolism of pyridine, potential degradation products of this compound could include:

  • N-Methyl-2-pyridone

  • N-Methyl-3-hydroxypyridine

  • N-Methyl-4-pyridone

It is also possible to observe N-oxidation, leading to the formation of this compound-N-oxide.

Q5: How can I analyze the degradation of this compound and the formation of its metabolites?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the disappearance of the parent compound and the appearance of degradation products.[4][7] For the identification of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique, as it can provide molecular weight and structural information of the degradation products.[8][9]

Troubleshooting Guides

Issue 1: High variability in this compound stability assay results.

  • Possible Cause 1: Inconsistent experimental conditions.

    • Solution: Ensure that the pH, temperature, and buffer composition are strictly controlled in all experiments. Small variations in these parameters can significantly affect enzymatic activity and chemical stability.[10]

  • Possible Cause 2: Degradation of the compound during sample preparation or storage.

    • Solution: Prepare samples immediately before analysis whenever possible. If storage is necessary, freeze samples at -80°C. Perform a freeze-thaw stability study to ensure the compound and its metabolites are stable under your storage conditions.

  • Possible Cause 3: Adsorption to container surfaces.

    • Solution: Use low-adsorption vials (e.g., polypropylene (B1209903) or silanized glass) for sample preparation and storage, especially for low-concentration samples.

Issue 2: Difficulty in separating this compound from its degradation products by HPLC.

  • Possible Cause 1: Inadequate chromatographic conditions.

    • Solution: Optimize the HPLC method. This may involve trying different stationary phases (e.g., C18, phenyl), mobile phase compositions (e.g., different organic modifiers like acetonitrile (B52724) or methanol), pH of the aqueous phase, and gradient profiles.[7]

  • Possible Cause 2: Co-elution of metabolites.

    • Solution: If baseline separation is not achievable, consider using a more advanced separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC) for better resolution or employing a different detection method like mass spectrometry (LC-MS) which can distinguish between co-eluting compounds based on their mass-to-charge ratio.

Issue 3: Inability to identify unknown peaks in the chromatogram of a degradation study.

  • Possible Cause 1: Insufficient sensitivity of the detector.

    • Solution: If using UV detection, ensure the wavelength is optimal for the detection of potential metabolites. For low-level impurities, a more sensitive detector like a mass spectrometer is recommended.

  • Possible Cause 2: Lack of reference standards for potential metabolites.

    • Solution: Utilize LC-MS/MS to obtain fragmentation patterns of the unknown peaks. This data can be used to propose structures for the degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the unknowns.[9]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from a stability study of this compound in human liver microsomes.

Time (minutes)This compound Concentration (µM)% RemainingN-Methyl-2-pyridone (Peak Area)N-Methyl-4-pyridone (Peak Area)
010.0100%00
158.585%1500800
307.171%28001500
605.252%45002800
1202.626%72005100

Note: This table is for illustrative purposes only. Actual data will vary depending on the experimental conditions.

Experimental Protocols

Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

  • Materials:

    • This compound

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard (e.g., a structurally related stable compound) for quenching the reaction.

    • HPLC system with UV or MS detector.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.

    • Initiate the metabolic reaction by adding the this compound stock solution and the NADPH regenerating system to the HLM mixture. The final concentration of this compound should be in the low micromolar range (e.g., 1-10 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the zero-time point.

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • The slope of the linear portion of this plot represents the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

cluster_0 Hypothesized Degradation Pathway of this compound cluster_1 Phase I Metabolism (Oxidation) NMP This compound NMP_N_Oxide This compound-N-Oxide NMP->NMP_N_Oxide N-Oxidation (CYP450) Hydroxy_NMP Hydroxylated Intermediates NMP->Hydroxy_NMP Hydroxylation (CYP450) NMP_2_pyridone N-Methyl-2-pyridone NMP_4_pyridone N-Methyl-4-pyridone Hydroxy_NMP->NMP_2_pyridone Hydroxy_NMP->NMP_4_pyridone

Caption: Hypothesized metabolic pathway of this compound.

cluster_workflow Experimental Workflow for this compound Stability Assay A Prepare Reaction Mixture (HLM, Buffer) B Pre-warm to 37°C A->B C Initiate Reaction (Add NMP and NADPH) B->C D Incubate at 37°C C->D E Sample at Time Points D->E F Quench Reaction (Cold ACN + IS) E->F G Centrifuge F->G H Analyze Supernatant by HPLC/LC-MS G->H I Data Analysis (Calculate t½) H->I

Caption: Workflow for in vitro metabolic stability assay.

References

Validation & Comparative

N-Methylpyridinium: A Robust Biomarker for Coffee Consumption in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N-Methylpyridinium with other potential biomarkers highlights its utility for accurately tracking coffee intake in clinical and research settings.

For researchers, scientists, and drug development professionals, the accurate assessment of dietary habits, such as coffee consumption, is crucial for the robust interpretation of study data. This compound (NMP), a compound formed during the roasting of coffee beans, has emerged as a highly specific and reliable biomarker for verifying coffee intake. This guide provides a comprehensive comparison of NMP with other potential biomarkers, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.

NMP is a product of the thermal degradation of trigonelline (B31793), an alkaloid abundant in green coffee beans.[1] This formation process makes NMP unique to roasted coffee products, ensuring high specificity as a biomarker.[1] It is readily absorbed into the bloodstream and excreted in urine, making it detectable in various biological fluids.

Comparative Analysis of Coffee Consumption Biomarkers

To provide a clear comparison, the following table summarizes the performance of this compound against other commonly considered biomarkers for coffee consumption.

BiomarkerMatrixMethod of AnalysisSensitivity & SpecificityDose-Response RelationshipStabilityKey AdvantagesKey Limitations
This compound (NMP) Urine, PlasmaHILIC-MS/MSHigh. ROC analysis shows an AUC of 0.94 for distinguishing coffee drinkers from non-drinkers.Qualitative to semi-quantitative. Urinary levels increase with higher coffee consumption (e.g., three cups vs. one cup).Stable at room temperature for 24h, 4°C for 8 days, -20°C for 8 days, -80°C for 7 months, and through at least three freeze-thaw cycles.Highly specific to roasted coffee. Good stability. Detectable for up to 72 hours post-consumption.Primarily a qualitative indicator; quantitative correlation to exact intake amount is challenging.
Trigonelline Urine, PlasmaHILIC-MS/MSHigh. ROC analysis for plasma trigonelline shows an AUC of 0.92.Levels correlate with coffee intake.Less stable than NMP; degrades during roasting and potentially in biological samples over time.Present in high concentrations in green and roasted coffee.Not exclusive to coffee; found in other plants. Levels are highly dependent on the degree of coffee roasting.
Atractyligenin (B1250879) and its Glucuronides Plasma, UrineUPLC-MS/MSPromising, but requires more extensive validation.Plasma concentrations of atractyligenin and its metabolites peak after coffee consumption.Stability data in biological matrices is not as well-documented as for NMP.Specific to coffee.Metabolites can be complex to analyze. Limited availability of commercial standards.
Cyclo(isoleucyl-prolyl) UrineLC-MSGood discriminatory power in some studies.Less characterized than NMP and trigonelline.Stability data is limited.Reported to be a good discriminant for coffee consumption.More research is needed for full validation as a reliable biomarker.
Caffeine (B1668208) and its Metabolites Urine, PlasmaLC-MS/MSHigh sensitivity but low specificity for coffee.Dose-dependent.Generally stable.Readily measured and well-characterized pharmacokinetics.Not specific to coffee; present in tea, soft drinks, and other products. Metabolism is highly variable among individuals.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biomarker analysis. Below are summarized protocols for the analysis of key coffee consumption biomarkers.

Analysis of this compound (NMP) and Trigonelline in Human Urine by HILIC-MS/MS

This method is suitable for the simultaneous quantification of NMP and trigonelline in urine samples.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • To 100 µL of urine, add 900 µL of acetonitrile (B52724) to precipitate proteins and other macromolecules.

    • Vortex the mixture thoroughly.

    • Centrifuge at 12,500 rpm for 5 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for analysis.[2]

  • Chromatographic Conditions:

    • System: UPLC system coupled to a tandem mass spectrometer.

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient is used to separate the analytes, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Trigonelline: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values should be optimized for the instrument used).

Analysis of Atractyligenin and its Glucuronides in Human Plasma by UPLC-MS/MS

This method is designed for the sensitive detection of atractyligenin and its metabolites in plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Perform protein precipitation by adding a three- to four-fold excess of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.

    • Vortex the mixture and incubate at a low temperature (e.g., -20°C) to enhance precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Chromatographic and Mass Spectrometry Conditions:

    • A UPLC system with a C18 reversed-phase column is typically used.

    • The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol), both containing an acidifier like formic acid to improve ionization.

    • A gradient elution is employed for optimal separation.

    • Detection is performed using a tandem mass spectrometer in negative ion mode (ESI-) with MRM for specific quantification of the parent compound and its glucuronidated metabolites.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the formation of this compound and a general workflow for biomarker validation.

NMP_Formation Trigonelline Trigonelline (in green coffee beans) Roasting Coffee Roasting (>200°C) Trigonelline->Roasting Heat NMP This compound (NMP) (in roasted coffee) Roasting->NMP Decarboxylation CO2 CO₂ Roasting->CO2

Formation of this compound from Trigonelline during coffee roasting.

Biomarker_Validation_Workflow cluster_discovery Biomarker Discovery cluster_validation Analytical & Clinical Validation cluster_application Application Metabolomics Metabolomic Profiling (e.g., LC-MS) Candidate_Selection Candidate Biomarker Selection Metabolomics->Candidate_Selection Method_Dev Analytical Method Development & Validation Candidate_Selection->Method_Dev Human_Studies Human Intervention/ Observational Studies Method_Dev->Human_Studies Performance Performance Evaluation (Sensitivity, Specificity, etc.) Human_Studies->Performance Routine_Use Routine Use in Clinical/Research Setting Performance->Routine_Use

A generalized workflow for the discovery and validation of a dietary biomarker.

References

A Comparative Analysis of the Biological Activities of N-Methylpyridinium and Trigonelline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping biological effects of N-Methylpyridinium and its precursor, trigonelline (B31793).

This guide provides a detailed comparative study of the biological activities of this compound (NMP) and trigonelline. NMP, a pyridinium (B92312) compound formed during the roasting of coffee beans, is a thermal degradation product of the naturally occurring alkaloid trigonelline. Both compounds have garnered significant interest in the scientific community for their potential health benefits, ranging from metabolic regulation to neuroprotection. This document aims to present a clear, data-driven comparison of their biological effects, supported by experimental evidence and detailed methodologies to aid in future research and drug development endeavors.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the diverse biological activities of this compound and trigonelline, providing a side-by-side comparison of their efficacy in various experimental models.

Table 1: Effects on Glucose Metabolism
CompoundCell LineConcentrationEffectReference
This compound HepG20.09 μM↑ 18.1% Glucose Uptake[1][2]
Trigonelline HepG2Not specifiedStimulated glucose uptake, but shifted to anaerobic metabolism[1][2]
Table 2: Cytotoxic Activity
CompoundCell LineIC50 ValueReference
This compound HL60 (Leukemia)24.3 µM[3]
HL60/MX2 (Resistant Leukemia)20.5 µM[3]
A549 (Lung Adenocarcinoma)26.64 μM[4]
Trigonelline HeLa, SKOV-3, MOLT-4>50 μg/mL (inactive)
Pancreatic Carcinoma (Panc1, Colo357, MiaPaca2)Effective in sensitizing cells to apoptosis[5]
Table 3: Anti-inflammatory and Neuroprotective Effects
CompoundModel SystemConcentration/DoseKey FindingsReference
This compound Human Glioblastoma Cells (U87MG)0.5 μMAttenuated LPS-induced neuroinflammation by inhibiting the NF-κB pathway.[6][7]
Trigonelline Senescence-Accelerated Mouse Prone 85 mg/kg/day (oral)Improved learning and memory; suppressed proinflammatory cytokines.[8]
Animal Model of Ischemic Stroke100 mg/kg (i.p.)Conferred neuroprotection by reducing cerebral infarct and oxidative stress.

Experimental Protocols: Methodologies for Key Assays

This section provides detailed protocols for the key experiments cited in this guide to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or trigonelline in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Glucose Uptake Assay in HepG2 Cells

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, by hepatic cells to assess the effect of compounds on glucose metabolism.

Procedure:

  • Cell Culture: Culture HepG2 cells in 96-well plates until they reach 80-90% confluency.

  • Serum Starvation: Prior to the assay, starve the cells in serum-free medium for 3 hours.

  • Compound Incubation: Treat the cells with the desired concentrations of this compound or trigonelline in serum-free medium for a specified period (e.g., 24 hours). Include appropriate controls.

  • Glucose-free Medium Incubation: Wash the cells with PBS and incubate them in a glucose-free medium for 30-60 minutes.

  • 2-NBDG Uptake: Add 2-NBDG (final concentration of 50-100 µM) to each well and incubate for 30-60 minutes at 37°C.

  • Wash: Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence readings to the protein content in each well and express the results as a percentage of the control.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor in response to stimuli and the inhibitory effects of test compounds.

Procedure:

  • Cell Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Pre-incubate for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 20 ng/mL), for 6-8 hours. Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a fold change relative to the stimulated control.

Western Blot Analysis for Nrf2 Pathway

This technique is used to detect and quantify the levels of Nrf2 and its target proteins to assess the activation or inhibition of the Nrf2 signaling pathway.

Procedure:

  • Cell Treatment and Lysis: Treat cells with trigonelline or an appropriate stimulus. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 or its downstream targets (e.g., HO-1, NQO1) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and trigonelline, as well as a typical experimental workflow for their investigation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->IκBα Bound to Nucleus NF-κB (p65/p50) NF-κB (p65/p50)->Nucleus Translocates This compound This compound This compound->IKK Complex Inhibits Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nucleus Nrf2 Nrf2->Nucleus Translocates Trigonelline Trigonelline Trigonelline->Nrf2 Inhibits Nuclear Accumulation ARE ARE Nucleus->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: Trigonelline modulates the Nrf2 signaling pathway.

Experimental_Workflow cluster_assays Assay Types start Start cell_culture Cell Culture (e.g., HepG2, U87MG) start->cell_culture compound_treatment Compound Treatment (NMP or Trigonelline) cell_culture->compound_treatment biological_assays Biological Assays compound_treatment->biological_assays MTT Assay MTT Assay Glucose Uptake Glucose Uptake Western Blot Western Blot Reporter Assay Reporter Assay data_analysis Data Analysis (IC50, % change) end Conclusion data_analysis->end MTT Assay->data_analysis Glucose Uptake->data_analysis Western Blot->data_analysis Reporter Assay->data_analysis

Caption: General experimental workflow for comparative analysis.

References

A Comparative Guide to N-Methylpyridinium-Based Peptide Coupling Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the prevention of racemization. For researchers, scientists, and professionals in drug development, navigating the array of available reagents can be a complex task. This guide provides an objective comparison of the efficacy of several N-Methylpyridinium-based peptide coupling reagents, offering available performance data and detailed experimental protocols to inform your selection process.

Overview of this compound-Based Reagents

This compound salts have emerged as effective coupling reagents in peptide synthesis. Their mechanism of action typically involves the activation of the C-terminal carboxylic acid of an amino acid to form a highly reactive acylpyridinium species, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. This class of reagents offers advantages in terms of stability, cost-effectiveness, and, in some cases, reduced side reactions.[1] This guide focuses on a comparative analysis of prominent members of this family: 4-iodine this compound (4IMP), 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama Reagent), and the related 1-ethyl-2-halopyridinium salts, BEP and FEP.

Quantitative Performance Data

Direct quantitative comparison of these reagents under identical conditions is limited in the published literature. However, individual studies provide valuable benchmarks for their performance. The following table summarizes the available data on peptide purity and racemization control.

Coupling ReagentModel Peptide/SystemPurity (%)RacemizationBaseSolventReference
4-iodine this compound (4IMP) H-KAWG-NH₂96Effectively eliminatedN-methylmorpholine (NMM)DMF[2]
2-chloro-1-methylpyridinium iodide Various peptidesGood yields reportedRacemization-free with urethane-protected amino acids. Requires N-Hydroxysuccinimide for fragment condensation.Triethylamine (B128534)Dichloromethane (B109758)[3]
BEP & FEP Hindered peptidesHigh reactivities and good yields reportedLower racemization than some uronium and phosphonium (B103445) saltsNot specifiedNot specified[4]

Mechanism of Action and Experimental Workflow

The general mechanism for peptide coupling using this compound-based reagents involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine.

cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH Activated_Ester Acylpyridinium Intermediate AA_COOH->Activated_Ester NMP_reagent This compound Reagent NMP_reagent->Activated_Ester Base Base Base->Activated_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Activated_Ester->Peptide_Bond Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->Peptide_Bond

Caption: General reaction pathway for peptide bond formation using this compound-based coupling reagents.

A typical experimental workflow for solid-phase peptide synthesis (SPPS) using these reagents follows a cyclical process of deprotection and coupling.

start Start: Resin-bound Amino Acid deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-AA, this compound Reagent, Base in DMF) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat cleavage 5. Cleavage from Resin & Side-chain Deprotection wash2->cleavage Final cycle repeat->deprotection Next cycle end End: Purified Peptide cleavage->end

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

The following are generalized protocols for utilizing this compound-based reagents in SPPS. It is recommended to optimize conditions for specific peptide sequences.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle on a 0.1 mmol scale.

1. Resin Swelling:

  • Swell 100 mg of Rink amide resin in 1 mL of N,N-dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 1 mL of 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 mL).

3. Coupling using 4-iodine this compound (4IMP):

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 equiv), 4IMP (0.3 mmol, 3 equiv), and N-methylmorpholine (NMM) (0.3 mmol, 3 equiv) in 1 mL of DMF.

  • Add the activation mixture to the resin.

  • Agitate the reaction mixture for 1 hour at room temperature.

  • Wash the resin with DMF (5 x 1 mL).

4. Coupling using 2-chloro-1-methylpyridinium iodide (Mukaiyama Reagent):

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 equiv) and 2-chloro-1-methylpyridinium iodide (0.3 mmol, 3 equiv) in 1 mL of dichloromethane (DCM).

  • Add triethylamine (0.9 mmol, 9 equiv) dropwise at 0°C.

  • Add this mixture to the resin.

  • For fragment coupling, add N-Hydroxysuccinimide (0.3 mmol, 3 equiv) to the activation mixture to suppress racemization.[3]

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DCM (3 x 1 mL) and DMF (3 x 1 mL).

5. Cleavage and Deprotection:

  • After the final coupling and deprotection step, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol for Racemization Analysis

To compare the extent of racemization, a model dipeptide can be synthesized and analyzed by chiral chromatography.

1. Peptide Synthesis:

  • Couple an N-terminally protected amino acid (e.g., Boc-L-Phe) to a C-terminally protected amino acid (e.g., H-L-Leu-OMe) using the this compound reagent of choice under standard coupling conditions.

2. Work-up:

  • After the reaction is complete, quench the reaction and extract the dipeptide into an organic solvent.

  • Purify the crude dipeptide by column chromatography.

3. Analysis:

  • Analyze the purified dipeptide by chiral HPLC to separate and quantify the diastereomers (e.g., L-Phe-L-Leu and D-Phe-L-Leu).

  • The percentage of the undesired diastereomer represents the degree of racemization.

Comparative Efficacy and Selection Guide

ReagentAdvantagesDisadvantagesBest Suited For
4-iodine this compound (4IMP) High efficiency, excellent racemization suppression, cost-effective, bench-stable.[1]Relatively new, less data available compared to established reagents.General solid-phase peptide synthesis, especially for sequences prone to racemization.
2-chloro-1-methylpyridinium iodide Readily available, effective for standard couplings.[3]May require an additive (NHS) to suppress racemization during fragment coupling.[3]Cost-effective synthesis of peptides where racemization is less of a concern or can be controlled with additives.
BEP & FEP High reactivity, effective for sterically hindered amino acids.[4]Less common, limited comparative data available.Synthesis of difficult sequences containing sterically hindered or N-methylated amino acids.

Conclusion

This compound-based coupling reagents represent a valuable and evolving class of tools for peptide synthesis. The recently developed 4-iodine this compound (4IMP) shows significant promise with its high coupling efficiency and excellent suppression of racemization.[1][2] The more established 2-chloro-1-methylpyridinium iodide (Mukaiyama Reagent) remains a cost-effective option, particularly when racemization can be managed with additives.[3] For challenging, sterically hindered couplings, reagents like BEP and FEP offer a highly reactive alternative.[4] The selection of the optimal reagent will ultimately depend on the specific requirements of the peptide sequence, budgetary constraints, and the desired level of purity and stereochemical integrity. Further head-to-head comparative studies will be invaluable in providing a more definitive quantitative ranking of these promising reagents.

References

A Comparative Guide to Analytical Methods for N-Methylpyridinium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Methylpyridinium (NMP), a quaternary ammonium (B1175870) compound, is critical for quality control, pharmacokinetic studies, and formulation development. This guide provides an objective comparison of the primary analytical techniques for NMP quantification—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)—supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique suitable for routine quality control. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Capillary Electrophoresis (CE) offers a high-efficiency, low-consumption alternative, particularly advantageous for complex mixtures and when the sample volume is limited.

Data Presentation

The following table summarizes the typical validation parameters for HPLC-UV, LC-MS/MS, and Capillary Electrophoresis for the quantification of this compound and related pyridinium (B92312) salts. The data is compiled from various sources and represents typical performance characteristics.

Validation ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Linearity Range 5 - 2000 µg/mL1 - 1250 ng/mL5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.997> 0.999
Accuracy (% Recovery) 98 - 102%85 - 115%98 - 105%
Precision (% RSD) < 2.0%< 15%< 5.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.5 ng/mL~0.3 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1.25 ng/mL~1.0 µg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a validated method for the quantification of this compound using reversed-phase HPLC with UV detection.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile)[1]. An ion-pairing agent like sodium dodecyl sulfate (B86663) (SDS) may be added for improved peak shape on reversed-phase columns[1].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 254 nm, which is appropriate for the pyridinium chromophore[1].

  • Injection Volume: 10-20 µL[1].

  • Column Temperature: Ambient or controlled at 25-30 °C[1].

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound chloride reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5 - 200 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection[1].

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions in duplicate.

  • Calculate the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general procedure for the sensitive and selective quantification of this compound in biological matrices.

1. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase C18 or HILIC column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the regression equation of the calibration curve.

Capillary Electrophoresis (CE)

This protocol describes a general method for the analysis of this compound using Capillary Zone Electrophoresis (CZE).

1. Electrophoretic Conditions:

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution such as 50 mM phosphate (B84403) buffer at a pH of 3.0.

  • Applied Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Direct UV detection at approximately 254 nm.

2. Preparation of Solutions:

  • Standard and Sample Solutions: Dissolve the this compound standard and samples in the BGE or a compatible solvent. Degas all solutions by sonication or filtration before use[1].

3. Electrophoretic Procedure:

  • Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify this compound based on the peak area relative to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for NMP quantification by HPLC and a comparison of the key analytical methods.

Experimental_Workflow_HPLC cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh NMP Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C I Inject Standards C->I D Weigh Sample E Dissolve and Dilute Sample D->E F Filter Sample E->F J Inject Samples F->J G Equilibrate HPLC System H Inject Blank G->H H->I I->J K Acquire Chromatograms I->K J->K L Integrate Peak Areas K->L M Construct Calibration Curve L->M N Quantify NMP in Samples M->N

Experimental workflow for NMP quantification by HPLC.

Method_Comparison cluster_main Analytical Methods for this compound Quantification cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_ce Capillary Electrophoresis NMP This compound HPLC_Principle Principle: Partition Chromatography NMP->HPLC_Principle LCMS_Principle Principle: Chromatography + Mass Analysis NMP->LCMS_Principle CE_Principle Principle: Differential Electrophoretic Mobility NMP->CE_Principle HPLC_Advantages Advantages: Robust, Widely Available HPLC_Disadvantages Disadvantages: Moderate Sensitivity LCMS_Advantages Advantages: High Sensitivity & Selectivity LCMS_Disadvantages Disadvantages: Matrix Effects, Cost CE_Advantages Advantages: High Efficiency, Low Sample Volume CE_Disadvantages Disadvantages: Lower Concentration Sensitivity

Comparison of analytical methods for NMP quantification.

References

N-Methylpyridinium vs. Other Quaternary Ammonium Compounds in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal phase-transfer catalyst is paramount for the success of biphasic organic reactions. Quaternary ammonium (B1175870) compounds (QACs), or "quat" salts, are a versatile and effective class of phase-transfer catalysts (PTCs) that enhance reaction rates, improve yields, and allow for milder reaction conditions by facilitating the transfer of reactants between immiscible phases.[1] Among these, N-Methylpyridinium (NMP) salts offer a unique profile compared to more conventional tetralkylammonium salts like Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC).

This guide provides a detailed comparative analysis of the performance of this compound iodide against other common quaternary ammonium salts in a representative organic transformation. The information presented is supported by experimental data to aid in catalyst selection for specific research and development needs.

The Role of Quaternary Ammonium Compounds in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between two or more reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[2][3] The PTC, typically a quaternary ammonium salt, transports an ionic reactant (anion) from the aqueous phase into the organic phase where the reaction occurs.[2][4] This is achieved through the formation of a lipophilic ion pair between the quaternary ammonium cation (Q⁺) and the reactant anion (Nu⁻), which can then cross the phase boundary.[3] Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate.[3] The catalyst then returns to the aqueous phase to repeat the cycle.[4] This process eliminates the need for expensive or hazardous solvents that would dissolve all reactants in a single phase, making PTC a cornerstone of green chemistry.[5][6]

Comparative Performance in Nucleophilic Substitution

To illustrate the differences in catalytic efficacy, we compare the performance of this compound iodide, Tetrabutylammonium bromide (TBAB), and Benzyltriethylammonium chloride (BTEAC) in the synthesis of 1,4-dihydropyridines. The data below is synthesized from a study on the catalytic activity of various QACs in this reaction.[7]

Table 1: Comparison of Quaternary Ammonium Catalysts in the Synthesis of 1,4-Dihydropyridines [7]

CatalystStructureReaction Time (min)Yield (%)
This compound iodide12085
Tetrabutylammonium bromide (TBAB)9094
Benzyltriethylammonium chloride (BTEAC)9092
Cetyltrimethylammonium bromide (CTAB)15088
No Catalyst-36045

Note: The data presented in this table is based on the results for the synthesis of 1,4-dihydropyridines as reported in the cited literature.[7] Actual yields and reaction times may vary depending on the specific substrates and reaction conditions.

From the data, it is evident that while this compound iodide is an effective catalyst, providing a significant rate enhancement and high yield compared to the uncatalyzed reaction, catalysts like TBAB and BTEAC exhibit superior performance with shorter reaction times and higher yields under the same conditions.[7] The higher efficiency of TBAB and BTEAC can be attributed to their greater lipophilicity, which allows for more efficient transport of the anion into the organic phase.[1]

Experimental Protocols

To provide a practical basis for comparison, a detailed methodology for the synthesis of 1,4-dihydropyridines, as adapted from the literature, is provided below.[7]

General Procedure for the Synthesis of 1,4-Dihydropyridines:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine an aromatic aldehyde (10 mmol), ethyl acetoacetate (B1235776) (20 mmol), and ammonium acetate (B1210297) (15 mmol).[1]

  • Catalyst Addition: Add the selected quaternary ammonium salt (1 mmol, 10 mol%) to the mixture.

  • Solvent and Heating: Add 20 mL of ethanol (B145695) as the solvent and heat the reaction mixture to 60°C with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.[1]

Visualizing Catalytic Processes

To better understand the underlying principles, the following diagrams illustrate the general mechanism of phase-transfer catalysis and a typical experimental workflow for catalyst comparison.

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Na⁺ + Nu⁻ B Q⁺X⁻ (Catalyst) A->B Anion Exchange C Na⁺ + X⁻ B->C D Q⁺Nu⁻ (Ion Pair) B->D Phase Transfer E R-Y (Substrate) D->E Reaction F R-Nu (Product) E->F SN2 Reaction F->B Catalyst Regeneration G start Select Catalysts (NMP, TBAB, BTEAC) prep Prepare Reaction Mixtures (Substrates, Solvent, Base) start->prep add_cat Add Catalyst to Each Reaction prep->add_cat react Run Reactions under Identical Conditions (Temp, Time, Stirring) add_cat->react monitor Monitor Progress (TLC/GC) react->monitor workup Quench and Work-up monitor->workup analyze Isolate and Analyze Products (Yield, Purity) workup->analyze compare Compare Performance Data analyze->compare

References

Assessing the In Vivo Efficacy of N-Methylpyridinium Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylpyridinium (NMP) derivatives are emerging as a versatile class of compounds with therapeutic potential in oncology and neurodegenerative diseases. Their unique chemical properties, including increased water solubility and potential for targeted delivery, make them attractive candidates for drug development. This guide provides an objective comparison of the in vivo efficacy of NMP derivatives in relevant animal models, supported by experimental data and detailed protocols to aid in the design and evaluation of future studies.

Anticancer Efficacy: this compound-Paclitaxel Prodrug

A significant advancement in cancer therapeutics involves the development of prodrugs to enhance the efficacy and reduce the toxicity of established chemotherapeutic agents. One such example is the 2'-(this compound acetate)-paclitaxel (2'-MPA-paclitaxel) prodrug, designed to improve upon the poor water solubility and systemic toxicity of paclitaxel (B517696).

Comparative Efficacy in Preclinical Cancer Models

In vivo studies have demonstrated the superior anti-tumor response of the 2'-MPA-paclitaxel prodrug compared to the parent compound, paclitaxel, in several xenograft models. The prodrug not only showed enhanced efficacy but also a more favorable toxicity profile.[1]

CompoundAnimal ModelCancer TypeEfficacy SummaryReference
2'-MPA-paclitaxel Xenograft (mice)Non-small cell lung carcinomaInduced regression of primary tumors. Superior to parental paclitaxel.[1]
Xenograft (mice)Ovarian carcinomaInduced regression of primary tumors. Superior to parental paclitaxel.[1]
Xenograft (mice)Prostate cancerInduced regression of primary tumors. Superior to parental paclitaxel.[1]
Paclitaxel (comparator) Xenograft (nude mice)Non-small cell lung cancer (A549, NCI-H23, NCI-H460)Statistically significant tumor growth inhibition compared to control.[2]
Xenograft (nude mice)Ovarian carcinoma (HOC22-S, HOC18)Induced complete tumor regression in 67-100% of mice at the highest dosage.[1]
Xenograft (mice)Prostate cancer (RM-1)Significant reduction in tumor growth at doses of 4 mg/kg or higher.[3]

Note: Specific quantitative data on tumor growth inhibition percentages for 2'-MPA-paclitaxel were not publicly available in the cited abstract. The qualitative outcome reported was "regression of primary tumors," indicating a significant reduction in tumor size.

Experimental Protocol: In Vivo Xenograft Tumor Model

The following is a generalized protocol for assessing the in vivo efficacy of anticancer agents in a subcutaneous xenograft mouse model, based on common practices.[2]

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung, SKOV3 for ovarian, DU145 for prostate) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 1 x 10^7 tumor cells in a sterile medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, paclitaxel, 2'-MPA-paclitaxel). Drugs are administered via an appropriate route (e.g., intravenously or intraperitoneally) at predetermined doses and schedules.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Data Collection Data Collection Drug Administration->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Experimental workflow for in vivo xenograft studies.

Neuroprotective Efficacy: this compound Derivatives in Neurodegeneration Models

NMP and its derivatives have also been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease and neuroinflammation. These compounds have shown promise in mitigating key pathological features in animal models.

Comparative Efficacy in Alzheimer's Disease and Neuroinflammation Models

Studies have evaluated the effects of NMP derivatives on amyloid-beta (Aβ) pathology, neuroinflammation, and cognitive function in mouse models of Alzheimer's disease. The results are compared with donepezil, a standard-of-care acetylcholinesterase inhibitor used for symptomatic treatment of Alzheimer's.

CompoundAnimal ModelDisease ModelKey Efficacy Endpoints & ResultsReference
N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) C57BL/6N miceIntracerebroventricular Aβ1–42 injection- Reduced Amyloid Pathology: Significantly decreased the expression of BACE-1 and Aβ in the cortex and hippocampus.- Improved Cognitive Function: Showed improvements in behavioral deficits in the Morris water maze and Y-maze tests.- Reduced Neuroinflammation: Attenuated the activation of pNF-ĸB and downstream inflammatory mediators.[4][5][6][7]
This compound (NMP) Human glioblastoma cells (in vitro)LPS-induced neuroinflammation- Reduced Pro-inflammatory Cytokines: Attenuated the expression of IL-1β, TNF-α, and IL-6.- Inhibited NF-κB Pathway: Suppressed the activation of the NF-κB signaling pathway.[8][9][10]
Donepezil (comparator) APP/PS1 transgenic miceAlzheimer's Disease- Improved Cognitive Function: Significantly improved performance in the novel object recognition test and Morris water maze test.- Reduced Neuroinflammation: Inhibited the expression of CD68 (a marker of microglial activation) and reduced the release of TNF-α and IL-1β.- Reduced Amyloid Burden: Decreased insoluble Aβ40/Aβ42 levels.[11]
Experimental Protocols

This protocol is based on the study by Ali et al. (2023).[4][5][6][7]

  • Animal Model: Adult male C57BL/6N mice are used.

  • Aβ1–42 Administration: Mice are anesthetized, and a single intracerebroventricular injection of Aβ1–42 (e.g., 5 µL of a 1 mg/mL solution) is administered into the brain to induce Alzheimer's-like pathology.

  • Treatment: The NMP derivative (e.g., 50 mg/kg/day) is administered, typically via intraperitoneal injection, for a specified period (e.g., three consecutive weeks).

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze (to evaluate spatial learning and memory) and the Y-maze (to assess spatial working memory).

  • Biochemical and Histological Analysis: After the treatment period, brain tissues (cortex and hippocampus) are collected for analysis. Western blotting is used to quantify the levels of key proteins such as BACE-1, Aβ, and synaptic markers. Immunohistochemistry can be used to visualize amyloid plaques and glial cell activation.

This is a general protocol for inducing systemic inflammation that leads to neuroinflammation.[3][12][13]

  • Animal Model: Typically, adult mice (e.g., C57BL/6) are used.

  • LPS Administration: Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli) is administered via intraperitoneal injection at a dose ranging from 0.25 to 5 mg/kg to induce a systemic inflammatory response.

  • Treatment: The test compound (e.g., an NMP derivative) is administered either before (pre-treatment) or after (post-treatment) the LPS challenge.

  • Endpoint Analysis: At a specified time point after LPS injection (e.g., 24 hours), animals are euthanized, and brain tissue is collected. The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of glial activation are measured using techniques like RT-PCR, ELISA, or Western blotting.

Signaling Pathway: NMP and the NF-κB Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9][10] This pathway is a critical regulator of inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates & degrades NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to NMP Derivative NMP Derivative NMP Derivative->IKK Complex inhibits Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of

Inhibition of the NF-κB pathway by NMP derivatives.

Conclusion

This compound derivatives represent a promising avenue for the development of novel therapeutics for cancer and neurodegenerative diseases. The 2'-MPA-paclitaxel prodrug has demonstrated superior preclinical efficacy over paclitaxel, highlighting the potential of the NMP moiety to improve the therapeutic index of existing drugs. In the context of neurodegeneration, NMP derivatives have shown the ability to mitigate key pathological features such as amyloid-beta accumulation and neuroinflammation in animal models.

The data and protocols presented in this guide offer a valuable resource for researchers in the field. Further investigation, including more detailed quantitative in vivo studies and exploration of a wider range of NMP derivatives, is warranted to fully elucidate their therapeutic potential and advance these promising compounds towards clinical application.

References

comparative analysis of N-Methylpyridinium content in different coffee roasts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of N-Methylpyridinium (NMP) content across different coffee roasts reveals a significant correlation between the degree of roast and the concentration of this bioactive compound. This guide provides researchers, scientists, and drug development professionals with a comparative overview of NMP levels in light, medium, and dark roast coffees, supported by experimental data and detailed analytical methodologies.

This compound is a thermal degradation product of the alkaloid trigonelline (B31793), which is naturally present in green coffee beans.[1][2] The roasting process, particularly at temperatures exceeding 220°C, induces the decarboxylation of trigonelline, leading to the formation of NMP.[1][2] Consequently, the concentration of NMP is directly influenced by the intensity and duration of the roasting process, with darker roasts generally exhibiting higher levels of the compound.[2]

Comparative Analysis of this compound Content

The following table summarizes the quantitative data on this compound content in various coffee roasts, compiled from multiple analytical studies. The data clearly indicates a progressive increase in NMP concentration with the increasing darkness of the roast.

Roast LevelThis compound (NMP) ContentReference
Light Roast~500 µg/g (~0.5 mg/g)[1]
Light Roast22 mg/L[3]
Light Roast (steam-treated)5 mg/L[3]
Medium Roast (market blend)29 mg/L[4]
Dark Roast>2000 µg/g (>2.0 mg/g)[1]
Dark Roast>30 mg/L[3]
Dark Roastup to 0.25% by weight (2.5 mg/g)[5]
Dark Brown Roast Blend87 mg/L[4]

Formation of this compound during Roasting

The chemical transformation of trigonelline to this compound is a key reaction occurring during coffee roasting. The following diagram illustrates this process.

formation_of_NMP Trigonelline Trigonelline (in Green Coffee Beans) Heat Roasting (>220°C) Trigonelline->Heat NMP This compound (NMP) (in Roasted Coffee) Heat->NMP Decarboxylation CO2 Carbon Dioxide (CO2) Heat->CO2

Formation of NMP from Trigonelline during roasting.

Experimental Protocols

The quantification of this compound in coffee is predominantly achieved through High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or tandem Mass Spectrometry (MS/MS). Below is a synthesized protocol based on methodologies reported in the literature.

1. Sample Preparation (Coffee Brew)

  • Apparatus: Coffee maker (e.g., drip coffee maker), filter paper.

  • Procedure:

    • Weigh a standardized amount of ground coffee (e.g., 10 g).

    • Use a fixed volume of hot water (e.g., 160 mL, to achieve a water-to-powder ratio of ≥16 w/w for quantitative extraction) at a controlled temperature (e.g., 95°C).[5][6]

    • Brew the coffee according to the standard operation of the coffee maker.

    • Allow the coffee brew to cool to room temperature.

    • Filter the coffee brew through a 0.45 µm syringe filter into an HPLC vial for analysis.

2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: Phenyl-hexyl reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.3% aqueous formic acid (pH 2.4) and methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode-array detector set to monitor at a wavelength of 264 nm for NMP.

    • Injection Volume: 10 µL.

  • Quantification: NMP is quantified by comparing the peak area in the sample chromatogram to a calibration curve prepared from certified this compound standards.

3. Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS)

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Mobile Phase: A gradient of ammonium (B1175870) formate-buffered aqueous acetonitrile.

    • Flow Rate: A typical UPLC flow rate (e.g., 0.4 mL/min).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for NMP (e.g., m/z 94.1 → 79.1).

  • Quantification: Quantification is achieved using a stable isotope-labeled internal standard (e.g., d3-NMP) and a calibration curve.

The following diagram outlines the general workflow for the analysis of this compound in coffee.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing Coffee_Beans Roasted Coffee Beans Grinding Grinding Coffee_Beans->Grinding Brewing Brewing (Hot Water Extraction) Grinding->Brewing Filtering Filtering (0.45 µm) Brewing->Filtering HPLC_DAD HPLC-DAD Analysis Filtering->HPLC_DAD UPLC_MSMS UPLC-MS/MS Analysis Filtering->UPLC_MSMS Quantification Quantification (vs. Calibration Curve) HPLC_DAD->Quantification UPLC_MSMS->Quantification

Workflow for NMP analysis in coffee.

References

N-Methylpyridinium's Neuroprotective Effects: A Comparative Analysis in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Methylpyridinium's Neuroprotective Performance and Supporting Experimental Data.

This compound (NMP), a compound formed during the roasting of coffee beans, has emerged as a potential neuroprotective agent.[1][2] This guide provides a comprehensive comparison of NMP's neuroprotective effects in various cell models, juxtaposed with other alternative compounds. The information is curated to assist researchers in evaluating its potential for further preclinical development.

Quantitative Data Summary

The neuroprotective effects of this compound (NMP) have been quantified in a human glioblastoma cell line, U87MG, challenged with lipopolysaccharide (LPS) to induce neuroinflammation. The primary mechanism of action identified is the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines.[1][2][3]

Table 1: Neuroprotective Effects of this compound (NMP) in LPS-Treated U87MG Cells

BiomarkerTreatmentResultReference
Cell ViabilityLPS (1 µg/mL)Decreased[3]
NMP (0.5 µM) + LPS (1 µg/mL)Increased compared to LPS alone[3]
IL-1β mRNANMP (0.5 µM) + LPS (1 µg/mL)Significantly decreased[3]
TNF-α mRNANMP (0.5 µM) + LPS (1 µg/mL)Significantly decreased[3]
IL-6 mRNANMP (0.5 µM) + LPS (1 µg/mL)Significantly decreased[3]
p-IκBα proteinNMP (0.5 µM) + LPS (1 µg/mL)Significantly reduced[3]
p-NF-κB p65 proteinNMP (0.5 µM) + LPS (1 µg/mL)Significantly reduced[3]

While direct comparative studies of NMP against other neuroprotective agents are limited, its anti-inflammatory effects can be contextualized by examining the performance of other compounds in different, yet relevant, neurotoxicity models. The 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity model in SH-SY5Y and PC12 cells is a widely used paradigm for Parkinson's disease research.

Table 2: Performance of Alternative Neuroprotective Agents in MPP+-Induced Neurotoxicity Models

CompoundCell ModelKey Protective EffectsReference
Soyasaponin I SH-SY5YIncreased cell viability, decreased LDH release, reduced apoptotic nuclei, inhibited ROS accumulation, reversed inhibition of p-AKT and p-GSK3β.
Phellodendri Cortex Extract PC-12Inhibited apoptosis, decreased Bax/Bcl-2 ratio, inhibited cytochrome c release, attenuated caspase-3 activation.
Erythropoietin (EPO) PC-12Increased cell viability, reduced apoptosis, decreased ROS formation, preserved mitochondrial membrane potential, attenuated Bax/Bcl-2 ratio and caspase-3 activation.
Melatonin PC-12Increased cell survival, abolished LDH leakage, increased TH+ cells.
Atractylenolide-I SH-SY5YInhibited loss of cell viability, decreased pro-apoptotic proteins (p53, cytochrome c, caspase-3), restored Bax/Bcl-2 mRNA ratio, induced heme-oxygenase-1.
L-carnitine Rat forebrain primary culturesReduced MPP+-induced apoptosis, blocked the decrease in BCL-X(L)/Bax ratio and PSA-NCAM protein levels.
Selegiline SK-N-SHAttenuated increases in ROS, lipid peroxidation, cytochrome-c release, and NF-κB activation; preserved mitochondrial membranes.[4]
Fasudil (Rho-kinase inhibitor) SH-SY5YImproved cell viability in a dose-dependent manner.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of NMP's neuroprotective effects.

Cell Culture and Treatment (U87MG Cells)

Human glioblastoma U87MG cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are pre-treated with NMP (0.5 µM) for 1 hour, followed by exposure to LPS (1 µg/mL) for 24 hours to induce neuroinflammation.[1][2]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed U87MG cells in a 96-well plate at a density of 6 × 10³ cells/well.

  • After cell attachment, treat the cells as described in the "Cell Culture and Treatment" section.

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[2]

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
  • After treatment, extract total RNA from U87MG cells using a suitable RNA isolation kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for IL-1β, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.[3]

Western Blot Analysis for Signaling Pathway Proteins
  • Lyse the treated U87MG cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the total protein or loading control.[3]

Mandatory Visualizations

Signaling Pathway Diagram

NMP_NFkB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NMP This compound (NMP) NMP->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-1β, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Inflammation Neuroinflammation Pro_inflammatory_Genes->Inflammation

Caption: NMP inhibits LPS-induced neuroinflammation via the NF-κB pathway.

Experimental Workflow Diagram

Neuroprotection_Workflow start Start: Cell Culture (e.g., U87MG, SH-SY5Y, PC12) treatment Treatment Groups: 1. Control 2. Toxin (LPS/MPP+) 3. NMP/Alternative + Toxin 4. NMP/Alternative alone start->treatment incubation Incubation (Specified duration) treatment->incubation assays Endpoint Assays incubation->assays viability Cell Viability (MTT Assay) assays->viability cytokines Inflammatory Markers (qRT-PCR/ELISA) assays->cytokines western Signaling Proteins (Western Blot) assays->western ros Oxidative Stress (ROS Assay) assays->ros analysis Data Analysis & Interpretation viability->analysis cytokines->analysis western->analysis ros->analysis conclusion Conclusion on Neuroprotective Efficacy analysis->conclusion

Caption: General workflow for evaluating neuroprotective compounds in vitro.

References

N-Methylpyridinium as a Dietary Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of N-Methylpyridinium (NMP) as a biomarker for coffee consumption in human studies, compared with alternative biomarkers. This guide provides supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their study design and data interpretation.

This compound (NMP) has emerged as a promising dietary biomarker for assessing coffee consumption in human intervention and epidemiological studies. Unlike self-reported dietary data, which can be prone to recall bias, biomarkers offer an objective measure of intake. NMP is a pyrolysis product of trigonelline (B31793), an alkaloid abundant in green coffee beans. The roasting process transforms a portion of trigonelline into NMP, making its presence in biological fluids a specific indicator of roasted coffee intake. This guide provides a comprehensive cross-validation of NMP and compares its performance with other potential biomarkers.

Comparative Performance of Dietary Biomarkers for Coffee Consumption

The selection of a suitable dietary biomarker depends on several factors, including its sensitivity, specificity, dose-response relationship, and the time window of detection. The following tables summarize the quantitative performance of this compound and its primary alternative, trigonelline, based on available human studies.

Biomarker Matrix Detection Window Post-Consumption Correlation with Coffee Intake Key Findings
This compound (NMP) Urine, PlasmaUp to 72 hours in urine[1][2][3]Positive correlationElevated urinary concentrations observed for up to 72 hours after a single dose of coffee (p=0.002)[1][2][3]. Proposed as a reliable qualitative biomarker to distinguish coffee drinkers from non-drinkers[4].
Trigonelline Urine, PlasmaUp to 48 hours in urine[1][2][3]Positive correlationElevated urinary concentrations detected for up to 48 hours after a single coffee dose (p=0.001)[1][2][3].
Biomarker Study Population Sample Size Area Under the ROC Curve (AUC) Sensitivity Specificity
This compound (NMP) Coffee drinkers vs. non-coffee drinkers4280.89 (Urine)Not explicitly statedNot explicitly stated
Trigonelline Not available in a directly comparable study----

Note: While a direct head-to-head comparison of sensitivity and specificity in the same study population is limited, the AUC for urinary NMP indicates good discriminatory power between coffee consumers and non-consumers[5].

Experimental Protocols

Accurate and reproducible measurement of dietary biomarkers is crucial for the validity of research findings. Below are detailed methodologies for the analysis of this compound in human urine, based on protocols described in the cited literature.

Protocol: Quantification of this compound in Human Urine using HILIC-MS/MS

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to remove particulate matter[6].

  • Dilute an aliquot of the urine supernatant with an equal volume of acetonitrile (B52724) containing a known concentration of an internal standard (e.g., d3-N-methylpyridinium)[1].

  • Vortex the mixture and centrifuge again to precipitate any proteins.

  • Transfer the clear supernatant to an autosampler vial for analysis[1].

2. HILIC-MS/MS Analysis:

  • Chromatographic System: Waters Acquity UPLC system or equivalent[6].

  • Column: Waters BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[6].

  • Mobile Phase A: Water with 0.2% acetic acid and 10 mM ammonium (B1175870) acetate[6].

  • Mobile Phase B: Acetonitrile with 0.2% acetic acid and 2 mM ammonium acetate[6].

  • Flow Rate: 0.25 mL/min[6].

  • Gradient: Isocratic elution with a high percentage of acetonitrile is typically used for HILIC separation of polar compounds like NMP[6].

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., 4000 QTRAP) equipped with an electrospray ionization (ESI) source operating in positive ion mode[6].

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for NMP and its internal standard.

3. Data Analysis:

  • Quantify NMP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

  • Normalize urinary concentrations to creatinine (B1669602) levels to account for variations in urine dilution.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures.

cluster_coffee Coffee Bean Roasting cluster_human Human Metabolism & Excretion Trigonelline Trigonelline NMP_formation This compound (NMP) Trigonelline->NMP_formation Heat (Pyrolysis) Ingestion Coffee Ingestion NMP_formation->Ingestion Absorption Absorption in Gut Ingestion->Absorption Circulation Circulation in Blood Absorption->Circulation Excretion Excretion in Urine Circulation->Excretion cluster_workflow Analytical Workflow for NMP Quantification SampleCollection Urine Sample Collection Preparation Sample Preparation (Centrifugation, Dilution) SampleCollection->Preparation Analysis HILIC-MS/MS Analysis Preparation->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

References

A Head-to-Head Comparison: N-Methylpyridinium Derivatization Agents Versus Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly in life sciences and drug development, the sensitive and accurate quantification of molecules is paramount. Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone technique for improving detection in mass spectrometry (MS) and chromatography. This guide provides a head-to-head comparison of N-Methylpyridinium-based derivatization agents against established alternatives, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performances.

Introduction to this compound Agents

This compound salts, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) and 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), have emerged as effective derivatization reagents.[1] They are particularly valued for their ability to introduce a permanently charged moiety onto target molecules, thereby significantly enhancing ionization efficiency in electrospray ionization (ESI) mass spectrometry.[2][3] This derivatization strategy is applicable to a range of functional groups, including hydroxyls, primary amines, and thiols.[1][4][5]

Performance Comparison

The efficacy of a derivatization agent is judged on several key parameters: reaction efficiency, enhancement of analytical signal, stability of the derivative, and breadth of application. Below is a summary of how this compound agents stack up against other widely used reagents.

Quantitative Data Summary

The following tables summarize the performance of this compound reagents in comparison to established agents based on experimental data from published studies.

Table 1: Comparison of Signal-to-Noise (S/N) Ratios for Derivatized Catecholamines and Amino Acids

AnalyteDerivatization AgentS/N Ratio
Dopamine TMPy 661
DPP20
FMP-1049
L-DOPA TMPy 532
DPP30
FMP-1061
GABA TMPy 19
DPP10
FMP-1021

Data sourced from a comparative analysis of derivatization reagents for catecholamines and amino acids. TMPy (2,4,6-trimethylpyrylium) is an this compound-related agent.[1][6]

Table 2: Performance Metrics for Vitamin D3 Metabolite Derivatization

ParameterFMP-TSAmplifex4-phenyl-1,2,4-triazolin-3,5-dione
Reaction Time 15 min> 15 min> 15 min
Linearity (r²) 0.9977 - 0.9992Not ReportedNot Reported
Relative Recovery 95 - 111%Not ReportedNot Reported
Derivative Stability Stable for 24h at -20°CNot ReportedNot Reported

FMP-TS (2-fluoro-1-methylpyridinium p-toluene sulfonate) demonstrated a faster reaction time compared to established agents for vitamin D analysis.[4]

Table 3: Improvement in Detection Limits

AnalyteDerivatization AgentImprovement Factor
Buprenorphine 2-fluoro-1-methylpyridinium-p-toluene-sulfonate~8-fold
Organic Acids N-(4-aminophenyl)piperidine22 to 3800-fold
Estradiol 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) + Methyl Iodide>2000-fold

This table highlights the significant improvements in detection limits achieved by various derivatization strategies, including an this compound agent for buprenorphine.[2][7]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research findings. The following are summarized protocols for derivatization using this compound agents and a common established agent.

Protocol 1: Derivatization of Vitamin D3 Metabolites with FMP-TS
  • Sample Preparation: Extract Vitamin D3 metabolites from human serum.

  • Reagent Preparation: Prepare a 5 mg/ml solution of 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) in dry acetonitrile (B52724) (ACN) containing 1% (v/v) triethylamine (B128534) (TEA).

  • Derivatization Reaction: Add the FMP-TS solution to the dried sample extract.

  • Incubation: Incubate the mixture at 40°C for 15 minutes.

  • Analysis: The derivatized sample is then ready for UHPLC-MS/MS analysis.[4]

Protocol 2: Derivatization of Catecholamines and Amino Acids with TMPy
  • Reagent Preparation: Prepare solutions of 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy).

  • Reaction: Mix the analyte (dopamine, L-DOPA, GABA, or glycine) with the TMPy reagent.

  • Analysis: Analyze the derivatized samples using MALDI mass spectrometry.[1][6]

Protocol 3: Derivatization with Dansyl Chloride (An Established Agent)
  • Sample Preparation: Prepare the analyte solution.

  • Reagent Preparation: Prepare a solution of dansyl chloride.

  • Reaction: Mix the analyte with the dansyl chloride solution in an appropriate buffer (e.g., acetone-water) and adjust the pH to be alkaline.

  • Incubation: Heat the mixture, for example, at 60°C for a specified time.

  • Quenching: Stop the reaction by adding a suitable reagent.

  • Analysis: The derivatized sample can then be analyzed by LC-MS.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate the chemical pathways and experimental processes described.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte Analyte in Biological Matrix Extraction Extraction & Purification Analyte->Extraction Dried_Analyte Dried Analyte Extraction->Dried_Analyte Reaction Reaction & Incubation Dried_Analyte->Reaction Reagent Derivatization Reagent (e.g., FMP-TS) Reagent->Reaction Derivatized_Sample Derivatized Sample Reaction->Derivatized_Sample LC_Separation LC Separation Derivatized_Sample->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection FMP_TS_Reaction cluster_reactants Reactants cluster_products Products FMP 2-Fluoro-1-methylpyridinium (FMP) Product N-Methylpyridyl Ether Derivative (R-O-MP+) FMP->Product Nucleophilic Substitution Analyte Analyte with -OH group (R-OH) Analyte->Product Nucleophilic Substitution Base Base (e.g., TEA) Base->Product Nucleophilic Substitution Leaving_Group Fluoride Ion (F-)

References

benchmarking N-Methylpyridinium-based synthetic methods against existing protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for N-Methylpyridinium (NMP) reveals a variety of approaches, ranging from classical chemical synthesis to more modern catalytic and biochemical routes. This guide provides a detailed comparison of these methods, offering experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methods for this compound

The synthesis of this compound and its derivatives can be achieved through several distinct protocols, each with its own set of advantages and disadvantages regarding yield, reaction conditions, and environmental impact. Below is a summary of key quantitative data for various methods.

Method ClassificationMethylating AgentCatalyst/ReagentSolventReaction Temperature (°C)Reaction TimeReported Yield (%)Reference
Classical N-Alkylation Dimethyl sulfate (B86663)NoneNoneNot specifiedNot specifiedHigh (implied)[1][2]
Methyl iodideNoneNot specifiedNot specifiedNot specifiedNot specified[3]
Modified N-Alkylation Phenyl trimethylammonium iodideCesium carbonateToluene (B28343)12018-24 hoursNot specified for NMP[4]
Vapor-Phase Catalytic Methanol (B129727)Nickel-nickel oxideVapor phase250 - 320Not specified~3% (for methylpyridines)[5]
Gas-Phase Catalytic Not specifiedCdO-Cr2O3-kaolinGas phase340 - 420Not specifiedUp to 70.2% (for methylpyridines)[6]
Green Synthesis Aromatic aldehyde, β-ketoester[BMIM][OH] (ionic liquid)[BMIM][OH]5015 minutes (initial step)Good to excellent (for derivatives)
Selective N-Methylation Methyl triflateProton (as protecting group), Sodium hydrideDioxaneNot specifiedNot specified64% (for functionalized derivative)[7]
Enzymatic S-adenosyl-L-methioninePyridine (B92270) N-methyltransferaseAqueous bufferNot specifiedNot specifiedDemonstrable[8]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Classical N-Alkylation using Dimethyl Sulfate

This is a traditional and straightforward method for the preparation of this compound.

  • Reaction Principle: Pyridine acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate to form the this compound cation.

  • Procedure:

    • Pyridine is treated directly with dimethyl sulfate.[1]

    • The reaction is typically exothermic and may require initial cooling.

    • The resulting product is the this compound methyl sulfate salt.[1]

    • If other anions are desired, an ion exchange step can be performed. For instance, hygroscopic pyridinium (B92312) methyl sulfates can be converted to less-soluble perchlorates.[2]

N-Methylation of Pyridine-2-Carboxamides

This method is specific for amide-substituted pyridines and utilizes a solid, easy-to-handle methylating agent.[4]

  • Reaction Principle: The amide N-H bond is deprotonated by a base, and the resulting anion undergoes nucleophilic attack on the methylating agent.

  • Materials:

    • Pyridine-2-carboxamide derivative

    • Phenyl trimethylammonium iodide (PhMe₃NI)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene

  • Procedure:

    • In a glass vial, combine the pyridine-2-carboxamide (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).[4]

    • Add anhydrous toluene and seal the vial.[4]

    • Heat the mixture at 120 °C with vigorous stirring for 18-24 hours.[4]

    • Monitor the reaction progress using TLC or LC-MS.[4]

    • After completion, cool the reaction, add deionized water, and extract the product with ethyl acetate.[4]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[4]

    • Purify the crude product by flash column chromatography.[4]

Vapor-Phase Catalytic Methylation

This industrial-oriented method produces methylpyridines, which are isomers of this compound, by reacting pyridine with methanol at high temperatures over a catalyst.

  • Reaction Principle: Pyridine and an organic compound capable of forming methyl radicals (like methanol) are passed over a nickel-nickel oxide catalyst in the vapor phase at elevated temperatures.[5]

  • Procedure:

    • The reaction is conducted in a vapor-phase reactor.

    • Pyridine and methanol are introduced into the reactor containing a nickel-nickel oxide catalyst.[5]

    • The reaction temperature is maintained between 250 °C and 320 °C.[5]

    • The products, primarily α-picoline (2-methylpyridine), are collected after condensation.[5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification Pyridine Pyridine Reaction_Vessel Reaction Vessel (with optional solvent/catalyst) Pyridine->Reaction_Vessel Add Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction_Vessel Add NMP_Product This compound Salt Reaction_Vessel->NMP_Product Forms Purification Purification (e.g., Recrystallization, Chromatography) NMP_Product->Purification Purify

Caption: A generalized workflow for the synthesis of this compound salts.

Signaling_Pathway cluster_precursor Biosynthesis cluster_formation Thermal Conversion cluster_product Product Trigonelline (B31793) Trigonelline (in Coffee Beans) Roasting Roasting Process Trigonelline->Roasting NMP This compound (in Coffee) Roasting->NMP

Caption: Formation of this compound from trigonelline during coffee roasting.[1]

References

N-Methylpyridinium: A Coffee-Derived Compound in the Landscape of Metabolic Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

N-Methylpyridinium (NMP) is a compound formed during the roasting of coffee beans and is established as a reliable biomarker for coffee consumption. Emerging preclinical evidence suggests that NMP may influence metabolic processes, sparking interest in its potential relevance to metabolic diseases. This guide provides a comparative overview of NMP in the context of clinically validated biomarkers for Type 2 Diabetes (T2D) and Non-Alcoholic Fatty Liver Disease (NAFLD), offering a resource for researchers and drug development professionals exploring novel therapeutic and diagnostic avenues.

This compound: Beyond a Coffee Marker?

While the clinical validation of this compound (NMP) is currently limited to its role as a biomarker for roasted coffee intake, preliminary in-vitro studies suggest potential bioactivities relevant to metabolic health. Research on HepG2 liver cells has indicated that NMP may promote glucose utilization.[1] Specifically, studies have shown that NMP can enhance oxygen consumption rates and increase ATP levels, with glucose being the primary energy source.[1] This is evidenced by an augmented glucose uptake of up to 18.1% at a concentration of 0.09 μM in these cells.[1]

Furthermore, in human adipocytes, NMP has demonstrated anti-inflammatory and insulin-sensitizing properties. It has been shown to reverse the suppression of insulin-stimulated Akt phosphorylation caused by tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine implicated in insulin (B600854) resistance.[2] NMP also appears to restore the expression of adiponectin, an important anti-inflammatory adipokine, and downregulate the activation of the pro-inflammatory JNK signaling pathway.[2] These preclinical findings suggest a potential, though not yet clinically validated, role for NMP in pathways related to glucose metabolism and inflammation, key features of metabolic diseases.

Established Biomarkers for Metabolic Diseases: A Comparative Analysis

A definitive diagnosis and the monitoring of metabolic diseases such as Type 2 Diabetes and NAFLD currently rely on a panel of well-established biomarkers. The following tables provide a quantitative comparison of some of the most commonly used non-invasive biomarkers for these conditions.

Table 1: Comparison of Key Biomarkers for Type 2 Diabetes

BiomarkerPrinciplePerformance
Fasting Plasma Glucose (FPG) Measures blood glucose concentration after an overnight fast (at least 8 hours).[3]Diagnostic Cut-offs: <100 mg/dL (Normal), 100-125 mg/dL (Prediabetes), ≥126 mg/dL (Diabetes) on two separate occasions.[4]
Hemoglobin A1c (HbA1c) Measures the percentage of glycated hemoglobin, reflecting average blood glucose over the past 2-3 months.[5]Diagnostic Cut-offs: <5.7% (Normal), 5.7%-6.4% (Prediabetes), ≥6.5% (Diabetes) on two separate occasions.[4]

Table 2: Comparison of Key Non-Invasive Biomarkers for NAFLD

BiomarkerPrinciplePerformance (Sensitivity, Specificity, AUC)
NAFLD Liver Fat Score A scoring system based on the presence of metabolic syndrome, type 2 diabetes, fasting serum insulin, AST, and the AST/ALT ratio to predict the presence of NAFLD.[6]- Sensitivity: 86%, Specificity: 71% (for a cut-off score > -0.640)[6]- AUC: 0.72 - 0.85[7][8]
Fatty Liver Index (FLI) An algorithm based on Body Mass Index (BMI), waist circumference, triglycerides, and gamma-glutamyl transferase (GGT) to predict hepatic steatosis.[9]- Sensitivity: 61-87%, Specificity: 71.3-86% (depending on the cut-off and population)[7][10]- AUC: 0.733 - 0.85[11][12]

Experimental Protocols for Key Biomarkers

Detailed and standardized experimental protocols are crucial for the reliable measurement and comparison of biomarkers. Below are summaries of the methodologies for the discussed biomarkers.

Measurement of Fasting Plasma Glucose (FPG)
  • Patient Preparation: The individual must fast for a minimum of 8 hours (overnight fasting is typical), during which only water is permitted.[3]

  • Sample Collection: A blood sample is collected via venipuncture into a tube containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent the breakdown of glucose by blood cells.

  • Sample Processing: The blood sample is centrifuged to separate the plasma from the blood cells.

  • Analysis: The plasma glucose concentration is measured using an enzymatic assay, most commonly the hexokinase or glucose oxidase method. These methods result in a colorimetric or ultraviolet signal that is proportional to the glucose concentration in the sample.[13]

Measurement of Hemoglobin A1c (HbA1c)
  • Patient Preparation: No fasting is required for the HbA1c test.[14]

  • Sample Collection: A whole blood sample is collected via venipuncture into a tube containing an anticoagulant (e.g., EDTA).

  • Analysis: The percentage of glycated hemoglobin is determined using methods such as high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assay. These methods separate glycated from non-glycated hemoglobin and quantify their relative amounts.[15]

Calculation of NAFLD Liver Fat Score

The NAFLD liver fat score is calculated using the following formula[6]:

NAFLD Liver Fat Score = -2.89 + 1.18 x (Metabolic Syndrome [1=yes, 0=no]) + 0.45 x (Type 2 Diabetes [2=yes, 0=no]) + 0.15 x (Fasting Serum Insulin [mU/L]) + 0.04 x (AST [U/L]) - 0.94 x (AST/ALT ratio)

  • Metabolic Syndrome: Diagnosed based on the presence of at least three of the five risk factors: large waistline, high triglyceride level, low HDL cholesterol level, high blood pressure, and high fasting blood sugar.

  • Type 2 Diabetes: Diagnosed based on standard criteria (e.g., FPG, HbA1c).

  • Fasting Serum Insulin, AST, and ALT: Measured from a fasting blood sample.

Calculation of Fatty Liver Index (FLI)

The FLI is calculated using the following algorithm[9]:

FLI = (e0.953 * ln(Triglycerides [mg/dL]) + 0.139 * BMI [ kg/m ²] + 0.718 * ln(GGT [U/L]) + 0.053 * Waist Circumference [cm] - 15.745) / (1 + e0.953 * ln(Triglycerides [mg/dL]) + 0.139 * BMI [ kg/m ²] + 0.718 * ln(GGT [U/L]) + 0.053 * Waist Circumference [cm] - 15.745) x 100

  • Triglycerides and GGT: Measured from a blood sample.

  • BMI: Calculated as weight in kilograms divided by the square of height in meters.

  • Waist Circumference: Measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.

Visualizing Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway for NMP's effect on glucose metabolism and a generalized workflow for the clinical validation of a new biomarker.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation cluster_implementation Clinical Implementation discovery Biomarker Discovery (e.g., Metabolomics) candidate Candidate Biomarker Identification discovery->candidate analytical Analytical Method Development & Validation candidate->analytical invitro In-vitro Studies (Cell Lines) analytical->invitro invivo In-vivo Studies (Animal Models) invitro->invivo phase1 Phase I: Safety & Feasibility invivo->phase1 phase2 Phase II: Case-Control Studies phase1->phase2 phase3 Phase III: Prospective Cohort Studies phase2->phase3 regulatory Regulatory Approval phase3->regulatory clinical_use Clinical Utility & Guideline Integration regulatory->clinical_use

Figure 1: A generalized workflow for the clinical validation of a novel biomarker.

nmp_glucose_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NMP This compound (NMP) Akt Akt NMP->Akt Hypothesized Positive Regulation Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Metabolism Glucose Metabolism GLUT4->Metabolism Facilitates Uptake PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4

Figure 2: A simplified insulin signaling pathway for glucose uptake, with the hypothesized point of influence by NMP.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methylpyridinium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as N-Methylpyridinium and its derivatives. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While the following recommendations are based on available safety data for this compound compounds, it is crucial to always consult the specific Safety Data Sheet (SDS) for the particular this compound salt or derivative being used in your laboratory.

Personal Protective Equipment (PPE) for Handling this compound

Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for routine laboratory operations.

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Eyes Safety Goggles or GlassesMust meet ANSI Z87.1 standards. Chemical splash goggles are required when handling solutions. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2][3][4]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are generally recommended. Always check the glove manufacturer's compatibility chart for the specific this compound compound and any solvents being used.[1][5]
Body Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory. For larger quantities or increased risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.[1][6]
Respiratory None (for routine use with adequate ventilation)Work should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][7] For spills or emergencies where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2]
Feet Closed-Toed ShoesShoes that fully cover the feet are required in all laboratory settings.[4]

Operational Plan: Safe Handling Procedures

Adherence to standardized operational procedures is critical to minimize risks.

Engineering Controls:

  • Ventilation: Always handle this compound compounds in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[1][7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5][8]

Work Practices:

  • Avoid direct contact with skin and eyes.[9]

  • Do not breathe dust or vapors.[8][10]

  • Wash hands thoroughly with soap and water after handling.[10][11]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][11]

  • Keep containers tightly closed when not in use.[10][11]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[10]

  • For liquid spills, absorb with an inert, dry material and place in a sealed container for disposal.[5]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Report the incident to your laboratory supervisor or safety officer.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[10][11]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Disposal Plan for this compound Waste

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed, and compatible waste container. The container should be marked as hazardous waste.[12]
Solutions Containing this compound Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.[5][12]
Contaminated Labware (e.g., gloves, paper towels) If contaminated with a P-listed chemical, these materials must be collected as hazardous waste. For other this compound compounds, follow institutional guidelines. Disposable materials are often preferred to minimize the generation of hazardous waste from cleaning.[13]
Empty Containers Empty containers that held P-listed chemicals must be disposed of as hazardous waste. For other compounds, containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional policies.[12][13]

Note: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][10]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal cluster_emergency Emergency A Consult SDS B Don Appropriate PPE A->B C Work in Fume Hood/ Well-Ventilated Area B->C D Perform Experiment C->D E Clean Work Area D->E G Segregate Waste D->G J Spill or Exposure Occurs D->J F Store Chemical Properly E->F I Dispose via EHS H Label Waste Container G->H H->I K Follow Emergency Procedures J->K K->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylpyridinium
Reactant of Route 2
Reactant of Route 2
N-Methylpyridinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.